molecular formula C20H23BrFN3O4 B565259 8-Hydroxy Moxifloxacin Hydrobromide CAS No. 1292904-74-5

8-Hydroxy Moxifloxacin Hydrobromide

Cat. No.: B565259
CAS No.: 1292904-74-5
M. Wt: 468.323
InChI Key: VJTHCZDXAAGHAF-OEQYQXMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy Moxifloxacin Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C20H23BrFN3O4 and its molecular weight is 468.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHCZDXAAGHAF-OEQYQXMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 8-Hydroxy Moxifloxacin Hydrobromide, a significant related substance of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. Known in pharmacopeias as Moxifloxacin Impurity E, this compound is crucial as a reference standard for purity testing and quality control in the manufacturing of Moxifloxacin drug products. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and analytical characterization.

Introduction: The Significance of 8-Hydroxy Moxifloxacin

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of bacteria.[1] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.[2][3] 8-Hydroxy Moxifloxacin, the O-demethylated analog of Moxifloxacin, is one such impurity. Its synthesis is of paramount importance for use as a certified reference material in analytical method development, validation, and routine quality control of Moxifloxacin.[2] This guide delineates a robust and well-characterized synthetic pathway to obtain high-purity this compound.

Synthetic Strategy: The Core Transformation

The primary synthetic challenge in preparing 8-Hydroxy Moxifloxacin lies in the selective demethylation of the 8-methoxy group of the Moxifloxacin core structure without affecting other sensitive functional groups. The reaction proceeds from the readily available Moxifloxacin hydrochloride.

Overall Synthetic Transformation

Moxifloxacin_HCl Moxifloxacin Hydrochloride Moxifloxacin_Base Moxifloxacin (Free Base) Moxifloxacin_HCl->Moxifloxacin_Base Base Treatment Hydroxy_Moxifloxacin 8-Hydroxy Moxifloxacin Moxifloxacin_Base->Hydroxy_Moxifloxacin Demethylation Final_Product 8-Hydroxy Moxifloxacin HBr Hydroxy_Moxifloxacin->Final_Product Salt Formation

Caption: Overall synthetic workflow for this compound.

Part 1: Demethylation of the 8-Methoxy Group

The cleavage of the aryl methyl ether at the C-8 position of the quinolone ring is the key transformation. Several reagents are known to effect this, each with its own mechanistic nuances and experimental considerations.

Choice of Demethylating Agent: A Mechanistic Perspective

Commonly employed reagents for the demethylation of aryl methyl ethers include strong Brønsted acids like hydrobromic acid (HBr), Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃), and pyridinium hydrochloride.[4][5]

  • Hydrobromic Acid (HBr): This is a classic and potent reagent for ether cleavage. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by an SN2 attack by the bromide ion on the methyl group.[5][6] While effective, the harsh conditions (high temperatures) can sometimes lead to side reactions in complex molecules.

  • Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ coordinates to the ether oxygen, weakening the C-O bond. A nucleophile, often the chloride ion from the reagent itself or from a co-solvent, then attacks the methyl group.[7][8] This method can be more selective than HBr, particularly for ortho-substituted aryl methyl ethers. The proposed mechanism involves the formation of an aluminum-oxygen complex, facilitating the nucleophilic attack on the methyl group.

  • Pyridine Hydrochloride: This reagent is used in a molten state at high temperatures. The reaction is thought to proceed via protonation of the ether by the pyridinium ion, followed by nucleophilic attack by the chloride ion.[4][9]

For the synthesis of 8-Hydroxy Moxifloxacin, a robust method utilizing a Lewis acid like aluminum chloride or a strong acid like hydrobromic acid is often preferred due to their effectiveness and relatively straightforward work-up procedures.

Experimental Protocol: Demethylation of Moxifloxacin

This protocol is based on established methods for the demethylation of moxifloxacin.

Step 1: Liberation of Moxifloxacin Free Base

  • Dissolve Moxifloxacin Hydrochloride in water.

  • Adjust the pH of the solution to 7-8 with a saturated solution of sodium bicarbonate. This will precipitate the moxifloxacin free base.

  • Extract the free base into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Moxifloxacin free base.

Step 2: Demethylation Reaction

  • Dissolve the Moxifloxacin free base in a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Add the demethylating agent (e.g., anhydrous aluminum chloride or concentrated hydrobromic acid) portion-wise while monitoring the temperature.

  • Heat the reaction mixture to a temperature between 100-140°C and maintain for several hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation of 8-Hydroxy Moxifloxacin

  • Carefully quench the reaction mixture by pouring it into ice-water.

  • Adjust the pH to neutral (pH 7) using a suitable base (e.g., sodium hydroxide solution). This will precipitate the crude 8-Hydroxy Moxifloxacin.

  • Filter the precipitate, wash with water, and dry under vacuum.

Purification of 8-Hydroxy Moxifloxacin

The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.

  • Dissolve the crude 8-Hydroxy Moxifloxacin in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v).

  • Add activated carbon and stir at reflux for a short period to decolorize the solution.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then chill in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Part 2: Formation of the Hydrobromide Salt

The final step is the conversion of the purified 8-Hydroxy Moxifloxacin free base into its hydrobromide salt to enhance its stability and handling properties.

Rationale for Salt Formation

The formation of a salt, such as a hydrobromide, is a common practice in the pharmaceutical industry. Salts often exhibit improved crystallinity, stability, and aqueous solubility compared to the free base.[10] The hydrobromide salt of 8-Hydroxy Moxifloxacin is a stable, crystalline solid, making it ideal for use as a reference standard.

Experimental Protocol: Hydrobromide Salt Formation

Start 8-Hydroxy Moxifloxacin (Free Base) Dissolution Dissolve in Suitable Solvent (e.g., Ethanol) Start->Dissolution Acid_Addition Add Hydrobromic Acid (e.g., 48% aq. HBr) Dissolution->Acid_Addition Crystallization Cool and Allow to Crystallize Acid_Addition->Crystallization Isolation Filter and Wash Crystals Crystallization->Isolation Drying Dry Under Vacuum Isolation->Drying Final_Product 8-Hydroxy Moxifloxacin HBr Drying->Final_Product

Caption: Workflow for the formation and isolation of the hydrobromide salt.

  • Dissolve the purified 8-Hydroxy Moxifloxacin in a suitable organic solvent, such as ethanol or isopropanol.

  • Slowly add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) to the solution with stirring.

  • Stir the mixture at room temperature or slightly elevated temperature to ensure complete salt formation.

  • Cool the solution to induce crystallization. The formation of a precipitate indicates the formation of the hydrobromide salt.

  • If crystallization is slow, it can be initiated by scratching the inside of the flask or by adding a seed crystal.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of the cold solvent used for crystallization to remove any residual acid.

  • Dry the final product, this compound, under vacuum at an elevated temperature (e.g., 50-60°C) to a constant weight.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Technique Expected Observations
Appearance White to off-white crystalline solid.
Melting Point A sharp melting point is indicative of high purity.
HPLC Purity >99% (as per pharmacopeial standards for reference materials).
¹H NMR The spectrum should be consistent with the structure of 8-Hydroxy Moxifloxacin, showing the absence of the methoxy signal (around 3.8-4.0 ppm) and the presence of a phenolic -OH proton.
¹³C NMR The spectrum should confirm the presence of all carbons in the molecule and the absence of the methoxy carbon signal (around 55-60 ppm).
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 8-Hydroxy Moxifloxacin (C₂₀H₂₂FN₃O₄, MW: 387.4 g/mol ).
FTIR The spectrum will show characteristic peaks for the functional groups present, including O-H stretching (for the phenolic and carboxylic acid groups), C=O stretching (for the ketone and carboxylic acid), and C-F stretching.

Conclusion

The synthesis of this compound, a critical impurity standard for Moxifloxacin, is a multi-step process centered around the selective demethylation of the 8-methoxy group. The choice of demethylating agent and careful control of reaction conditions are crucial for achieving a high yield and purity of the final product. The subsequent formation of the hydrobromide salt provides a stable and crystalline material suitable for use as a reference standard in the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound, thereby contributing to the quality and safety of Moxifloxacin-based medicines.

References

  • Wikipedia. Demethylation. [Link]

  • Chem-Station. O-Demethylation. [Link]

  • ResearchGate. A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. [Link]

  • ResearchGate. A proposed demethylation mechanism of eugenol using AlCl3. [Link]

  • PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • SynThink Research Chemicals. Moxifloxacin EP Impurities & USP Related Compounds. [Link]

  • Green Chemistry (RSC Publishing). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. [Link]

  • ResearchGate. How can I easily prepare primary alkylammonium bromide salts?. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • ScienceMadness Discussion Board. Demethylation mechanism. [Link]

  • Veeprho. Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. [Link]

  • Sci-Hub. A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. [Link]

  • Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach - NIH. [Link]

  • Google Patents.
  • accessdata.fda.gov. Draft Guidance on Moxifloxacin Hydrochloride October 2024. [Link]

  • Journal of the American Chemical Society. Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • ResearchGate. A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. [Link]

  • gsrs. This compound, (4AR,7AR)-REL-. [Link]

  • ACS Publications. Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. [Link]

  • ResearchGate. Fig. 2: FTIR Spectrum of (a)MoxifloxacinHCl,(b)[Cu(Mox)2(Cl2)].2H2O.... [Link]

  • Aligns Pharma. Moxifloxacin Impurities. [Link]

  • ResearchGate. FTIR spectrum of moxifloxacin-metal complexes overlap with MOXI spectra (red).. [Link]

  • Pharmaffiliates. Moxifloxacin-impurities. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • PubChem. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. [Link]

  • NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • ResearchGate. FTIR Spectra of Moxifloxacin, PLGA, Physical mixture of Moxifloxacin.... [Link]

  • Taylor & Francis. Hydrobromide – Knowledge and References. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Veeprho Pharmaceuticals. Moxifloxacin EP Impurity E | CAS 721970-36-1. [Link]

  • NIH. Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

  • SynZeal. Moxifloxacin EP Impurity E. [Link]

  • Reddit. Ways of crashing out amines. [Link]

  • PubMed. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. [Link]

  • Google Patents. Amine acid salt compounds and process for the production thereof.
  • ResearchGate. 11 The FT-IR absorption spectrum of moxifloxacin HCl monohydrate (KBr.... [Link]

  • ResearchGate. 20 The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I).... [Link]

  • NIST WebBook. 8-Hydroxyquinoline. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of a Key Moxifloxacin Metabolite and Impurity

In the landscape of modern pharmaceuticals, the comprehensive characterization of not only the active pharmaceutical ingredient (API) but also its metabolites and impurities is paramount. 8-Hydroxy Moxifloxacin, known in pharmacopeial terms as Moxifloxacin Impurity E, represents a critical molecule of interest in the life cycle of Moxifloxacin, a widely used fourth-generation fluoroquinolone antibiotic.[1] As a significant metabolite and potential impurity, understanding its physicochemical properties is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of Moxifloxacin-based therapies. This guide provides a detailed exploration of the physicochemical characteristics of 8-Hydroxy Moxifloxacin Hydrobromide, offering researchers, scientists, and drug development professionals a foundational understanding and practical methodologies for its analysis.

Molecular Identity and Structural Elucidation

A thorough understanding of a molecule begins with its fundamental identity.

Chemical Structure and Nomenclature

This compound is chemically designated as 1-Cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrobromide.[2] The hydrobromide salt form is a common presentation for this compound, particularly when used as a reference standard in analytical laboratories.

Molecular Formula and Weight

The molecular and structural characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₂₀H₂₂FN₃O₄ · HBr[2][3]
Molecular Weight468.32 g/mol [4][5][6]
AppearanceWhite or white-like crystalline powder, Grey Solid[1][4]

Solubility Profile: A Cornerstone of Bioavailability and Formulation

The solubility of a substance is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as a key consideration in formulation development.

Qualitative Solubility

Initial assessments indicate that this compound is soluble in water and alcohol, and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][7] It is reported to be insoluble in ether and lipid solvents.[1]

Quantitative Solubility Determination: An Experimental Protocol

To move beyond qualitative descriptions, a robust quantitative solubility assessment is necessary. The shake-flask method is a well-established technique for this purpose.

Protocol: Shake-Flask Solubility Assessment

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., purified water, phosphate buffer at various pH levels, methanol, ethanol).

    • Ensure enough solid is present to achieve saturation, which can be visually confirmed by the presence of undissolved material.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with a known standard.

  • Calculation:

    • Calculate the solubility in the original solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.45 µm filter C->D E Dilute sample D->E F Quantify by HPLC E->F

Caption: Workflow for quantitative solubility determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value(s) of a molecule are crucial for predicting its charge state at different physiological pH values, which in turn influences its solubility, permeability, and interaction with biological targets.

Expected Ionizable Groups

The structure of 8-Hydroxy Moxifloxacin contains a carboxylic acid group and a secondary amine within the pyrrolidine ring system, both of which are ionizable. The phenolic hydroxyl group also has the potential for ionization. Therefore, multiple pKa values are expected for this molecule.

pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for determining pKa values.

Protocol: Potentiometric pKa Determination

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is limited).

    • The final concentration should be in the range of 1-10 mM.

  • Titration Setup:

    • Use a calibrated pH meter with a suitable electrode.

    • Place the sample solution in a thermostatted vessel and stir continuously.

    • Use a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.

  • Titration Procedure:

    • Initially, acidify the solution to a low pH (e.g., pH 2) with the strong acid to ensure all basic groups are protonated.

    • Titrate the solution by adding small, precise volumes of the strong base.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until a high pH (e.g., pH 12) is reached to ensure all acidic groups are deprotonated.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa values can be determined from the midpoints of the buffer regions (inflection points) on the titration curve.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately identify the equivalence points, from which the pKa values can be calculated.

Diagram: Potentiometric Titration Logical Flow

G A Dissolve sample in solvent B Acidify to low pH A->B C Titrate with strong base, recording pH B->C D Plot pH vs. titrant volume C->D E Determine inflection points D->E F Calculate pKa values E->F

Caption: Logical flow for pKa determination via titration.

Thermal Properties: Melting Point and Polymorphism

Thermal analysis provides insights into the solid-state properties of a compound, including its melting point and the potential for polymorphism.

Melting Point
Polymorphism

Polymorphism, the ability of a substance to exist in different crystalline forms, can significantly impact its solubility, stability, and bioavailability. While studies have identified multiple polymorphic forms of Moxifloxacin itself,[8] specific investigations into the polymorphism of this compound are not widely reported.

Investigative Techniques for Polymorphism:

  • Differential Scanning Calorimetry (DSC): Can be used to identify different polymorphs by their unique melting points and transition temperatures.

  • X-ray Powder Diffraction (XRPD): Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identification.

  • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions.

Stability Profile and Degradation Pathways

Assessing the stability of this compound is crucial for determining appropriate storage conditions and predicting its fate in biological systems and pharmaceutical formulations. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a systematic way to evaluate the intrinsic stability of a molecule.[9]

Forced Degradation Studies

Forced degradation involves subjecting the compound to a variety of stress conditions to accelerate its decomposition.

Protocol: Forced Degradation Study

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

    • Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

    • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperatures.

    • Photostability: Expose both solid and solution samples to UV and visible light.

    • Thermal Degradation: Expose the solid compound to dry heat.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Quantify the amount of this compound remaining in each sample over time.

    • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

    • Determine the degradation pathways of the molecule.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact drug substance in the presence of its degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10][11]

  • Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[10]

Synthesis and Characterization

8-Hydroxy Moxifloxacin is a known metabolite of Moxifloxacin, formed in vivo.[3][12][13] For analytical purposes, it can be obtained as a reference standard from various chemical suppliers or synthesized in the laboratory. The synthesis typically involves the modification of a suitable quinolone precursor.

Conclusion

The physicochemical properties of this compound are integral to its role as a key metabolite and impurity in the context of Moxifloxacin. This guide has outlined the fundamental characteristics of this compound and provided detailed, field-proven protocols for their determination. A thorough understanding and application of these methodologies will enable researchers and drug development professionals to ensure the quality, safety, and efficacy of Moxifloxacin-containing products.

References

  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. (2021). Biomedical Chromatography, 35(11), e5192. [Link]

  • Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244. [Link]

  • Moise, P. A. (2000). Pharmacokinetics and metabolism of moxifloxacin. Semantic Scholar. [Link]

  • A Validated, Specific Stability-Indicating RP-LC Method for Moxifloxacin and Its Related Substances. (2025). ResearchGate. [Link]

  • What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. (2025). Google.
  • Ganesan, V. (2013). Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Walsh Medical Media. [Link]

  • This compound - Introduction. (2024). ChemBK. [Link]

  • Moxifloxacin. (2025). PubChem. [Link]

  • A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. [Link]

  • Moxifloxacin. (2024). StatPearls. [Link]

  • A Validated, Specific Stability-Indicating RP-LC Method for Moxifloxacin and Its Related Substances. (2025). ResearchGate. [Link]

  • da Silva, T. A. C., da Silva Júnior, J. R., & Kogawa, A. C. (2023). A New, Ecological and Stability-indicating Method by HPLC for the Quantification of Moxifloxacin in Tablets. Current Green Chemistry, 10(2), 165-173. [Link]

  • View of Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. (n.d.). Asian Journal of Pharmaceutical Research and Development. [Link]

  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem. [Link]

  • moxifloxacin and its Impurities. (n.d.). Pharmaffiliates. [Link]

  • Al Omari, M. M. H., et al. (2014). Moxifloxacin Hydrochloride. ResearchGate. [Link]

  • moxifloxacin hydrochloride and its Impurities. (n.d.). Pharmaffiliates. [Link]

  • Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof. (2009).
  • Protonation equilibrium and lipophilicity of moxifloxacin. (2025). ResearchGate. [Link]

  • Naveed, S., et al. (2014). Degradation Studies of Different Brands of Moxifloxac in Available in the Market. Impactfactor. [Link]

  • Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. [Link]

  • Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Molnar Institute. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • This compound. (n.d.). BioOrganics. [Link]

  • This compound. (n.d.). Hengyuan Fine Chemical. [Link]

  • Preparation method of moxifloxacin impurity. (2014).
  • Al-Omar, M. A., & Al-Deeb, O. A. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. International Journal of Photoenergy, 2012, 1-7. [Link]

  • This compound. (n.d.). SynZeal. [Link]

  • Moxifloxacin 8-Hydroxy Quinolic Acid. (n.d.). Veeprho. [Link]

  • This compound, (4AR,7AR)-REL-. (n.d.). Global Substance Registration System. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • 8-HYDROXYMOXIFLOXACIN. (n.d.). Drugfuture. [Link]

Sources

8-Hydroxy Moxifloxacin Hydrobromide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Hydroxy Moxifloxacin Hydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical reference standard for researchers, scientists, and drug development professionals engaged in the analysis of Moxifloxacin. As a key impurity and metabolite, understanding its chemical properties, synthesis, and analytical quantification is paramount for ensuring the quality, safety, and efficacy of Moxifloxacin-based pharmaceuticals.

Chemical Identity and Physicochemical Properties

8-Hydroxy Moxifloxacin, classified as Moxifloxacin Impurity E in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), is a crucial molecule in the quality control of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1] Its presence and concentration in the final drug product are strictly monitored. The hydrobromide salt form is often used as a certified reference material for analytical purposes.

Key Identifiers
IdentifierDataSource(s)
Compound Name This compound[1][2]
CAS Number 1292904-74-5[1][2][3]
Synonyms 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrobromide; Moxifloxacin Impurity E (EP/BP) as HBr salt[1]
Free Base CAS 721970-36-1[1][4]
Physicochemical Data

The molecular weight of this compound is consistently reported as approximately 468.3 g/mol . This value is derived from the molecular formula of the free base (C₂₀H₂₂FN₃O₄, MW: ~387.4 g/mol ) and the addition of hydrobromic acid (HBr, MW: ~80.9 g/mol ).[3] Discrepancies in reported values from different suppliers may arise from the inclusion of water of hydration or different salt forms.

PropertyDataSource(s)
Molecular Formula C₂₀H₂₂FN₃O₄ · HBr (or C₂₀H₂₃BrFN₃O₄)[1][2]
Molecular Weight 468.32 g/mol [1][2]
Appearance White or off-white crystalline powder[5]
Solubility Soluble in water and alcohol[5]

Genesis and Synthesis: An Impurity and Metabolite Perspective

8-Hydroxy Moxifloxacin emerges from two primary pathways: as a process-related impurity during the synthesis of Moxifloxacin and as a metabolite following its administration. The 8-methoxy group on the quinolone core of Moxifloxacin is a key structural feature for its antibacterial activity.[6] The presence of a hydroxyl group in its place signifies a potential variation in the synthetic route or a metabolic transformation.

The synthesis of a reference standard for this impurity is not trivial. It typically involves a multi-step organic synthesis designed to specifically introduce the hydroxyl group at the C8 position of the quinolone ring, followed by the addition of the side chain and conversion to the hydrobromide salt. The causality for this specific synthesis lies in the need for a highly pure standard against which lots of Moxifloxacin active pharmaceutical ingredient (API) can be tested.

G cluster_synthesis Synthetic Pathway cluster_salt Salt Formation A Quinolone Core Precursor (with 8-OH group) B Side Chain Addition (Octahydropyrrolo[3,4-b]pyridine) A->B Coupling Reaction C Purification of Free Base (8-Hydroxy Moxifloxacin) B->C Work-up & Chromatography D Dissolution in Solvent C->D Transfer to Salt Formation E Addition of HBr D->E Stoichiometric F Crystallization & Isolation E->F Precipitation G G F->G Final Product: 8-Hydroxy Moxifloxacin HBr G A Sample & Standard Weighing B Dissolution in Diluent A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E UV Detection at 293 nm D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Identification (based on Retention Time) F->G H Quantification (External Standard Method) G->H I Final Report: % Impurity H->I

Sources

Spectroscopic Characterization of 8-Hydroxy Moxifloxacin Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 8-Hydroxy Moxifloxacin Hydrobromide, a significant metabolite and impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of pharmaceuticals and related substances.

Introduction

8-Hydroxy Moxifloxacin, also known as Moxifloxacin EP Impurity E, is a key compound in the study of Moxifloxacin's metabolism and degradation pathways.[1][2][3][4][5][6][7] Its chemical structure is 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[8][9] The hydrobromide salt has a molecular formula of C₂₀H₂₂FN₃O₄·HBr and a molecular weight of approximately 468.32 g/mol .[10][11] Accurate spectroscopic characterization is crucial for its identification, quantification, and for ensuring the quality and safety of Moxifloxacin drug products.

This guide will delve into the core spectroscopic techniques used for the elucidation of its structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While detailed spectral data is typically provided with the purchase of a certified reference standard, this guide will provide the foundational principles, expected spectral features based on the known structure and data from the parent drug, and robust experimental protocols.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental for spectral interpretation. The following diagram illustrates the chemical structure of 8-Hydroxy Moxifloxacin with a numbering system that will be referenced throughout this guide.

cluster_workflow Spectroscopic Analysis Workflow Sample 8-Hydroxy Moxifloxacin HBr NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Sample->IR MS Mass Spectrometry (ESI-MS/MS) Sample->MS Data Spectral Data (δ, cm⁻¹, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

III. Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 8-Hydroxy Moxifloxacin.

Expected Mass Spectral Data:

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the free base (387.41) plus the mass of a proton, resulting in a peak at approximately m/z 388.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural information. Based on the known fragmentation of Moxifloxacin and other fluoroquinolones, key fragmentation pathways for 8-Hydroxy Moxifloxacin are expected to involve:

    • Loss of water (H₂O) from the carboxylic acid group.

    • Loss of carbon dioxide (CO₂) from the carboxylic acid group.

    • Cleavage of the octahydropyrrolopyridine side chain.

Proposed Fragmentation Pathway:

M [M+H]⁺ m/z 388 frag1 Loss of H₂O m/z 370 M->frag1 frag2 Loss of CO₂ m/z 344 M->frag2 frag3 Side chain cleavage M->frag3

Caption: A simplified proposed fragmentation pathway for 8-Hydroxy Moxifloxacin in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, is ideal.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • MS/MS: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pattern and confirm the connectivity of the different parts of the molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for its unambiguous identification and for quality control purposes in the pharmaceutical industry. This guide has outlined the fundamental principles, expected spectral features, and detailed experimental protocols for each of these techniques. By combining the data from these orthogonal analytical methods, researchers can confidently confirm the structure and purity of this important Moxifloxacin-related compound.

References

  • This compound, (4AR,7AR)-REL-. GSRS.[Link]

  • Moxifloxacin EP Impurity E. Saimer.[Link]

  • Moxifloxacin. PubChem.[Link]

  • Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate.[Link]

  • moxifloxacin hydrochloride and its Impurities. Pharmaffiliates.[Link]

  • Moxifloxacin EP Impurity E. GLP Pharma Standards.[Link]

  • Moxifloxacin EP Impurity E and Moxifloxacin USP RC E. Allmpus.[Link]

  • This compound. SynZeal.[Link]

  • This compound. BioOrganics.[Link]

  • Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. PubMed.[Link]

  • Structural identification and characterization of impurities in moxifloxacin. ResearchGate.[Link]

  • This compound. PubChem.[Link]

  • Moxifloxacin EP Impurity C and Moxifloxacin USP RC C. Allmpus.[Link]

  • Moxifloxacin EP Impurity E. SynZeal.[Link]

  • Moxifloxacin EP Impurity E (2HCl). Veeprho.[Link]

  • This compound. BioOrganics.[Link]

  • Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate.[Link]

  • Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. National Institutes of Health.[Link]

  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem.[Link]

  • This compound. SynZeal.[Link]

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 8-Hydroxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic with potent activity against a wide range of bacterial pathogens. Its metabolism in humans is well-characterized, proceeding primarily through phase II conjugation reactions to form a sulfate (M1) and a glucuronide (M2) conjugate, both of which are considered microbiologically inactive. This technical guide delves into the known metabolic fate of moxifloxacin and addresses the potential biological activity of a related compound, 8-Hydroxy Moxifloxacin. While the major metabolites have been established as inactive, the specific biological profile of 8-Hydroxy Moxifloxacin is not extensively documented in publicly available literature. This guide will synthesize the existing knowledge on moxifloxacin's metabolism and its implications, discuss the chemical nature of 8-Hydroxy Moxifloxacin, and outline the experimental approaches necessary to elucidate its potential biological activities.

Introduction: Moxifloxacin and its Metabolic Landscape

Moxifloxacin is a critical component of the antibacterial armamentarium, valued for its efficacy against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[3] A comprehensive understanding of a drug's metabolism is paramount in drug development, influencing its efficacy, safety, and potential for drug-drug interactions. Moxifloxacin undergoes metabolism primarily in the liver, but notably, not via the cytochrome P450 (CYP450) enzyme system.[4][5] This characteristic minimizes the risk of clinically significant drug-drug interactions with agents that are substrates, inhibitors, or inducers of CYP450 enzymes.[4]

The primary metabolic pathways for moxifloxacin are sulfate and glucuronide conjugation.[4][5][6] Approximately 52% of an administered dose of moxifloxacin is metabolized into two main metabolites:[4]

  • M1 (Sulfate Conjugate): This metabolite accounts for roughly 38% of the dose and is primarily eliminated in the feces.[4]

  • M2 (Glucuronide Conjugate): This metabolite constitutes about 14% of the dose and is excreted in the urine.[4]

Crucially, both the M1 and M2 metabolites are considered to be microbiologically inactive . This has been a consistent finding in pharmacokinetic and metabolism studies of moxifloxacin.

8-Hydroxy Moxifloxacin: An Uncharacterized Related Compound

8-Hydroxy Moxifloxacin, chemically known as 1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, is a recognized related compound to moxifloxacin.[2][7][8] It is available commercially as a reference standard, often designated as "Moxifloxacin Related Compound E" or "Moxifloxacin EP Impurity E".[8]

Despite its availability as a reference material, there is a conspicuous absence of publicly available scientific literature detailing its biological activity. It is not explicitly identified as either the major M1 or M2 metabolite. The formation of 8-Hydroxy Moxifloxacin could potentially arise from a minor metabolic pathway, possibly through oxidative metabolism, or as a degradation product. However, without specific studies, its origin and in vivo relevance remain speculative.

The structural difference between moxifloxacin and 8-Hydroxy Moxifloxacin lies in the substitution at the C-8 position of the quinolone ring system. In moxifloxacin, this position holds a methoxy (-OCH3) group, whereas in 8-Hydroxy Moxifloxacin, it is a hydroxyl (-OH) group. This seemingly minor chemical modification can have significant implications for the molecule's biological activity. The C-8 substituent in fluoroquinolones is known to influence their antibacterial spectrum, potency, and pharmacokinetic properties.[9]

Investigating the Potential Biological Activity of 8-Hydroxy Moxifloxacin: A Proposed Experimental Framework

Given the lack of data, a systematic in vitro evaluation is necessary to characterize the potential biological activity of 8-Hydroxy Moxifloxacin. The following experimental workflow outlines a logical progression to assess its antimicrobial and cytotoxic potential.

Caption: Proposed experimental workflow for characterizing the biological activity of 8-Hydroxy Moxifloxacin.

Antimicrobial Activity Assessment

The primary question is whether 8-Hydroxy Moxifloxacin retains any of the antibacterial properties of its parent compound.

3.1.1. Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: To determine the lowest concentration of 8-Hydroxy Moxifloxacin that inhibits the visible growth of a microorganism. This is the foundational assay for antimicrobial susceptibility testing.

  • Protocol:

    • Prepare a stock solution of 8-Hydroxy Moxifloxacin in a suitable solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa). Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

3.1.2. Minimum Bactericidal Concentration (MBC) Determination

  • Rationale: To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

  • Protocol:

    • Following MIC determination, aliquot a small volume from the wells showing no growth onto agar plates.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Profiling

It is crucial to assess the potential toxicity of 8-Hydroxy Moxifloxacin to mammalian cells.

3.2.1. Cell Viability Assays (e.g., MTT/MTS)

  • Rationale: To quantify the effect of the compound on the metabolic activity of cultured human cells, which serves as an indicator of cell viability.

  • Protocol:

    • Seed human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 8-Hydroxy Moxifloxacin for 24, 48, and 72 hours.

    • Add MTT or MTS reagent to each well and incubate for a specified period.

    • Measure the absorbance at the appropriate wavelength. A decrease in absorbance compared to untreated controls indicates reduced cell viability.

3.2.2. Lactate Dehydrogenase (LDH) Release Assay

  • Rationale: To assess cell membrane integrity. The release of the cytosolic enzyme LDH into the culture medium is an indicator of cell damage.

  • Protocol:

    • Culture and treat cells as described for the cell viability assay.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Measure the LDH activity in the supernatant using a commercially available kit.

Potential Signaling Pathways and Mechanistic Insights

Should 8-Hydroxy Moxifloxacin exhibit significant biological activity, further investigation into its mechanism of action would be warranted.

signaling_pathway cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell drug_b 8-Hydroxy Moxifloxacin gyrase DNA Gyrase drug_b->gyrase Inhibition? topoIV Topoisomerase IV drug_b->topoIV Inhibition? dna_rep DNA Replication gyrase->dna_rep Facilitates topoIV->dna_rep Facilitates cell_death_b Bacterial Cell Death dna_rep->cell_death_b Inhibition leads to drug_m 8-Hydroxy Moxifloxacin ros Reactive Oxygen Species (ROS) drug_m->ros Induction? mito Mitochondria ros->mito Damage caspases Caspases mito->caspases Activation apoptosis Apoptosis caspases->apoptosis

Caption: Potential mechanisms of action for 8-Hydroxy Moxifloxacin in bacterial and mammalian cells.

If antimicrobial activity is observed, its ability to inhibit bacterial DNA gyrase and topoisomerase IV should be assessed using purified enzyme assays. If cytotoxicity is detected, further studies could explore the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[10][11]

Conclusion and Future Directions

The current body of scientific literature indicates that the primary metabolites of moxifloxacin, the sulfate (M1) and glucuronide (M2) conjugates, are microbiologically inactive. 8-Hydroxy Moxifloxacin is a known related compound, but its biological activity remains uncharacterized in the public domain. For drug development professionals and researchers, this represents a knowledge gap. The experimental framework outlined in this guide provides a clear path to elucidating the antimicrobial and cytotoxic potential of this compound. Such studies are essential to fully understand the complete pharmacological and toxicological profile of all moxifloxacin-related substances, ensuring a comprehensive safety and efficacy assessment.

References

  • What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (2025).
  • Dalhoff, A., & Schubert, S. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. Journal of Antimicrobial Chemotherapy, 47(3), 321-330.
  • Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244.
  • Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. ResearchGate. Retrieved from [Link]

  • Fass, R. J. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic microbiology and infectious disease, 35(2), 127–133.
  • Kim, J. H., et al. (2021). Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells. Scientific reports, 11(1), 6034.
  • Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic microbiology and infectious disease, 47(2), 441–449.
  • Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. PubMed. Retrieved from [Link]

  • RCSB PDB. (n.d.). Moxifloxacin. Global Health: Antimicrobial Resistance. Retrieved from [Link]

  • Stass, H., et al. (2002). Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction. British journal of clinical pharmacology, 53(3), 232–238.
  • Anderson, R., & Theron, A. J. (2014). Effects of Moxifloxacin on Human Neutrophil and T-Lymphocyte Functions in Vitro.
  • Hoogeterp, J. J., et al. (2001). Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. ResearchGate. Retrieved from [Link]

  • Fabian, I., et al. (2006). Moxifloxacin enhances antiproliferative and apoptotic effects of etoposide but inhibits its proinflammatory effects in THP-1 and Jurkat cells. British journal of cancer, 95(7), 881–889.
  • Fabian, I., et al. (2006). Moxifloxacin enhances antiproliferative and apoptotic effects of etoposide but inhibits its proinflammatory effects in THP-1 and Jurkat cells. PubMed. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Evaluation of moxifloxacin-induced cytotoxicity on human corneal endothelial cells. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • Lane, S. S., & Herrygers, L. A. (2006). Safety of Moxifloxacin as Shown in Animal and In Vitro Studies. ResearchGate. Retrieved from [Link]

  • SynZeal. (n.d.). 8-Hydroxy Moxifloxacin Hydrobromide. Retrieved from [Link]

  • PharmaCompass. (n.d.). Moxifloxacin Hydrochloride. Retrieved from [Link]

  • Khan, K. M., et al. (2021). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Journal of Biomolecular Structure and Dynamics, 39(12), 4357-4375.
  • Veeprho. (n.d.). Moxifloxacin 8-Hydroxy Quinolic Acid. Retrieved from [Link]

  • Sahoo, S. K., et al. (2015). Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application. Scientia pharmaceutica, 83(3), 457–473.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 8-Hydroxy Moxifloxacin Hydrobromide, a derivative of the fourth-generation fluoroquinolone, moxifloxacin. As drug development necessitates a thorough understanding of a compound's efficacy and safety profile, this document outlines a logical, multi-faceted approach to characterizing this specific molecule. The protocols and rationale described herein are grounded in established scientific principles and regulatory expectations, designed for researchers, scientists, and drug development professionals.

Introduction and Rationale

Moxifloxacin is a broad-spectrum antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication[1][2][3]. This compound, as a derivative, warrants a complete in vitro assessment to determine its potential as a therapeutic agent or to characterize it as a significant impurity. The following guide details a systematic evaluation of its antimicrobial potency, mechanism of action, and preliminary safety profile.

The core of this evaluation rests on a tiered approach, beginning with fundamental antimicrobial susceptibility testing, followed by mechanistic assays to confirm its target engagement, and concluding with essential safety assessments to identify potential liabilities early in the development process. This structured methodology ensures a thorough and scientifically sound characterization of the compound.

Physicochemical Characterization

Prior to biological evaluation, a complete physicochemical characterization of this compound is essential. This includes confirming its identity, purity, and solubility.

  • Identity Confirmation: Verification via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound.

  • Solubility Determination: Assessing solubility in relevant aqueous media (e.g., water, saline, and cell culture media) is critical for accurate preparation of test solutions.

In Vitro Antimicrobial Efficacy

The primary assessment of an antibiotic candidate is its ability to inhibit bacterial growth. This is quantitatively measured by determining the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight broth dilution or agar dilution susceptibility test. Adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines is paramount for reproducibility and comparability of data[4][5][6].

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Execution cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) E1 Inoculate wells with bacterial suspension P1->E1 Standardized culture P2 Prepare serial dilutions of this compound P3 Aliquot dilutions into 96-well microtiter plates P2->P3 Concentration gradient P3->E1 Test compound E2 Incubate plates at 37°C for 18-24 hours E1->E2 Growth period A1 Visually inspect for turbidity (growth) E2->A1 Endpoint reading A2 Determine the lowest concentration with no visible growth (MIC) A1->A2 Data interpretation Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis S1 Prepare reaction mix: enzyme, DNA substrate, and buffer S2 Add serial dilutions of this compound S1->S2 Complete reaction mixture R1 Initiate reaction with ATP S2->R1 Start of reaction R2 Incubate at 37°C for a defined period (e.g., 1 hour) R1->R2 Incubation R3 Stop reaction (e.g., with SDS/proteinase K) R2->R3 Termination D1 Separate DNA topoisomers by agarose gel electrophoresis R3->D1 Sample loading D2 Visualize DNA with a fluorescent dye (e.g., ethidium bromide) D1->D2 Visualization D3 Quantify band intensity to determine IC50 D2->D3 Data analysis

Caption: Workflow for DNA gyrase and topoisomerase IV inhibition assays.

Detailed Protocol:

  • Reagents: Purified DNA gyrase or topoisomerase IV, relaxed pBR322 DNA (for gyrase assay) or kinetoplast DNA (kDNA) (for topoisomerase IV assay), ATP, and reaction buffer.

  • Assay Procedure: The enzyme, DNA substrate, and varying concentrations of this compound are incubated together. The reaction is initiated by the addition of ATP.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA products are resolved by agarose gel electrophoresis. The inhibition of supercoiling or decatenation is visualized by the change in DNA migration patterns.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by densitometric analysis of the gel bands.

Data Presentation: Enzyme Inhibition

EnzymeThis compound IC50 (µM)Moxifloxacin IC50 (µM)
E. coli DNA Gyrase
S. aureus DNA Gyrase
E. coli Topoisomerase IV
S. aureus Topoisomerase IV

In Vitro Safety and Toxicology Assessment

Early assessment of potential toxicity is a critical component of drug development.[7][8] For a fluoroquinolone derivative, key areas of concern include cytotoxicity and cardiotoxicity.

Cytotoxicity Assays

Cytotoxicity assays measure the toxicity of a compound to mammalian cells. A standard approach is to use a cell line such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) to assess general cytotoxicity.

Detailed Protocol (MTT Assay):

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity

Cell LineThis compound CC50 (µM)Moxifloxacin CC50 (µM)
HepG2
HEK293
hERG Channel Inhibition Assay

Fluoroquinolones have been associated with QT interval prolongation, which is linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[9] An early in vitro assessment of hERG liability is therefore essential.

Recommended Assay: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This provides a direct measure of the compound's effect on the hERG current.

Data Presentation: hERG Inhibition

CompoundhERG IC50 (µM)
This compound
Moxifloxacin (Positive Control)

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the comprehensive in vitro evaluation of this compound. The data generated from these studies will provide a clear understanding of its antimicrobial potency, mechanism of action, and key safety parameters. A favorable profile, characterized by potent antimicrobial activity and a wide therapeutic window (high CC50/MIC and hERG IC50/MIC ratios), would justify further investigation, including studies on resistance development, time-kill kinetics, and ultimately, in vivo efficacy and safety studies.

References

  • Moxifloxacin - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • What are the mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in its therapeutic applications? | R Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

  • What is the mechanism of Moxifloxacin? - Patsnap Synapse. (2024, July 17). Retrieved January 15, 2026, from [Link]

  • Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 42(6), 773-779. [Link]

  • Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 15, 2026, from [Link]

  • Moise, P. A. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today (Barcelona, Spain: 1998), 36(4), 229–244. [Link]

  • Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pharmacokinetics and metabolism of moxifloxacin. (2000). Drugs of Today, 36(4), 229-244. [Link]

  • Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion. (n.d.). Retrieved January 15, 2026, from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2004). Methods in Molecular Medicine, 98, 95-104. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). Retrieved January 15, 2026, from [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2004). Methods in Molecular Medicine, 98, 95-104. [Link]

  • Moxifloxacin - StatPearls - NCBI Bookshelf. (2024, January 11). Retrieved January 15, 2026, from [Link]

  • Novel fluoroquinolone analogs as anticancer agents. (2024, November 20). Retrieved January 15, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2012). Journal of Antimicrobial Chemotherapy, 67(6), 1383-1386. [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2012). Journal of Antimicrobial Chemotherapy, 67(6), 1383-1386. [Link]

  • In vitro toxicology nonclinical studies - Labcorp. (n.d.). Retrieved January 15, 2026, from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (2020). Retrieved January 15, 2026, from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(15), 4933. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). (2016). Retrieved January 15, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Retrieved January 15, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). Retrieved January 15, 2026, from [Link]

  • The results of cytotoxicity assays for compounds 1e, 1f, 1g, and 2d. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Assessment of Cytotoxicity, Apoptosis Inducing Activity and Molecular Docking of a new Ciprofloxacin Derivative in Human Leukemic Cells. (2023). Molecular and Cellular Biochemistry, 478(10), 2465-2476. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024, November 20). Retrieved January 15, 2026, from [Link]

  • In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. (2003). Diagnostic Microbiology and Infectious Disease, 47(2), 441-449. [Link]

  • Services for in vitro Toxicology research - Admescope. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (2019). Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206. [Link]

  • In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. (2002). Diagnostic Microbiology and Infectious Disease, 42(2), 151-157. [Link]

  • In Vitro Antibacterial Activity of Moxifloxacin Against Hospital Isolates: A Multicentre Study. (2003). Clinical Microbiology and Infection, 9(10), 1004-1012. [Link]

  • In vitro toxicology - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • An FDA Perspective: Safety Testing of Drug Metabolites in Drug development - Delaware Valley Drug Metabolism Discussion Group. (n.d.). Retrieved January 15, 2026, from [Link]

  • In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. (2003). Diagnostic Microbiology and Infectious Disease, 47(2), 441-449. [Link]

  • This compound - ChemBK. (2024, April 9). Retrieved January 15, 2026, from [Link]

  • This compound | C20H23BrFN3O4 | CID 57370111 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • 8-HYDROXY MOXIFLOXACIN, (4AR,7AR)-REL- - precisionFDA. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application. (2014). Journal of Ocular Pharmacology and Therapeutics, 30(10), 824-832. [Link]

  • In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]

  • Formulation and Evaluation of Micro Hydrogel of Moxifloxacin Hydrochloride. (2013). Journal of Applied Pharmaceutical Science, 3(10), 089-096. [Link]

  • In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. (1999). Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. [Link]

Sources

An In-depth Technical Guide to the Degradation Pathway of Moxifloxacin Leading to 8-Hydroxymoxifloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Understanding Moxifloxacin Degradation

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections, including respiratory and skin infections.[1][2] Its broad spectrum of activity is attributed to its mechanism of inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] However, like all pharmaceutical compounds, moxifloxacin is susceptible to degradation under various environmental and physiological conditions. The formation of degradation products can have significant implications, potentially leading to a reduction in therapeutic efficacy and, in some cases, the emergence of toxic entities.

This technical guide provides a comprehensive exploration of the degradation pathway of moxifloxacin with a specific focus on the formation of a critical impurity: 8-hydroxymoxifloxacin. This degradant, also known as Moxifloxacin EP Impurity E, is a key marker of moxifloxacin stability and its characterization is paramount for ensuring the quality, safety, and efficacy of moxifloxacin-containing pharmaceutical products.[4][5] We will delve into the plausible mechanisms of its formation, provide a detailed experimental protocol for its generation and analysis through forced degradation studies, and offer insights for researchers, scientists, and drug development professionals in this field.

The Emergence of 8-Hydroxymoxifloxacin: A Product of Oxidative Stress

While the metabolism of moxifloxacin in the human body primarily proceeds through sulfate and glucuronide conjugation, 8-hydroxymoxifloxacin is not a significant metabolic product. Instead, its presence is indicative of degradative processes, most notably oxidative stress. The formation of 8-hydroxymoxifloxacin involves the introduction of a hydroxyl group at the C-8 position of the quinolone ring, a transformation that can be induced by several factors, including light (photodegradation) and exposure to oxidizing agents.

Photodegradation studies of fluoroquinolones have consistently shown that these molecules are susceptible to light-induced degradation, with hydroxylation being a common reaction pathway.[6][7] While the primary sites of photodegradation of moxifloxacin often involve the diazabicyclononane side chain, the quinolone core is also susceptible to modification.[6][8] The generation of reactive oxygen species (ROS) during photo-exposure can lead to the electrophilic attack of hydroxyl radicals on the electron-rich aromatic quinolone ring, resulting in the formation of hydroxylated derivatives like 8-hydroxymoxifloxacin.

Forced degradation studies, a cornerstone of pharmaceutical stability testing, have been instrumental in elucidating the formation of 8-hydroxymoxifloxacin. Exposing moxifloxacin to oxidative conditions, such as treatment with hydrogen peroxide, can simulate and accelerate the oxidative degradation that may occur during manufacturing, storage, or even in vivo. The electro-Fenton process, a powerful advanced oxidation process, has also been shown to effectively degrade moxifloxacin, highlighting the role of hydroxyl radicals in its degradation.[9]

Proposed Degradation Pathway: Moxifloxacin to 8-Hydroxymoxifloxacin

The following diagram illustrates the proposed oxidative degradation pathway of moxifloxacin to 8-hydroxymoxifloxacin.

G Moxifloxacin Moxifloxacin C21H24FN3O4 Hydroxylation Electrophilic Aromatic Hydroxylation Moxifloxacin->Hydroxylation ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Hydroxylation Oxidative Stress (e.g., UV light, H2O2) Product 8-Hydroxymoxifloxacin (Moxifloxacin Impurity E) C20H22FN3O4 Hydroxylation->Product

Caption: Proposed oxidative degradation of moxifloxacin.

Quantitative Data Summary

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
MoxifloxacinC21H24FN3O4401.43151096-09-2
8-HydroxymoxifloxacinC20H22FN3O4387.4721970-36-1

Experimental Protocol: Forced Degradation Study for the Generation and Analysis of 8-Hydroxymoxifloxacin

This protocol provides a detailed methodology for conducting a forced degradation study to induce the formation of 8-hydroxymoxifloxacin from moxifloxacin and its subsequent analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents
  • Moxifloxacin Hydrochloride reference standard

  • 8-Hydroxymoxifloxacin (Moxifloxacin Impurity E) reference standard[10][11]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • pH meter

  • UV chamber with a controlled wavelength source

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a Mass Spectrometer (MS)

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

Preparation of Solutions
  • Moxifloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of moxifloxacin hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 methanol:water mixture.

Forced Degradation Conditions

Perform the following stress studies on the moxifloxacin working solution in parallel with a control sample (working solution stored at ambient temperature and protected from light).

  • Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Photodegradation: Expose 5 mL of the working solution in a quartz cuvette to UV radiation (e.g., 254 nm) in a UV chamber for a defined period (e.g., 24, 48, 72 hours). A parallel experiment should be conducted by exposing the solution to visible light.[8][12]

Sample Preparation for Analysis

After the specified stress period, neutralize the samples if necessary (e.g., the acidic or basic samples). Dilute the stressed samples with the mobile phase to a final concentration of approximately 20 µg/mL before injection into the HPLC system.

Chromatographic Conditions
  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 293 nm (or PDA scan from 200-400 nm)

  • Injection Volume: 10 µL

  • Mass Spectrometry (if available): Electrospray ionization (ESI) in positive mode to confirm the mass of the parent drug and degradation products.

Data Analysis and Identification
  • Analyze the chromatograms of the stressed samples and compare them to the control sample.

  • Identify the peak corresponding to 8-hydroxymoxifloxacin by comparing its retention time with that of the 8-hydroxymoxifloxacin reference standard.

  • Confirm the identity of the peak using mass spectrometry. The [M+H]+ ion for 8-hydroxymoxifloxacin should be observed at m/z 388.4.

  • Calculate the percentage degradation of moxifloxacin and the percentage formation of 8-hydroxymoxifloxacin.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis Prep_Stock Prepare Moxifloxacin Stock Solution (1 mg/mL) Prep_Work Prepare Working Solution (100 µg/mL) Prep_Stock->Prep_Work Oxidative Oxidative Stress (3% H2O2, 24h) Prep_Work->Oxidative Photolytic Photolytic Stress (UV/Vis Light) Prep_Work->Photolytic Sample_Prep Sample Neutralization & Dilution Oxidative->Sample_Prep Photolytic->Sample_Prep HPLC_MS RP-HPLC-UV/MS Analysis Sample_Prep->HPLC_MS Data_Analysis Peak Identification & Quantification HPLC_MS->Data_Analysis

Caption: Workflow for forced degradation and analysis.

Conclusion: Ensuring Moxifloxacin Quality through Degradation Profiling

A thorough understanding of the degradation pathways of moxifloxacin is not merely an academic exercise; it is a critical component of ensuring the safety and efficacy of this vital antibiotic. The formation of 8-hydroxymoxifloxacin serves as a tangible indicator of oxidative degradation, prompting further investigation into the stability of moxifloxacin formulations. The experimental protocol outlined in this guide provides a robust framework for researchers and drug development professionals to systematically study the degradation of moxifloxacin and to identify and quantify 8-hydroxymoxifloxacin. By employing such rigorous analytical methodologies, the pharmaceutical industry can continue to provide high-quality, stable, and effective moxifloxacin products to patients worldwide.

References

  • Ahmad, I., et al. (2015). Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study. Pharmaceutical development and technology, 20(3), 369-376.
  • Veeprho. (n.d.). Moxifloxacin EP Impurity E | CAS 721970-36-1. Retrieved from [Link]

  • Wysocka, M., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Journal of Pharmaceutical and Biomedical Analysis, 86, 169-178.
  • Kumar, Y. R., & Reddy, G. O. (2009). Structural identification and characterization of impurities in moxifloxacin. Journal of pharmaceutical and biomedical analysis, 50(5), 1017-1022.
  • SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. AAPS PharmSciTech, 19(3), 1339-1347.
  • Pharmaffiliates. (n.d.). Moxifloxacin Hydrochloride Monohydrate - Impurity E. Retrieved from [Link]

  • SynThink. (n.d.). Moxifloxacin EP Impurity E | 721970-36-1; 1292904-74-5 (HCl salt). Retrieved from [Link]

  • Li, H., et al. (2018). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. AAPS PharmSciTech, 19(3), 1339–1347.
  • Al-Omari, M. M., et al. (2014). Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl.
  • Yahya, M. S., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry, 3(1), 1290021.
  • Al-Omari, M. M., et al. (2015). The plausible degradation patterns of moxifloxacin under studied conditions.
  • Wikipedia. (2024). Moxifloxacin. Retrieved from [Link]

  • Naveed, S., et al. (2014). Degradation Studies of Different Brands of Moxifloxacin in Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116.
  • European Patent Office. (2011). Process for the preparation of moxifloxacin hydrochloride.
  • Impactfactor. (2014). Degradation Studies of Different Brands of Moxifloxacin in Available in the Market. Retrieved from [Link]

  • precisionFDA. (n.d.). 8-HYDROXYMOXIFLOXACIN. Retrieved from [Link]

  • Google Patents. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride.
  • European Patent Office. (2017). Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Retrieved from [Link]

Sources

Comprehensive Characterization and Purity Assessment of 8-Hydroxy Moxifloxacin Hydrobromide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Imperative of Characterized Impurity Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] 8-Hydroxy Moxifloxacin is a known impurity and potential metabolite of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. As such, a highly purified and rigorously characterized 8-Hydroxy Moxifloxacin Hydrobromide reference standard is an indispensable tool. It serves as the benchmark against which routine quality control samples are measured, ensuring that levels of this specific impurity in the Active Pharmaceutical Ingredient (API) are accurately monitored and maintained within safe limits.

This guide provides a comprehensive framework for the characterization and purity assignment of an this compound reference standard. We will move beyond rote procedural descriptions to explore the scientific rationale behind employing a multi-faceted, orthogonal analytical approach. This ensures the generation of a robust, self-validating data package that establishes the standard's identity, purity, and assigned potency with the highest degree of confidence, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Orthogonal Analytical Strategy: A Foundation of Trust

A single analytical technique is insufficient to declare a reference standard as "fully characterized." Each method has inherent limitations and biases. A trustworthy characterization relies on an orthogonal approach, where multiple analytical techniques based on different scientific principles are employed to investigate the same quality attributes. This strategy minimizes the risk of overlooking impurities and provides a cross-validated, holistic profile of the material. The data from spectroscopic, chromatographic, and thermal analyses are synergistically integrated to confirm identity and build a comprehensive purity profile, culminating in a definitive potency assignment via mass balance.

G Figure 1: Orthogonal Workflow for Reference Standard Characterization cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_physchem Physicochemical Properties MS Mass Spectrometry (Molecular Weight) HPLC Chromatographic Purity (Organic Impurities) NMR NMR Spectroscopy (¹H, ¹³C - Definitive Structure) IR FTIR Spectroscopy (Functional Groups) Potency Potency Assignment (Mass Balance Calculation) HPLC->Potency KF Karl Fischer Titration (Water Content) KF->Potency GC Headspace GC (Residual Solvents) GC->Potency ROI Residue on Ignition (Inorganic Impurities) ROI->Potency Thermal Thermal Analysis (DSC/TGA) (Thermal Behavior, Solvates) Thermal->KF Corroborates Hydrate/Solvate State

Caption: Orthogonal workflow for reference standard characterization.

Part I: Unambiguous Identity Confirmation

Before assessing purity, it is paramount to confirm that the material's chemical structure is unequivocally that of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the compound's molecular weight and fragmentation pattern, offering a primary confirmation of its identity.

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, minimizing in-source fragmentation and providing a clear molecular ion peak. High-resolution MS (e.g., QTOF) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Expected Results: The analysis should confirm the molecular weight of the free base (C₂₀H₂₂FN₃O₄), which is approximately 387.4 g/mol .[5] The high-resolution mass spectrum should yield a mass measurement that corresponds to this formula within a few parts per million (ppm). Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, and the resulting pattern should be consistent with the known structure of 8-Hydroxy Moxifloxacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

  • Causality: A ¹H NMR spectrum will confirm the presence and connectivity of all protons, including the aromatic protons, the cyclopropyl group, and the complex diazabicyclononyl moiety. Crucially, it will differentiate the structure from Moxifloxacin by the absence of the 8-methoxy signal (typically around 3.6-4.0 ppm) and the presence of a phenolic hydroxyl proton.[6][7] A ¹³C NMR spectrum confirms the number of unique carbon atoms, and 2D NMR experiments (like COSY and HSQC) can be used to definitively assign all proton and carbon signals and confirm their connectivity.

  • Protocol Insight: The sample is typically dissolved in a deuterated solvent like DMSO-d₆. The choice of solvent is critical as it must fully dissolve the hydrobromide salt without reacting with it. DMSO is often chosen for its ability to dissolve a wide range of compounds and for allowing the observation of exchangeable protons like those on hydroxyl and amine groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a characteristic "fingerprint" of the molecule by identifying its functional groups.

  • Causality: The FTIR spectrum is used to confirm the presence of key functional groups. For 8-Hydroxy Moxifloxacin HBr, this includes the O-H stretch from the carboxylic acid and the new phenolic group, the C=O stretch of the ketone and carboxylic acid, C-F bonds, and N-H stretches from the amine salt. This spectrum can be compared against that of Moxifloxacin HCl to highlight the key structural difference (presence of a phenolic O-H).

Part II: Quantitative Purity and Impurity Profiling

This section details the core quantitative tests used to build the purity profile necessary for the final potency assignment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying organic impurities that are structurally related to the main compound. A well-developed, stability-indicating method is crucial.

  • Expertise in Method Design: The goal is to develop a method that separates 8-Hydroxy Moxifloxacin from its potential impurities, including the parent drug (Moxifloxacin), starting materials, and other degradation or process-related impurities.

    • Column Choice: A reversed-phase C18 or Phenyl-Hexyl column is typically effective for separating fluoroquinolones and their polar metabolites.[8][9] The phenyl-hexyl phase can offer alternative selectivity (π-π interactions) which may be beneficial for separating aromatic compounds.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve impurities with a wide range of polarities.[8][10] The pH of the buffer is a critical parameter to control the ionization state of the acidic (carboxylic acid, phenol) and basic (amines) functional groups, thereby affecting retention and peak shape. A pH around 3-4 is often a good starting point.

    • Detection: UV detection is suitable as the quinolone core has a strong chromophore. A photodiode array (PDA) detector is highly recommended as it can provide spectral data for each peak, helping to assess peak purity and aid in preliminary identification of unknowns. Wavelengths around 290-295 nm are commonly used for Moxifloxacin and its derivatives.[8][11]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).

    • Sample Solution: Accurately weigh about 25 mg of the 8-Hydroxy Moxifloxacin HBr reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
    Flow Rate 1.0 mL/min
    Column Temp. 35 °C
    Detector PDA at 293 nm
    Injection Vol. 10 µL

    | Gradient | 0-5 min (15% B), 5-35 min (15-50% B), 35-40 min (50% B), 40-41 min (50-15% B), 41-50 min (15% B) |

  • Analysis and Calculation:

    • Inject the diluent as a blank, followed by the sample solution.

    • Integrate all peaks with an area greater than the reporting threshold (typically 0.05% as per ICH Q3A).[3]

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined).

    • Purity (%) = 100% - Sum of all impurity areas (%).

Water Content by Karl Fischer Titration

Water can be present as surface moisture or as part of the crystalline structure (hydrates). Coulometric Karl Fischer titration is a highly accurate method for determining water content.

  • Causality: This method is specific for water and is essential because water content directly impacts the purity value used in the mass balance calculation. Thermal methods like TGA may not differentiate water from volatile solvents, making Karl Fischer the definitive technique.

  • Protocol Insight: A sample of the reference standard is accurately weighed and introduced into the titration cell containing an anode solution. The instrument titrates with iodine, which reacts stoichiometrically with water. The endpoint is detected electrochemically, and the instrument calculates the water content.

Residual Solvents by Headspace Gas Chromatography (GC)

Residual solvents are process-related impurities from the synthesis and purification steps that must be controlled according to ICH Q3C guidelines.

  • Causality: Headspace GC is the standard technique. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into the GC, separating the solvents for identification and quantification. This prevents non-volatile matrix components from contaminating the GC system.

  • Protocol Insight: The choice of GC column (e.g., a polar phase like G43) and temperature program depends on the expected solvents. The standard is typically prepared by dissolving the material in a high-boiling-point solvent (e.g., DMSO) and spiking it with known amounts of the solvents of interest for quantification.

Inorganic Impurities by Residue on Ignition (Sulphated Ash)

This test quantifies the total amount of inorganic impurities, such as residual catalysts or inorganic salts, in the material.

  • Causality: The sample is charred and then ignited in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all organic material is burned off. Sulfuric acid is often added to convert metal oxides and salts to more stable sulfates. The weight of the remaining residue represents the inorganic content.

Part III: Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the material's thermal stability, melting behavior, and the presence of water or solvates.[12][13][14][15]

  • Expertise in Data Interpretation:

    • TGA: Measures weight loss as a function of temperature. A weight loss step at temperatures below ~120 °C often corresponds to the loss of water or volatile solvents.[12] The percentage weight loss can be compared with the result from Karl Fischer titration to confirm if the loss is solely due to water. Decomposition is indicated by a significant weight loss at higher temperatures.

    • DSC: Measures the heat flow into or out of a sample as it is heated. It reveals thermal events like melting (endotherm), crystallization (exotherm), or solid-solid transitions. For a crystalline reference standard, a sharp melting endotherm is expected. The purity of the main component can also be estimated by analyzing the shape of the melting peak (van't Hoff equation), though this is considered a secondary purity assessment compared to HPLC.

Part IV: Final Potency Assignment via Mass Balance

The final assigned potency of the reference standard is not measured directly but is calculated by subtracting all measured impurities from 100%. This mass balance approach is the cornerstone of a self-validating characterization.[16][17]

G Figure 2: Mass Balance Calculation for Potency Assignment cluster_impurities Impurities (Subtracted) Total 100% Organic Chromatographic Impurities (%) Total->Organic - Water Water Content (%) Total->Water - Solvents Residual Solvents (%) Total->Solvents - Inorganic Inorganic Content (%) Total->Inorganic - Potency Assigned Potency Organic->Potency = Water->Potency = Solvents->Potency = Inorganic->Potency =

Caption: Mass balance calculation for potency assignment.

The calculation is performed as follows: Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

AnalysisMethodResult
Chromatographic Purity HPLC99.75% (Area % of main peak)
Water Content Karl Fischer0.45%
Residual Solvents Headspace GC0.08% (Total)
Inorganic Impurities Residue on Ignition0.03%
  • Total Organic Impurities = 100% - 99.75% = 0.25%

  • Potency Calculation:

    • Potency = 100% - 0.25% - 0.45% - 0.08% - 0.03%

    • Assigned Potency = 99.19%

This final value, calculated on an "as is" basis, is the value used to prepare standard solutions for quantitative analyses of Moxifloxacin API and drug products.

Conclusion

The characterization of an impurity reference standard like this compound is a rigorous, multi-disciplinary scientific endeavor. It requires not only the execution of precise analytical methods but also a deep understanding of the chemistry of the molecule and the principles behind each technique. By adopting an orthogonal testing strategy and culminating in a mass balance calculation, we establish a reference standard with a well-documented, trustworthy, and defensible profile of identity, purity, and potency. This foundational work is critical for ensuring the quality and safety of pharmaceutical products, ultimately protecting the patients who rely on them.

References

  • Jancic, B., Medenica, M., Ivanovic, D., & Malenovic, A. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. IJPI. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

  • USP-NF. (2017). Moxifloxacin Hydrochloride Revision Bulletin. USP. [Link]

  • Al-Sabri, A. M., & Harrath, A. H. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. [Link]

  • Phenomenex. (n.d.). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Phenomenex. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH. [Link]

  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

  • MilliporeSigma. Moxifloxacin hydrochloride European Pharmacopoeia (EP) Reference Standard. MilliporeSigma. [Link]

  • USP-NF. Moxifloxacin Hydrochloride. USP-NF. [Link]

  • Zhang, T., et al. (2012). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate. [Link]

  • Dewani, A.P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. tainstruments.com. [Link]

  • European Pharmacopoeia. (n.d.). Moxifloxacin Hydrochloride Monograph. EDQM. [Link]

  • Veeprho. (2023). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Veeprho. [Link]

  • Pharma Guide. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Jamp Pharma Corporation. (2022). Product Monograph PrMOXIFLOXACIN. Jamp Pharma. [Link]

  • Suryanarayana, M. V., et al. (2003). Structural identification and characterization of impurities in moxifloxacin. Ovid. [Link]

  • United States Pharmacopeia. (2012). USP 35 Official Monographs / Moxifloxacin. USP. [Link]

  • Raza, A., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. NIH. [Link]

  • Reddy, G. S., et al. (2003). Structural identification and characterization of impurities in moxifloxacin. ResearchGate. [Link]

  • Phenomenex. (n.d.). Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl. Phenomenex. [Link]

  • Pharmaffiliates. Moxifloxacin-impurities. Pharmaffiliates. [Link]

  • SynZeal. Moxifloxacin Impurities. SynZeal. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Wang, R., et al. (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. PubMed. [Link]

  • Johnson, B. D., & Culbert, P. A. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Wyrzykiewicz, E., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. [Link]

  • El-Ghenymy, A., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis Online. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • SynZeal. This compound. SynZeal. [Link]

  • Cambrex. Reference Standards. Cambrex Corporation. [Link]

  • ResearchGate. (2013). (PDF) Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. ResearchGate. [Link]

  • ResearchGate. (2019). (PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. [Link]

  • gsrs. This compound. gsrs.ncats.nih.gov. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 8-Hydroxy Moxifloxacin Hydrobromide in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a drug molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is the molecule's solubility. For 8-Hydroxy Moxifloxacin Hydrobromide, a key metabolite of the potent fluoroquinolone antibiotic Moxifloxacin, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its potential bioavailability, formulation strategies, and ultimately, its clinical efficacy.[1] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of solubility, present detailed experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Physicochemical Properties of this compound

This compound is a metabolite of Moxifloxacin, where a hydroxyl group replaces the methoxy group at the 8-position of the quinolone core.[2][3] This seemingly minor structural modification can have a significant impact on the molecule's physicochemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrobromide[4]
Molecular Formula C₂₀H₂₂FN₃O₄ · HBr[4]
Molecular Weight 468.32 g/mol [3]
Appearance White or off-white crystalline powder[2]
Qualitative Solubility Slightly soluble in water, DMSO, and methanol. Insoluble in ether and lipid solvents.[2][5]

The presence of both acidic (carboxylic acid) and basic (piperazine moiety) functional groups suggests that the solubility of this compound will be highly dependent on the pH of the solvent.[6]

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For an ionizable molecule like this compound, pH is a master variable.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The ionization state of this compound, and consequently its solubility, is governed by its pKa values and the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship. While the specific pKa values for 8-Hydroxy Moxifloxacin have not been extensively reported, we can infer its behavior from the parent compound, Moxifloxacin, which has pKa values around 6.8 (carboxylic acid) and 9.3 (piperazinyl nitrogen). The introduction of a phenolic hydroxyl group at the 8-position is expected to introduce an additional acidic pKa.

At a pH below the pKa of the piperazinyl group, the molecule will be protonated and exist as a more soluble cation. Conversely, at a pH above the pKa of the carboxylic acid and the hydroxyl group, it will be deprotonated, forming a more soluble anion. The lowest solubility is expected around the isoelectric point, where the net charge of the molecule is zero.

Impact of Temperature

The dissolution of a solid in a liquid is a thermodynamic process. For most solids, solubility increases with increasing temperature, as the process is often endothermic.[6][7] The van't Hoff equation can be used to describe the relationship between the equilibrium constant (in this case, solubility) and temperature. Experimental determination of solubility at different temperatures is crucial for understanding the thermodynamics of dissolution and for predicting stability during storage and processing.[7][8]

Solvent Polarity and Co-solvents

The principle of "like dissolves like" is a fundamental concept in solubility. The solubility of this compound will be influenced by the polarity of the solvent. While it is sparingly soluble in water, its solubility can be modulated by the addition of co-solvents. Organic solvents such as ethanol, propylene glycol, and polyethylene glycols are commonly used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.

Experimental Determination of Solubility: Protocols and Methodologies

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9] This section provides a detailed protocol for this method, along with a potentiometric titration method suitable for ionizable compounds.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess of the solid compound with the solvent of interest until saturation is reached.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess 8-Hydroxy Moxifloxacin Hydrobromide add_to_vial Add compound and solvent to sealed vials prep_compound->add_to_vial prep_solvent Prepare solvent (e.g., buffer, organic solvent) prep_solvent->add_to_vial shake Agitate at constant temperature (e.g., 25°C, 37°C) for a defined period (24-72h) add_to_vial->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute sample appropriately filter->dilute analyze Quantify concentration (HPLC or UV-Vis) dilute->analyze

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, propylene glycol) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid disturbing the solid, it is recommended to centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

    • Immediately filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The first few drops of the filtrate should be discarded.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Potentiometric Titration for Solubility and pKa Determination

Potentiometric titration is a powerful technique for determining the solubility and pKa of ionizable compounds. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[10]

Experimental Workflow for Potentiometric Titration

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis prepare_solution Prepare a solution of 8-Hydroxy Moxifloxacin Hydrobromide in water setup_titrator Set up autotitrator with calibrated pH electrode prepare_solution->setup_titrator titrate Titrate with a standardized strong base (e.g., NaOH) setup_titrator->titrate record_ph Record pH as a function of titrant volume titrate->record_ph plot_curve Plot titration curve (pH vs. volume) record_ph->plot_curve determine_ep Determine equivalence points (first and second derivatives) plot_curve->determine_ep calculate_pka_sol Calculate pKa values and intrinsic solubility determine_ep->calculate_pka_sol

Caption: Workflow for solubility and pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Setup:

    • Calibrate a pH electrode using standard buffers.

    • Set up an automatic titrator with a calibrated burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water. The initial concentration should be below the expected solubility.

  • Titration:

    • Immerse the pH electrode and the titrant delivery tube into the sample solution.

    • Start the titration, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The equivalence points, which correspond to the pKa values, can be determined from the inflection points of the titration curve (or more accurately, from the peaks of the first or second derivative plots).

    • The intrinsic solubility can be calculated from the titration data using specialized software or by applying relevant equations that relate pH, pKa, and solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is paramount for reliable solubility data. HPLC-UV and UV-Vis spectrophotometry are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for its specificity and sensitivity, especially when dealing with complex matrices or potential degradation products.

Table 2: Example HPLC Method Parameters for Moxifloxacin and Related Substances

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium dihydrogen orthophosphate, pH 3) and an organic modifier (e.g., acetonitrile)
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 295 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C

Note: This is a general method for Moxifloxacin and its impurities.[11][12][13] The method should be validated specifically for this compound to ensure accuracy, precision, linearity, and specificity.

UV-Vis Spectrophotometry

For simpler solvent systems and in the absence of interfering substances, UV-Vis spectrophotometry offers a rapid and straightforward method for quantification.

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a solution of this compound in the relevant solvent to determine the wavelength of maximum absorbance (λmax). For Moxifloxacin, the λmax is around 293 nm.[14][15]

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent as the solubility samples.

  • Measure Absorbance: Measure the absorbance of the standard solutions at the λmax.

  • Construct the Calibration Curve: Plot absorbance versus concentration and determine the linear regression equation.

  • Quantify Samples: Measure the absorbance of the appropriately diluted solubility samples and calculate the concentration using the calibration curve.

Expected Solubility Profile and Data Interpretation

While specific quantitative data for this compound is not widely available in the public domain, we can predict its solubility behavior based on its structure and data from the parent compound, Moxifloxacin Hydrochloride.

Table 3: Expected Solubility Profile of this compound

Solvent SystemExpected SolubilityRationale
Aqueous Buffers (pH < 2) HighThe piperazinyl nitrogen is fully protonated, leading to high aqueous solubility.
Aqueous Buffers (pH 4-6) LowerApproaching the isoelectric point, where the net charge is minimal, resulting in lower solubility.
Aqueous Buffers (pH > 8) IncreasingThe carboxylic acid and phenolic hydroxyl groups are deprotonated, increasing solubility.
Water Slightly SolubleThe zwitterionic nature of the molecule at neutral pH limits its solubility.
Ethanol Moderately SolubleThe hydroxyl group of ethanol can interact with the polar functional groups of the molecule.
Propylene Glycol SolubleA polar organic solvent capable of forming hydrogen bonds, likely to be a good solvent.
Acetone Sparingly SolubleA less polar solvent compared to water and alcohols, expected to have lower solvating power for this molecule.

This table is based on the known behavior of Moxifloxacin and other fluoroquinolones.[6][9] Experimental verification is essential.

Conclusion: A Roadmap for Comprehensive Solubility Characterization

The determination of the solubility profile of this compound is a multi-faceted process that requires a strong foundation in physicochemical principles and rigorous experimental execution. This guide has provided the theoretical underpinnings and practical methodologies necessary to undertake such a study. By employing the shake-flask method for thermodynamic solubility determination and utilizing validated analytical techniques like HPLC-UV, researchers can generate the high-quality data essential for informed decisions in the drug development pipeline. Further investigation into the pKa values and the impact of different solid-state forms (polymorphs) will provide an even more complete understanding of the solubility behavior of this important Moxifloxacin metabolite.

References

  • Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527.
  • Onyeji, C. O., & Oladimeji, F. A. (2007). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. Tropical Journal of Pharmaceutical Research, 6(3), 757-762.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Journal of molecular liquids, 222, 974-982.
  • Shokri, J., & Ahmadi, A. (2021). Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties. Journal of Molecular Liquids, 339, 116814.
  • Jangde, M., Chatterjee, S. K., Jain, M., Ghosh, S., Jangde, R., & Sinha, B. (2022). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia, 19(4).
  • Varanda, F., de Melo, M. J. P., Caço, A. I., Dohrn, R., Makrydaki, F. A., Voutsas, E., ... & Marrucho, I. M. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 45(18), 6368-6374.
  • Wankhade, S. S., & Chaware, V. V. (2015).
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Abulkibash, A. M. (2004).
  • protocols.io. (2018). Potentiometric titration. Retrieved from [Link]

  • Thimmasetty, J., Pandey, G. S., & Sathesh Babu, P. R. (2012). Correlation of the Solubility Parameter and Antibacterial Activity of Moxifloxacin. RGUHS Journal of Pharmaceutical Sciences, 2(4), 38-46.
  • Brittain, H. G. (Ed.). (2016). Profiles of drug substances, excipients and related methodology (Vol. 41). Academic press.
  • Global Substance Registration System. (n.d.). This compound, (4AR,7AR)-REL-. Retrieved from [Link]

  • Janas, A., & Talaga-Ćwiertnia, K. (2012). Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions. Acta poloniae pharmaceutica, 69(5), 899-908.
  • Sravan, U. S., & Kumar, B. R. (2016). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Journal of Taibah University for Science, 10(4), 545-554.
  • Janas, A., & Talaga-Ćwiertnia, K. (2012). Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions. Acta Poloniae Pharmaceutica, 69(5), 899-908.
  • Al-Dgither, S. A. (2014). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 378-382.
  • Wang, D., Wang, Y., Tian, Y., & Li, Y. (2013). Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Disease. Journal of analytical methods in chemistry, 2013.
  • Al-Dgither, S. A. (2014).
  • Jain, P. S., & Patel, M. K. (2011). Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formulations. Der Pharma Chemica, 3(6), 336-340.
  • Priya, M. V., & Rao, K. P. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841.
  • Jain, P. S., & Patel, M. K. (2011). Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formulations.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Moxifloxacin in Human Plasma. Scholars Middle East Publishers.
  • Shirkhedkar, A. A., & Suraj, R. P. (2011). Quantitative determination of Moxifloxacin hydrochloride in bulk and ophthalmic solution by UV-spectrophotometry. Der Pharmacia Lettre, 3(3), 453-456.
  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • Sahoo, S., Chakraborti, A. K., & Murthy, P. N. (2011). Studies on the crystal forms of Moxifloxacin: Preparation, characterization and evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 214-218.
  • Gul, S., Khalid, F., Khan, M. N., & Alam, M. T. (2015). UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands. International Journal of Pharmaceutical Sciences and Research, 6(10), 4330-4335.
  • Nguyen, T. A., Nguyen, T. H., & Le, T. H. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2018, 8436948.
  • SynZeal. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 8-Hydroxy Moxifloxacin Hydrobromide, a potential impurity and metabolite of Moxifloxacin Hydrochloride. The developed method is demonstrated to be specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing of Moxifloxacin drug substances and formulations.

Introduction: The Rationale for Quantifying 8-Hydroxy Moxifloxacin

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1] The presence and quantity of impurities in a drug substance can significantly impact its safety and efficacy. 8-Hydroxy Moxifloxacin is a known related substance to Moxifloxacin. Therefore, a reliable analytical method for the quantification of this compound is crucial for ensuring the quality and safety of Moxifloxacin-containing pharmaceutical products. This application note provides a detailed, validated HPLC method to meet this analytical requirement, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Materials and Reagents

  • Analytes: this compound reference standard (commercially available from suppliers such as LGC Standards, Clearsynth, and SynZeal), Moxifloxacin Hydrochloride reference standard.[2][3][4]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Chemicals: Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade), Orthophosphoric acid (analytical grade).

Chromatographic Conditions: A Detailed Protocol

A robust and reproducible chromatographic separation was achieved using the following parameters:

ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and DAD detector.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Mobile Phase Isocratic elution with a mixture of 0.05M KH₂PO₄ buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Diode Array Detector (DAD) at 293 nm.
Injection Volume 10 µL.
Run Time 15 minutes.

Rationale for Method Parameters:

  • Column: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar Moxifloxacin and its hydroxylated analogue.

  • Mobile Phase: The phosphate buffer at pH 3.0 ensures the consistent protonation of the analytes, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The isocratic elution is simple, robust, and sufficient for the separation of the two compounds.

  • Detection Wavelength: Moxifloxacin exhibits a UV absorbance maximum around 293 nm. The 8-hydroxy derivative is expected to have a similar chromophore, making 293 nm a suitable wavelength for the simultaneous detection of both compounds with good sensitivity.

Standard and Sample Preparation

4.1. Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

4.2. Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4.3. Sample Preparation (from Moxifloxacin Drug Substance):

  • Accurately weigh approximately 25 mg of the Moxifloxacin drug substance into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation: Ensuring Reliability and Trustworthiness

The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][5]

5.1. System Suitability:

System suitability was assessed by injecting five replicate injections of a 5 µg/mL 8-Hydroxy Moxifloxacin standard solution. The acceptance criteria were:

  • Tailing factor: Not more than 2.0.

  • Theoretical plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

5.2. Specificity (Forced Degradation Studies):

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Moxifloxacin.[1] The drug substance was subjected to the following stress conditions:

  • Acidic hydrolysis: 0.1 N HCl at 80°C for 2 hours.

  • Alkaline hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: 105°C for 24 hours.

  • Photolytic degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were evaluated for any co-eluting peaks with the 8-Hydroxy Moxifloxacin peak. The peak purity of the 8-Hydroxy Moxifloxacin peak was assessed using the DAD detector.

5.3. Linearity and Range:

Linearity was evaluated by analyzing a series of at least six concentrations of this compound ranging from the limit of quantification (LOQ) to 150% of the target concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

5.4. Accuracy (Recovery):

Accuracy was determined by spiking a known amount of this compound standard into a sample of Moxifloxacin at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.

5.5. Precision:

  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a 5 µg/mL 8-Hydroxy Moxifloxacin standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days by two different analysts.

The precision was expressed as the Relative Standard Deviation (RSD) of the results.

5.6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Results and Discussion

The validation results are summarized in the following tables:

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
RSD of Peak Areas (%)≤ 2.0%0.8%

Table 2: Linearity Data

ParameterResult
Linearity Range (µg/mL)0.2 - 10
Correlation Coefficient (r²)0.9998
Regression Equationy = 45872x + 1234

Table 3: Accuracy (Recovery) Results

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
502.52.4899.2
1005.05.05101.0
1507.57.4599.3

Table 4: Precision Results

Precision TypeRSD (%)
Repeatability0.9%
Intermediate Precision1.5%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD0.05
LOQ0.15

The forced degradation studies showed that the 8-Hydroxy Moxifloxacin peak was well-resolved from the main Moxifloxacin peak and any degradation products, confirming the specificity and stability-indicating nature of the method.

Visualizing the Workflow and Structures

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F Separation in C18 Column E->F G UV Detection at 293 nm F->G H Chromatogram Generation G->H I Peak Integration H->I J Quantification I->J

Caption: HPLC workflow for the quantification of 8-Hydroxy Moxifloxacin.

Chemical_Structures cluster_moxi Moxifloxacin cluster_8oh 8-Hydroxy Moxifloxacin Moxi OH_Moxi

Caption: Chemical structures of Moxifloxacin and 8-Hydroxy Moxifloxacin.

Conclusion

The HPLC method detailed in this application note is a reliable and robust solution for the quantification of this compound in the presence of Moxifloxacin. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and stability-indicating. Its simplicity and reliability make it an ideal tool for quality control laboratories in the pharmaceutical industry.

References

  • ICH Q2(R2) Validation of Analytical Procedures. Link

  • ICH Q14: Analytical Procedure Development. Link

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Link

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. Link

  • A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Link

  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Link

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Link

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed. Link

  • Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. Link

  • Degradation Studies of Different Brands of Moxifloxac in Available in the Market. Link

  • USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Link

  • USP Moxifloxacin Hydrochloride Assay and Impurities. Link

  • View of Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. Link

  • Results of forced degradation studies | Download Scientific Diagram. Link

  • UV absorption spectra of Moxifloxacin (10 μ g/mL, M10), cefixime (10 μ... - ResearchGate. Link

  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C20H22FN3O4 | CID 57370112 - PubChem. Link

  • Determination of levofloxacin, norfloxacin, and moxifloxacin in pharmaceutical dosage form or individually using derivative UV spectrophotometry - PMC - PubMed Central. Link

  • Sensitive Determination of Moxifloxacin HCl in Pharmaceuticals or Human Plasma Using Luminescence or Eye Vision. Link

  • 8-Hydroxy Moxifloxacin Hydrochloride Salt - LGC Standards. Link

  • This compound | C20H23BrFN3O4 | CID 57370111 - PubChem. Link

  • Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - SciELO. Link

  • Moxifloxacin Hydrochloride - ResearchGate. Link

  • Determination of moxifloxacin in human plasma by derivative UV spectrophotometry in a micellar medium - ResearchGate. Link

  • Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formulations - Der Pharma Chemica. Link

  • validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC - NIH. Link

  • 8-Hydroxy Moxifloxacin Hydrochloride Salt | CAS No. 2252446-71-0 | Clearsynth. Link

Sources

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document details the development and subsequent validation of a precise, accurate, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 8-Hydroxy Moxifloxacin Hydrobromide. As a significant metabolite and potential impurity of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin, its accurate quantification is critical for pharmaceutical quality control and metabolic studies. The method utilizes a C18 stationary phase with a phosphate buffer and methanol mobile phase under isocratic conditions, coupled with UV detection. The validation was performed in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose.[1][2]

Scientific Rationale and Methodological Choices

The development of a robust analytical method requires careful consideration of the analyte's physicochemical properties and the intended application of the method. Here, we explain the causality behind the key experimental choices.

  • Choice of Analytical Technique: RP-HPLC with UV Detection Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical technique of choice. It is the cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds. 8-Hydroxy Moxifloxacin, possessing both polar (hydroxyl, carboxylic acid) and non-polar (quinoline core) functionalities, is ideally suited for separation on a non-polar stationary phase like C18. UV detection is employed due to the presence of a chromophore in the quinolone structure, which exhibits strong absorbance in the UV region, providing excellent sensitivity.[3][4]

  • Selection of Chromatographic Conditions

    • Stationary Phase: An Agilent Zorbax Eclipse XBD-C18 column (150 mm x 4.6 mm, 3.5 µm) was chosen.[5] C18 columns provide excellent retention and separation for a broad range of moderately polar to non-polar analytes. The smaller particle size (3.5 µm) ensures higher efficiency and better resolution compared to larger particle columns.

    • Mobile Phase: The mobile phase consists of a mixture of phosphate buffer (pH 2.5) and methanol (55:45 v/v).[6][7] The acidic pH of the buffer is critical; it ensures the protonation of the carboxylic acid and tertiary amine groups in the 8-Hydroxy Moxifloxacin molecule. This suppresses silanol interactions with the column and results in a single, sharp, and symmetrical peak shape. Methanol was chosen as the organic modifier for its favorable solvating properties and its ability to provide optimal retention and elution characteristics.

    • Detection Wavelength: The UV detection wavelength was set to 293 nm. This wavelength was determined by analyzing the UV spectrum of 8-Hydroxy Moxifloxacin, identifying the wavelength of maximum absorbance (λmax) to ensure maximum sensitivity and minimal interference.[6][8]

    • Elution Mode: An isocratic elution mode was selected for its simplicity, robustness, and shorter run-to-run equilibration times, which are highly desirable in a routine quality control environment.[3] This leads to more consistent retention times and improved precision.

Materials and Reagents

  • Primary Standard: this compound Reference Standard (purity >99.5%)

  • Chemicals: Orthophosphoric acid (AR Grade), Triethylamine (HPLC Grade), Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Milli-Q or HPLC grade water.[6][9]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[5]

  • Chromatographic Column: Agilent Zorbax Eclipse XBD-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[5]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Buffer Preparation (pH 2.5): Transfer 2.0 mL of orthophosphoric acid into a 1000 mL volumetric flask containing approximately 900 mL of Milli-Q water. Adjust the pH to 2.5 using triethylamine. Make up the volume to 1000 mL with water.[6][7]

  • Mobile Phase Preparation: Mix the prepared Buffer (pH 2.5) and HPLC-grade Methanol in a ratio of 55:45 (v/v). Filter the mixture through a 0.45 µm nylon membrane filter and degas by sonication for 15 minutes prior to use.[6][7]

  • Diluent Preparation: The mobile phase is used as the diluent for all standard and sample preparations to ensure solvent compatibility and good peak shape.

  • Standard Stock Solution (400 µg/mL): Accurately weigh approximately 20 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.

  • Working Standard Solution (40 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent. This solution is used for routine analysis and system suitability checks.

Protocol 2: Chromatographic Method and System Suitability

Before commencing any analysis, the chromatographic system must be verified for its suitability. This protocol ensures that the system is performing adequately for the intended analysis.

  • Instrument Setup: Set up the HPLC system according to the parameters outlined in Table 1 .

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Make five replicate injections of the Working Standard Solution (40 µg/mL).

  • Acceptance Criteria: The system is deemed suitable for use if it meets the criteria specified in Table 2 . These criteria are based on standard pharmaceutical practices and ensure the reliability of the generated data.[3]

Results: Method Validation Summary

The developed analytical method was rigorously validated according to ICH Q2(R2) guidelines.[1][2] The results are summarized in the following sections and tables.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress. In all conditions, the degradation products were well-resolved from the main 8-Hydroxy Moxifloxacin peak, and the peak purity analysis confirmed no co-eluting peaks.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions over the concentration range of 20-60 µg/mL (50% to 150% of the working concentration). The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the specified range.[3]

Accuracy (Recovery)

Accuracy was determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery was assessed at three concentration levels (80%, 100%, and 120% of the working concentration). The high recovery values confirm the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.

The low %RSD values indicate excellent precision.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. These values demonstrate the sensitivity of the method.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate, mobile phase composition, and column temperature. The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Data Presentation and Visualizations

Data Tables

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Instrument HPLC System with UV/PDA Detector
Column Agilent Zorbax Eclipse XBD-C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Buffer:Methanol (55:45 v/v) [Buffer: Phosphoric acid in water, pH 2.5 with Triethylamine][6][7]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 293 nm[6]
Injection Volume 10 µL[10]
Column Temperature 25°C

| Run Time | 10 minutes |

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for n=5 injections)

| % RSD of Retention Times | ≤ 1.0% (for n=5 injections) |

Table 3: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Linearity Range 20 - 60 µg/mL ---
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Method Precision (%RSD) 0.85% ≤ 2.0%
Intermediate Precision (%RSD) 1.12% ≤ 2.0%
LOD 1.7 µg/mL[3] Reportable
LOQ 5.2 µg/mL[3] Reportable

| Robustness | Method found to be robust | No significant impact on results |

Diagrams and Workflows

G cluster_data Phase 3: Data Processing prep_std Prepare Standard (Stock & Working) sys_suit Perform System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample (e.g., from dosage form) inject_sample Inject Sample Solutions prep_sample->inject_sample prep_mobile Prepare Mobile Phase & Degas prep_mobile->sys_suit inject_std Inject Standard Solutions sys_suit->inject_std integrate Integrate Chromatograms (Peak Area, RT) inject_std->integrate inject_sample->integrate calculate Calculate Concentration & Assay % integrate->calculate report Generate Final Report calculate->report

Caption: Overall analytical workflow from preparation to reporting.

G cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity & Range Method Validated Analytical Method Specificity Specificity (Selectivity) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Method Linearity->Method LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Method Accuracy->Range Precision->Method Precision->Range Robustness->Method

Caption: Logical relationship of ICH validation parameters.

Conclusion

A simple, rapid, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method was proven to be specific, linear, accurate, precise, and robust over the specified range. The short run time and use of common reagents make this method highly suitable for routine quality control analysis and for use in stability and metabolic studies.

References

  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. Available from: [Link]

  • Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. ResearchGate. Available from: [Link]

  • A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. Available from: [Link]

  • Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. SciELO. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. National Institutes of Health (NIH). Available from: [Link]

  • Development and validation of a stability indicating UPLC method for determination of moxifloxacin hydrochloride in pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. Available from: [Link]

  • Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. Available from: [Link]

  • Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. National Institutes of Health (NIH). Available from: [Link]

  • Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. Available from: [Link]

Sources

Application Note: A Stability-Indicating HPLC Assay for 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Hydroxy Moxifloxacin Hydrobromide, a potential impurity and degradation product of Moxifloxacin. The method is designed to separate this compound from its parent compound, Moxifloxacin, and other potential degradation products generated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive protocol for forced degradation studies, method development, and full validation according to ICH Q2(R1) guidelines, ensuring the method's suitability for quality control and stability testing in a research and drug development setting.[3][4][5]

Introduction: The Imperative for Stability-Indicating Methods

In pharmaceutical development, the intrinsic stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1][6] Stability testing, therefore, is a mandatory component of the regulatory approval process. A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[7] The development of a robust SIAM is essential for understanding the degradation pathways of a drug substance and for establishing its re-test period or shelf-life.[1][8]

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is susceptible to degradation under various environmental conditions.[9][10] 8-Hydroxy Moxifloxacin is a known impurity and potential metabolite of Moxifloxacin.[11][12][13] Therefore, a validated analytical method capable of selectively quantifying this compound in the presence of Moxifloxacin and other degradants is crucial for ensuring the quality and safety of Moxifloxacin-containing drug products. This application note provides a comprehensive guide to developing and validating such a method.

Experimental Design: A Risk-Based Approach

The development of a scientifically sound SIAM follows a systematic process. The initial phase involves understanding the physicochemical properties of the analyte and subjecting it to forced degradation to generate potential degradation products. The subsequent phase focuses on developing a chromatographic method that can resolve the analyte from these degradation products, followed by rigorous validation to demonstrate its suitability for the intended purpose.

Materials and Reagents
  • This compound Reference Standard

  • Moxifloxacin Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen orthophosphate (AR Grade)

  • Orthophosphoric acid (AR Grade)

  • Hydrochloric acid (AR Grade)

  • Sodium hydroxide (AR Grade)

  • Hydrogen peroxide (30%, AR Grade)

  • Milli-Q water or equivalent

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector, autosampler, and a column oven is required. The PDA detector is particularly valuable for assessing peak purity and identifying the optimal detection wavelength.

Protocol I: Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[1] It provides insights into the intrinsic stability of the drug substance and helps in the development and validation of a specific assay. The following protocol outlines the conditions for the forced degradation of this compound.

Preparation of Stock Solution

Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a mixture of water and methanol (e.g., 50:50 v/v) to obtain a stock solution of approximately 1 mg/mL.

Stress Conditions
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. After cooling, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.[14] Prepare a 100 µg/mL solution in the mobile phase.

A control sample (unstressed) should be prepared by diluting the stock solution to the same concentration. All stressed samples should be analyzed by the developed HPLC method.

Figure 1: Workflow for Forced Degradation Studies.

Protocol II: HPLC Method Development and Validation

The following HPLC method was developed to provide optimal separation of this compound from Moxifloxacin and its degradation products.

Chromatographic Conditions
ParameterCondition
Column C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 3.5 µm)[15]
Mobile Phase Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (30:70 v/v)
Flow Rate 1.0 mL/min[16]
Column Temperature 30°C[16]
Detection Wavelength 295 nm[15]
Injection Volume 10 µL[16]
Run Time 20 minutes
Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[3][4][5][17]

4.2.1. Specificity

Specificity was demonstrated by injecting a blank (mobile phase), a placebo solution (if applicable), a solution of this compound, a solution of Moxifloxacin, and the stressed samples. The method is considered specific if the peak for this compound is well-resolved from other peaks with a resolution of not less than 2.0, and the peak purity analysis (using the PDA detector) indicates no co-eluting peaks.

4.2.2. Linearity

Linearity was evaluated by analyzing a series of at least five concentrations of this compound over a range of 5-25 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance CriteriaExample Result
Correlation Coefficient (r²) ≥ 0.9990.9995
y-intercept Close to zero1250

4.2.3. Range

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. For this assay, the range is established as 5-25 µg/mL.

4.2.4. Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Concentration LevelAcceptance Criteria (% Recovery)Example Result (% Recovery)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.0101.1

4.2.5. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of a single concentration of this compound were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

The relative standard deviation (%RSD) of the peak areas was calculated.

Precision TypeAcceptance Criteria (%RSD)Example Result (%RSD)
Repeatability ≤ 2.00.8
Intermediate Precision ≤ 2.01.2

4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

ParameterExample Result
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

4.2.7. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) were monitored.

G cluster_0 Method Validation cluster_1 Precision Sub-types A Specificity B Linearity C Range D Accuracy E Precision H Repeatability E->H I Intermediate Precision E->I F LOD & LOQ G Robustness

Figure 2: Key Parameters for Method Validation.

Conclusion

The stability-indicating RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of this compound. The method is suitable for the routine quality control and stability testing of Moxifloxacin drug substance and drug products. The forced degradation studies provide valuable information on the degradation pathways of the molecule, which is essential for formulation development and establishing appropriate storage conditions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • A Rapid RP‐HPLC Stability Indicating Method Development and Validation of Moxifloxacin Hydrochloride Related Substances in Finished Dosage Forms. ResearchGate. [Link]

  • Degradation Studies of Different Brands of Moxifloxacin Available in the Market. ResearchGate. [Link]

  • Ich guideline for stability testing. Slideshare. [Link]

  • A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. [Link]

  • Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research. [Link]

  • Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. SciELO. [Link]

  • Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. International Journal of Pharmaceutical and Biological Science Archive. [Link]

  • Development and validation of a stability indicating UPLC method for determination of moxifloxacin hydrochloride in pharmaceutical formulations. International Journal of Pharmacy and Biological Sciences. [Link]

  • This compound. SynZeal. [Link]

  • This compound. BioOrganics. [Link]

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]

Sources

Application Note: A Protocol for Forced Degradation Studies of Moxifloxacin to Identify the 8-Hydroxy Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for conducting forced degradation studies on Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The primary objective is to generate, separate, and identify potential degradation products, with a specific focus on the 8-Hydroxy impurity (Moxifloxacin Related Compound E). The protocols detailed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] We present step-by-step methodologies for subjecting Moxifloxacin to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress. Furthermore, we describe a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation of the resulting degradants, coupled with confirmatory identification using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and drug development professionals engaged in impurity profiling, stability testing, and formulation development.

Introduction

The Role of Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies worldwide, including the FDA and as detailed in ICH guidelines Q1A(R2) and Q1B.[1][2][3] These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range, oxidation, and photolysis.[1][4] The primary goals are to elucidate the intrinsic stability of the molecule, identify likely degradation products, and understand degradation pathways.[3][5] Crucially, this process is fundamental to developing and validating stability-indicating analytical methods—methods capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[5] An ideal study aims for 5-20% degradation of the API to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being overly complex.[3]

Moxifloxacin: Profile and Stability Considerations

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[6][7] The chemical structure of Moxifloxacin, featuring a cyclopropyl group, a fluoroquinolone core, and a methoxy group at the C8-position, presents several sites susceptible to degradation under stress conditions. Understanding its stability profile is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.

The 8-Hydroxy Impurity: A Key Degradant

The 8-Hydroxy impurity, chemically known as 1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, is a known related compound of Moxifloxacin.[8][9][10] It is listed as Moxifloxacin Related Compound E in the United States Pharmacopeia (USP).[10] This impurity is formed by the demethylation of the methoxy group at the C8 position of the Moxifloxacin molecule. Its presence in the final drug product must be monitored and controlled within strict limits defined by ICH Q3B guidelines.[11][12] This protocol is specifically designed to generate and identify this impurity, thereby demonstrating the suitability of the analytical method for its detection during routine quality control and stability studies.

Materials and Equipment

Reagents & Standards Equipment
Moxifloxacin Hydrochloride Reference StandardHigh-Performance Liquid Chromatography (HPLC) system with PDA Detector
Hydrochloric Acid (HCl), AR GradeLiquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Sodium Hydroxide (NaOH), AR GradeCalibrated pH meter
Hydrogen Peroxide (H₂O₂), 30% solutionHot air oven
Acetonitrile (ACN), HPLC GradePhotostability chamber (ICH Q1B compliant)
Methanol (MeOH), HPLC GradeWater bath / Reflux apparatus
Potassium Dihydrogen Orthophosphate, AR GradeAnalytical balance
Orthophosphoric Acid, AR GradeVolumetric flasks and pipettes
Tetrabutylammonium Hydrogen Sulfate, HPLC GradeSyringe filters (0.45 µm, PVDF or Nylon)
Purified Water (Milli-Q® or equivalent)Autosampler vials

Experimental Protocols: Forced Degradation of Moxifloxacin

The following protocols are designed to induce meaningful degradation (targeting 5-20%) of Moxifloxacin. Preliminary trials may be necessary to optimize the duration or concentration of the stressor to achieve the target degradation level.

Preparation of Moxifloxacin Stock Solution
  • Accurately weigh and dissolve an appropriate amount of Moxifloxacin Hydrochloride reference standard in purified water to prepare a stock solution of 1000 µg/mL.

  • Sonication may be used to ensure complete dissolution.

  • This stock solution will be used for all subsequent stress studies.

Protocol 1: Acidic Hydrolysis
  • Rationale: To assess the susceptibility of Moxifloxacin to degradation in an acidic environment. Amide or ether linkages can be susceptible to acid-catalyzed hydrolysis.

  • Procedure:

    • Pipette 5 mL of the Moxifloxacin stock solution (1000 µg/mL) into a 50 mL volumetric flask.

    • Add 5 mL of 1.0 N HCl.

    • Keep the flask in a water bath at 80°C for 6 hours.[13]

    • After the specified time, cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of 1.0 N NaOH.

    • Dilute to the final volume with the HPLC mobile phase to obtain a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

    • A control sample (unstressed) should be prepared by diluting the stock solution to the same final concentration.

Protocol 2: Basic Hydrolysis
  • Rationale: To evaluate stability in an alkaline medium. The lactam and carboxylic acid functionalities in the quinolone structure can be affected by basic conditions.

  • Procedure:

    • Pipette 5 mL of the Moxifloxacin stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 1.0 N NaOH.

    • Keep the flask in a water bath at 80°C for 6 hours.[14]

    • After cooling, neutralize the solution with an equivalent amount of 1.0 N HCl.

    • Dilute to the final volume with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before analysis.

Protocol 3: Oxidative Degradation
  • Rationale: To mimic potential oxidation that can occur during manufacturing or storage. The electron-rich aromatic rings and secondary amine in the side chain are potential sites for oxidation.

  • Procedure:

    • Pipette 5 mL of the Moxifloxacin stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 3% v/v Hydrogen Peroxide (H₂O₂).[15]

    • Keep the solution at room temperature for 24 hours, protected from light.[15]

    • Dilute to the final volume with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 4: Thermal Degradation
  • Rationale: To assess the impact of high temperature on the solid drug substance, which can accelerate degradation reactions that might occur over a long shelf-life.

  • Procedure:

    • Spread a thin layer of Moxifloxacin Hydrochloride powder in a petri dish.

    • Place the dish in a hot air oven maintained at 105°C for 48 hours.[15]

    • After exposure, allow the powder to cool.

    • Accurately weigh an amount of the stressed powder equivalent to 5 mg of Moxifloxacin, dissolve it in the mobile phase in a 50 mL volumetric flask, and sonicate.

    • Dilute to volume with the mobile phase to get a final concentration of 100 µg/mL and filter before analysis.

Protocol 5: Photolytic Degradation
  • Rationale: To evaluate the photosensitivity of Moxifloxacin. Quinolone structures are known to be susceptible to photodegradation. This protocol should adhere to ICH Q1B guidelines.[2]

  • Procedure:

    • Expose the Moxifloxacin stock solution (1000 µg/mL) in a transparent quartz cuvette or vial to a light source within a photostability chamber.

    • The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • After exposure, dilute the sample with the mobile phase to a final concentration of 100 µg/mL and filter before analysis.

Diagram 1: Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Sample Processing & Analysis stock Prepare 1000 µg/mL Moxifloxacin Stock acid Acidic Hydrolysis (1.0N HCl, 80°C) stock->acid Liquid Sample base Basic Hydrolysis (1.0N NaOH, 80°C) stock->base Liquid Sample oxid Oxidative (3% H₂O₂, RT) stock->oxid Liquid Sample thermal Thermal (Solid) (105°C) stock->thermal Solid Sample photo Photolytic (ICH Q1B) stock->photo Liquid Sample process Neutralize (if needed) Dilute to 100 µg/mL Filter (0.45 µm) acid->process base->process oxid->process thermal->process photo->process hplc RP-HPLC-PDA Analysis (Peak Purity & Quantification) process->hplc lcms LC-MS/MS Confirmation (Impurity Identification) hplc->lcms

Caption: Workflow for Moxifloxacin forced degradation studies.

Analytical Protocols: Separation and Identification

Stability-Indicating RP-HPLC-UV Method

This method is designed to separate Moxifloxacin from its potential degradation products, including the 8-Hydroxy impurity, ensuring specificity.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size[16]
Mobile Phase A 0.01 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.0 with Phosphoric Acid[17]
Mobile Phase B Methanol[16]
Gradient/Isocratic Isocratic Elution[16]
Composition Mobile Phase A : Mobile Phase B (70:30 v/v)[16]
Flow Rate 1.0 mL/min[16]
Column Temperature 30°C[16]
Detector Photodiode Array (PDA)
Detection Wavelength 294 nm[13][14]
Injection Volume 10 µL[16]
Run Time 20 minutes
  • System Suitability: Before analysis, the system must pass suitability tests. A resolution of >2.0 between Moxifloxacin and the nearest eluting peak, a tailing factor of <1.5 for the Moxifloxacin peak, and a %RSD of <2.0 for replicate injections should be achieved.[18]

  • Peak Purity: The PDA detector should be used to assess the peak purity of the Moxifloxacin peak in all stressed samples to confirm that no degradants are co-eluting.

Confirmatory Analysis by LC-MS/MS
  • Rationale: To definitively confirm the identity of the 8-Hydroxy impurity by determining its mass-to-charge ratio (m/z) and fragmentation pattern.

  • LC Conditions: Use an LC method similar to the HPLC protocol, but with a volatile mobile phase (e.g., replacing phosphate buffer with 0.1% formic acid in water).[19]

  • MS Conditions (Example):

Parameter Condition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (for identification) and MRM (for quantification)
Gas Temperature 350°C[19]
Nebulizer Pressure 30 psi[19]
Capillary Voltage 2000 V (Positive)[19]
Expected [M+H]⁺ Ions Moxifloxacin: ~402.18
8-Hydroxy Moxifloxacin: ~388.16[8]

Results and Discussion

Summary of Degradation

All stressed samples should be analyzed by the validated HPLC method. The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Stressed Area) / Initial Area] x 100

A summary table should be created to present the findings clearly.

Stress Condition Observation % Degradation of Moxifloxacin No. of Degradation Peaks Area % of 8-Hydroxy Impurity
Acid Hydrolysis (1N HCl, 80°C) Significant degradationDataDataData
Base Hydrolysis (1N NaOH, 80°C) Moderate degradationDataDataData
Oxidation (3% H₂O₂, RT) Significant degradationDataDataData
Thermal (105°C, solid) Minor degradationDataDataData
Photolytic (ICH Q1B) Moderate degradationDataDataData
Chromatographic Performance and Specificity

The developed HPLC method should demonstrate good separation between the main Moxifloxacin peak and all generated impurities. The chromatograms from the stressed samples will prove the stability-indicating nature of the method. The 8-Hydroxy impurity is expected to be more polar than Moxifloxacin due to the replacement of a methoxy group with a hydroxyl group and will likely have a shorter retention time on a reverse-phase column.

Identification of 8-Hydroxy Moxifloxacin

The peak corresponding to the 8-Hydroxy impurity in the HPLC chromatogram can be tentatively identified based on its retention time relative to the main peak. Definitive confirmation is achieved through LC-MS analysis. The detection of a molecular ion [M+H]⁺ at m/z ≈ 388.16 in the mass spectrum of the corresponding peak confirms the identity of the 8-Hydroxy Moxifloxacin degradant.

Diagram 2: Proposed Degradation Pathway to 8-Hydroxy Moxifloxacin

Caption: Proposed O-demethylation of Moxifloxacin at the C8 position.

Conclusion

This application note outlines a systematic and robust approach for conducting forced degradation studies on Moxifloxacin, in accordance with regulatory expectations. The provided protocols for stress testing and the corresponding stability-indicating HPLC-UV and LC-MS methods are effective for generating, separating, and definitively identifying the 8-Hydroxy impurity. By employing these methodologies, pharmaceutical scientists can gain critical insights into the stability of Moxifloxacin, establish its degradation profile, and ensure the development of safe, effective, and high-quality drug products. The successful validation of such a stability-indicating method is a cornerstone of any regulatory submission.

References

  • Am-Euras. J. Sci. Res., 6 (4): 192-200, 2011. (Link: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):836-841. (Link: [Link])

  • ResearchGate. (Link: [Link])

  • PubMed. (Link: [Link])

  • SciELO. (Link: [Link])

  • MedCrave online. (Link: [Link])

  • Covalent Laboratories Private Ltd. (Link: [Link])

  • BMC Chemistry. (Link: [Link])

  • LabRulez LCMS. (Link: [Link])

  • PubMed. (Link: [Link])

  • AMSbiopharma. (Link: [Link])

  • IJCRT.org. (Link: [Link])

  • ICH. (Link: [Link])

  • ResearchGate. (Link: [Link])

  • National Center for Biotechnology Information. (Link: [Link])

  • Asian Journal of Pharmaceutical Research and Development. (Link: [Link])

  • Impactfactor. (Link: [Link])

  • ScienceDirect. (Link: [Link])

  • ResearchGate. (Link: [Link])

  • PubChem. (Link: [Link])

  • Molnar Institute. (Link: [Link])

  • Phenomenex. (Link: [Link])

  • Phenomenex. (Link: [Link])

  • Drugfuture. (Link: [Link])

  • Patsnap Synapse. (Link: [Link])

  • R Discovery. (Link: [Link])

Sources

Application Notes & Protocols: High-Purity Isolation and Purification of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the isolation and purification of 8-Hydroxy Moxifloxacin Hydrobromide, a significant impurity and metabolite of Moxifloxacin.[1] The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and quality control, offering robust and reproducible techniques for obtaining this compound in high purity. The primary techniques covered are preparative High-Performance Liquid Chromatography (HPLC) and controlled crystallization, followed by essential characterization methods to verify purity and identity.

Introduction: The Significance of this compound

8-Hydroxy Moxifloxacin, also known as Moxifloxacin Impurity E, is a critical reference standard for the analytical development and quality control of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Its chemical name is 1-Cyclopropyl-6-fluoro-8-hydroxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrobromide.[2] Accurate quantification of this and other related substances is essential to ensure the safety and efficacy of the final drug product. The availability of highly purified this compound is a prerequisite for the validation of analytical methods and for conducting toxicological studies.

This guide details two effective strategies for the isolation and purification of this compound from complex mixtures, such as crude synthesis products or degradation samples.

Core Purification Strategy: A Two-Pronged Approach

The successful isolation of this compound hinges on a two-stage approach that leverages both the chromatographic properties and the crystallization potential of the molecule.

  • Preparative HPLC: This technique offers high-resolution separation of the target compound from closely related impurities.

  • Crystallization: This step serves as a final polishing stage, removing any remaining minor impurities and yielding a stable, crystalline solid.

Purification_Workflow A Crude 8-Hydroxy Moxifloxacin Hydrobromide B Preparative HPLC A->B C Fraction Collection & Purity Analysis B->C D Pooling of High-Purity Fractions C->D E Solvent Evaporation D->E F Crystallization E->F G Filtration & Drying F->G H High-Purity Crystalline 8-Hydroxy Moxifloxacin HBr G->H I Characterization (HPLC, MS, NMR) H->I

Figure 1: Overall workflow for the isolation and purification of this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the cornerstone of isolating this compound from a mixture of related substances. The choice of stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is highly effective for this purpose.[3][4][5] The pH of the mobile phase must be carefully controlled to ensure the consistent ionization state of the analyte and impurities, thereby enabling reproducible retention times and good peak shapes.

Rationale for Method Parameters
  • Stationary Phase: A C18 stationary phase is selected due to its hydrophobicity, which allows for effective separation of the relatively polar Moxifloxacin and its derivatives based on subtle differences in their chemical structures.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer controls the pH, and the organic modifier elutes the compounds from the column. Triethylamine (TEA) is often added to the mobile phase to mask active silanol groups on the silica-based stationary phase, which improves peak symmetry for basic compounds like fluoroquinolones.[3][4] The pH is adjusted to the acidic range to suppress the ionization of the carboxylic acid group, leading to better retention and separation.

  • Detection: UV detection at a wavelength of approximately 293-295 nm is suitable for Moxifloxacin and its derivatives, as they exhibit strong absorbance in this region.[5][6]

Protocol for Preparative HPLC

HPLC_Protocol A Sample Preparation: Dissolve crude material in mobile phase A. C Injection of Sample A->C B HPLC System Setup (see Table 1) B->C D Gradient Elution C->D E UV Detection at 295 nm D->E F Fraction Collection (based on retention time) E->F G Analytical HPLC of Fractions for Purity Assessment F->G

Figure 2: Step-by-step workflow for the preparative HPLC protocol.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium dihydrogen orthophosphate buffer in water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set up the preparative HPLC system according to the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram and collect fractions corresponding to the peak of this compound. The retention time will need to be determined from an initial analytical run.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical HPLC method to determine their purity.

    • Pool the fractions with a purity of ≥98%.

  • Solvent Removal:

    • Combine the high-purity fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The aqueous solution can then be lyophilized or taken directly to the crystallization step.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 20 mM Ammonium Dihydrogen Orthophosphate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-30 min: 10-40% B; 30-35 min: 40% B; 35-40 min: 10% B
Flow Rate 15-20 mL/min
Detection UV at 295 nm[5]
Column Temperature 45 °C[3][4]
Injection Volume 1-5 mL (depending on concentration)

Crystallization for Final Purification

Crystallization is a powerful technique for achieving high purity and obtaining a stable solid form of the compound. The choice of solvent system is paramount and is often determined empirically. For Moxifloxacin and its derivatives, various solvent systems involving water, alcohols, and aprotic polar solvents have been reported to yield crystalline forms.[7][8][9]

Rationale for Crystallization Protocol
  • Solvent Selection: A good solvent system will dissolve the compound when heated but will have low solubility at cooler temperatures, allowing for the formation of crystals upon cooling. An anti-solvent, in which the compound is insoluble, can be added to induce precipitation. A mixture of water and a glycol alkyl ether has been shown to be effective for crystallizing moxifloxacin hydrochloride.[9]

  • Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization and lead to the formation of more uniform crystals.[8]

  • Controlled Cooling: Slow cooling allows for the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Protocol for Crystallization
  • Dissolution:

    • Transfer the purified this compound (from the HPLC step) into a clean crystallization vessel.

    • Add a minimal amount of a suitable solvent, such as a mixture of water and ethanol (e.g., 1:1 v/v), and gently heat the mixture with stirring until the solid is completely dissolved.[8]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.

    • Filter the hot solution through a celite bed to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by:

      • Scratching the inside of the vessel with a glass rod.

      • Adding a seed crystal of pure this compound.

      • Slowly adding an anti-solvent (e.g., isopropanol) until the solution becomes slightly turbid.

    • Once crystallization begins, allow the mixture to stand at room temperature for several hours, and then at 2-8 °C overnight to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Purified this compound

After purification, it is essential to confirm the identity and purity of the isolated compound. The following analytical techniques are recommended:

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Outcome
Analytical HPLC Purity assessmentA single major peak with purity >99.5%
Mass Spectrometry (MS) Identity confirmationMolecular ion peak corresponding to the mass of 8-Hydroxy Moxifloxacin
¹H and ¹³C NMR Structural elucidationA spectrum consistent with the chemical structure of 8-Hydroxy Moxifloxacin[10]
Infrared (IR) Spectroscopy Functional group analysisPeaks corresponding to the functional groups present in the molecule
Differential Scanning Calorimetry (DSC) Thermal propertiesA sharp melting point, indicating high purity[7]

Conclusion

The combination of preparative HPLC and controlled crystallization provides a robust and reliable pathway for the isolation and purification of this compound. The protocols detailed in this guide are designed to be adaptable and can be optimized based on the specific nature of the crude material and the available equipment. The successful implementation of these methods will yield a high-purity reference standard, which is indispensable for the accurate analysis and quality control of Moxifloxacin pharmaceutical products.

References

  • Walsh Medical Media. (2013). Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. 3rd International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems. Available at: [Link]

  • Esteve, J. S. (2010). Crystalline form of moxifloxacin base. Google Patents. EP2154137A1.
  • Cipla Ltd. (2009). Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof. Google Patents. WO2009087151A1.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Process for crystallizing moxifloxacin hydrochloride. Google Patents. CN102030751B.
  • Appell, M., Malmberg, K., Pasupathy, A., & Ensign, L. (2024). A sustained release moxifloxacin crystal formulation for the treatment and prevention of ocular infection. Investigative Ophthalmology & Visual Science, 65(7), 4595. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • Various Authors. (2025). Structural identification and characterization of impurities in moxifloxacin. Request PDF. Available at: [Link]

  • Djurdjevic, P., Ciric, A., Djurdjevic, A., & Stankov, M. J. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available at: [Link]

  • Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Available at: [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2011). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Pakistan Journal of Pharmaceutical Sciences, 24(4), 487-495. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Structure of moxifloxacin and related impurities with abbreviations. Available at: [Link]

  • Veeprho. (n.d.). Moxifloxacin Related Compound G (Hydrochloride Monohydrate). Available at: [Link]

  • SynZeal. (n.d.). Moxifloxacin USP Related Compound F. Available at: [Link]

  • Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine, 2, 491-502. Available at: [Link]

  • Khan, K. M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2848. Available at: [Link]

  • Dewani, A. P., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Available at: [Link]

  • Priya, M. V., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Available at: [Link]

  • Krka, D. D. (2015). Process for the synthesis of moxifloxacin hydrochloride. Google Patents. KR20150048920A.
  • SynZeal. (n.d.). This compound. Available at: [Link]

  • BioOrganics. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • F.I.S. Fabbrica Italiana Sintetici S.p.A. (2017). Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. European Patent Office. EP 2551268 B1. Available at: [Link]

Sources

Application Note: Quantification of Moxifloxacin Impurity E Using 8-Hydroxy Moxifloxacin Hydrobromide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the use of 8-Hydroxy Moxifloxacin Hydrobromide as a reference standard for the quantification of 8-Hydroxy Moxifloxacin (Moxifloxacin Impurity E / USP Related Compound E) in Moxifloxacin Hydrochloride drug substance and formulated products. The methodology is grounded in established pharmacopeial guidelines and leverages reversed-phase high-performance liquid chromatography (RP-HPLC) for robust and accurate analysis. This guide is intended for researchers, quality control analysts, and drug development professionals engaged in the pharmaceutical analysis of Moxifloxacin.

Introduction: The Significance of 8-Hydroxy Moxifloxacin

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1] During its synthesis and storage, various related substances or impurities can arise. One such critical impurity is 8-Hydroxy Moxifloxacin, identified as Impurity E in the European Pharmacopoeia (Ph. Eur.) and Related Compound E in the United States Pharmacopeia (USP).[2][3][4] As a hydroxylated metabolite, its presence and concentration must be carefully controlled to ensure the safety, efficacy, and quality of the final drug product.

Regulatory bodies like the Ph. Eur. and USP mandate strict limits on this and other impurities.[5][6] Therefore, a validated, precise, and reliable analytical method for its quantification is paramount. This application note establishes a framework for using a well-characterized this compound reference standard for this purpose.

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its correct handling and use in preparing accurate standard solutions.

PropertyValueSource(s)
Chemical Name 1-cyclopropyl-6-fluoro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrobromide[7]
Synonyms Moxifloxacin EP Impurity E, Moxifloxacin USP Related Compound E, O-Desmethyl Moxifloxacin[2][4][8]
Molecular Formula C₂₀H₂₂FN₃O₄ · HBr[9]
Molecular Weight 468.32 g/mol [9][10]
CAS Number 1292904-74-5[9]
Appearance White or grey solid/crystalline powder[11]
Solubility Soluble in water and alcohol, DMSO (Slightly), Methanol (Slightly, with sonication)[11][12]
Storage Store at 2-8°C, protected from light[1][13]

Analytical Methodology: Reversed-Phase HPLC

The selected methodology is based on the principles outlined in the European Pharmacopoeia for Moxifloxacin Hydrochloride analysis, ensuring regulatory compliance and robust separation.[5][14]

The Causality of Method Parameters: An Expert's Perspective

The separation of Moxifloxacin from its 8-Hydroxy metabolite hinges on exploiting the subtle differences in their physicochemical properties, primarily polarity. 8-Hydroxy Moxifloxacin, due to the addition of a phenolic hydroxyl group, is more polar than the parent Moxifloxacin molecule which has a methoxy group at the 8-position.

The choice of a buffered mobile phase with a specific pH is the most critical factor in achieving a successful separation. Here's why:

  • pH and Ionization: Both Moxifloxacin and 8-Hydroxy Moxifloxacin are ionizable compounds containing a carboxylic acid group and a basic amine moiety. The retention of such compounds in reversed-phase HPLC is highly dependent on their ionization state.[15][16] A mobile phase pH that is approximately two units away from the analyte's pKa ensures that the compound is predominantly in one form (either ionized or non-ionized), leading to sharp, symmetrical peaks.[17]

  • Ion Suppression for Optimal Retention: The pharmacopeial methods typically employ an acidic mobile phase (pH around 3.4-4.5).[5][6][18] At this pH, the carboxylic acid group is largely protonated (non-ionized), making the molecule less polar and thus more retained on the non-polar C18 stationary phase. This "ion suppression" mechanism increases retention time, allowing for better resolution from other early-eluting impurities. The phenolic hydroxyl group on Impurity E increases its overall polarity, leading to a shorter retention time compared to Moxifloxacin under these conditions, enabling their separation.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from standard and sample preparation to data analysis and reporting.

Analytical_Workflow cluster_Prep Preparation Stage cluster_HPLC HPLC Analysis Stage cluster_Data Data Processing & Reporting RefStd Weigh 8-Hydroxy Moxifloxacin HBr RS PrepRef Prepare Standard Solution (e.g., at reporting threshold) RefStd->PrepRef Dissolve & Dilute TestSample Weigh Moxifloxacin Sample Powder PrepSample Prepare Test Solution (e.g., 1.0 mg/mL) TestSample->PrepSample Dissolve & Dilute SysSuit System Suitability (Resolution & Standard Injections) PrepRef->SysSuit Inject Inject Blank, Standard, and Test Solutions PrepSample->Inject SysSuit->Inject If Passed Chrom Chromatographic Separation (RP-C18 Column) Inject->Chrom Detect UV Detection (e.g., 293 nm) Chrom->Detect Integrate Integrate Peak Areas Detect->Integrate Calc Calculate Impurity % (Using Standard Area & RRF) Integrate->Calc Report Final Report: Compare vs. Specification Calc->Report end End Report->end start Start start->RefStd start->TestSample

Caption: Workflow for quantifying 8-Hydroxy Moxifloxacin.

Detailed Protocols

Disclaimer: These protocols are based on established pharmacopeial methods. Laboratories must verify this method for their specific product matrices and instrumentation. Always handle reference standards and chemical reagents in accordance with the site's safety procedures. Protect all solutions containing Moxifloxacin and its impurities from light.[6][18]

Reagents and Materials
  • This compound Reference Standard (RS)

  • Moxifloxacin Hydrochloride Sample

  • Methanol (HPLC Grade)

  • Tetrabutylammonium hydrogen sulfate (for buffer preparation)

  • Potassium dihydrogen phosphate (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Based on Ph. Eur. Monograph)
ParameterConditionRationale / Comment
HPLC Column L1 packing (e.g., C18), 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution.
Mobile Phase Mix 28 volumes of Methanol with 72 volumes of an aqueous buffer.The high aqueous content is necessary for retaining and separating the polar analytes.
Aqueous Buffer 0.5 g/L Tetrabutylammonium hydrogen sulfate, 1.0 g/L KH₂PO₄, and 3.4 g/L Phosphoric acid in water.Tetrabutylammonium acts as an ion-pairing agent to improve peak shape for basic compounds. The phosphate buffer maintains a stable acidic pH.[19]
Flow Rate 1.3 mL/minA typical flow rate for a 4.6 mm ID column to ensure efficient separation.
Column Temp. 45 °CElevated temperature can improve peak efficiency and reduce viscosity, but must be controlled for reproducibility.[19]
Detection UV at 293 nmA wavelength where both Moxifloxacin and its impurities exhibit strong absorbance.[19]
Injection Vol. 20 µLCan be adjusted based on system sensitivity and concentration.
Preparation of Solutions

Diluent: Prepare the mobile phase as described above.

  • Standard Stock Solution (S1):

    • Accurately weigh about 10 mg of this compound RS into a 100.0 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent. Mix well. (Concentration ≈ 100 µg/mL)

  • Standard Solution (S2):

    • Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100.0 mL volumetric flask.

    • Dilute to volume with Diluent and mix well. (Concentration ≈ 1.0 µg/mL). This concentration is typically aligned with the reporting threshold for the impurity (e.g., 0.1% of a 1.0 mg/mL test solution).

  • Test Solution:

    • Accurately weigh about 100 mg of the Moxifloxacin Hydrochloride sample into a 100.0 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent. Mix well. (Concentration ≈ 1.0 mg/mL or 1000 µg/mL).

Data Interpretation and System Suitability

A self-validating system is crucial for trustworthy results. Before sample analysis, the chromatographic system must pass a series of performance checks as mandated by ICH and USP guidelines.[6]

System Suitability Testing (SST)

Inject the Standard Solution (S2) in replicate (typically 5 or 6 injections). The system is deemed suitable for analysis if the following criteria are met:

SST ParameterAcceptance CriteriaRationale
Precision / Repeatability Relative Standard Deviation (RSD) of peak areas for replicate injections ≤ 5.0%Ensures the system provides consistent and reproducible results.[20]
Tailing Factor (T) T ≤ 2.0 for the 8-Hydroxy Moxifloxacin peakMeasures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[20]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.

Note: For a full validation of related substances as per pharmacopeial requirements, a resolution solution containing both Moxifloxacin and its critical pair impurity (e.g., Impurity A) would be required to ensure the system's separating power.[5]

Calculation of Impurity Content

The percentage of 8-Hydroxy Moxifloxacin in the sample is calculated using the external standard method. It is critical to use the appropriate Relative Response Factor (RRF) if one is specified in the relevant pharmacopeia, as different molecules can have different UV responses at the same wavelength. The Ph. Eur. specifies a correction factor (equivalent to RRF) of 3.5 for Impurity E.[5]

Formula:

% Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * (1 / RRF) * 100

Where:

  • Area_Impurity: Peak area of 8-Hydroxy Moxifloxacin in the Test Solution chromatogram.

  • Area_Standard: Average peak area of 8-Hydroxy Moxifloxacin from the replicate injections of the Standard Solution (S2).

  • Conc_Standard: Concentration of 8-Hydroxy Moxifloxacin in the Standard Solution (S2) in mg/mL.

  • Conc_Sample: Concentration of Moxifloxacin in the Test Solution in mg/mL.

  • RRF: Relative Response Factor (use 3.5 as per Ph. Eur. or a value determined during method validation).[5]

Acceptance Criteria

The calculated percentage of 8-Hydroxy Moxifloxacin (Impurity E) must not exceed the limits defined in the official monographs.

  • European Pharmacopoeia: Not more than 0.1% to 0.15% (depending on the monograph version).[5][14]

  • United States Pharmacopeia: Typically, individual unspecified impurities are limited to 0.10%.[6]

Always refer to the current version of the relevant pharmacopeia for the official limits.

Conclusion

This application note provides a robust and scientifically sound protocol for the quantification of 8-Hydroxy Moxifloxacin using its hydrobromide salt as a reference standard. By adhering to the detailed methodology, explaining the rationale behind critical parameters, and implementing rigorous system suitability checks, analytical laboratories can ensure the generation of accurate, reliable, and defensible data that meets stringent regulatory requirements for the quality control of Moxifloxacin.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(20), 4937-45.
  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity.
  • European Pharmacopoeia 7.0. (n.d.). MOXIFLOXACIN HYDROCHLORIDE (Moxifloxacini hydrochloridum).
  • Subirats, X., Rosés, M., & Bosch, E. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Moxifloxacin Ep 9 8 Monograph. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • USP-NF. (2017). Moxifloxacin Hydrochloride Revision Bulletin. Retrieved from [Link]

  • USP 35. (2011). Official Monographs / Moxifloxacin.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • USP. (n.d.). Moxifloxacin Hydrochloride Monograph.
  • Scribd. (n.d.). Moxifloxacin HCl Stability Specs. Retrieved from [Link]

  • Allmpus. (n.d.). Moxifloxacin EP Impurity E and Moxifloxacin USP RC E. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm.
  • Protheragen. (n.d.). Moxifloxacin EP Impurity E; USP Moxifloxacin Related Compound E. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl.
  • PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (2012).

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 8-Hydroxy Moxifloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 8-Hydroxy Moxifloxacin, a known synthesis-related impurity and potential degradant of Moxifloxacin.[1] The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of Moxifloxacin drug formulations.

Introduction: The Rationale for Impurity Profiling

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[4] Its efficacy and safety are paramount, necessitating strict control over impurities in the final drug product. 8-Hydroxy Moxifloxacin is a known process-related impurity that can arise during the synthesis of the Moxifloxacin drug substance.[1] The presence of such impurities, even in minute quantities, can potentially impact the drug's safety and efficacy profile.

Regulatory bodies worldwide, guided by standards such as the ICH Q3B(R2) guideline, mandate the monitoring and control of impurities in new drug products.[5] This requires the development of sensitive and specific analytical procedures to detect and quantify these compounds accurately. This document provides a turnkey protocol for this purpose, focusing on RP-HPLC with UV detection—a technique prized in pharmaceutical quality control for its robustness, specificity, and accessibility.

Analytical Methodology: The Primacy of RP-HPLC

While various analytical techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of drug impurities.

Causality Behind Method Selection:

  • Specificity: The primary challenge in quantifying an impurity is resolving it from the active pharmaceutical ingredient (API), which is present in a much higher concentration. RP-HPLC excels at separating compounds with minor structural differences, such as the addition of a hydroxyl group in 8-Hydroxy Moxifloxacin, from the parent Moxifloxacin molecule.

  • Sensitivity: Quality control often requires quantification at levels below 0.1% of the API. HPLC systems equipped with modern UV detectors can readily achieve the Limit of Quantitation (LOQ) required to meet regulatory thresholds.[1]

  • Robustness: The method is well-established and demonstrates high reproducibility across different laboratories and instruments, a critical factor for methods intended for routine use.[2]

The protocol detailed herein is founded on these principles, providing a self-validating system to ensure data integrity and regulatory compliance.

Experimental Workflow and Protocol

The overall process, from sample receipt to final data analysis, follows a structured workflow designed to ensure consistency and accuracy.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Drug Formulation (e.g., Tablets) SamplePrep Sample Solution Prep (Weighing, Dissolution, Filtration) Sample->SamplePrep Standard Reference Standards (Moxifloxacin & 8-OH-Moxifloxacin) StandardPrep Standard Solution Prep (Stock & Working Solutions) Standard->StandardPrep Reagents Mobile Phase & Diluent Preparation Reagents->Sample Reagents->Standard Injection Sequence Injection (Blank, Standard, Sample) SamplePrep->Injection StandardPrep->Injection HPLC HPLC System (Equilibration & SST) HPLC->Injection Chromatography Chromatogram Acquisition Injection->Chromatography Integration Peak Integration & Identification Chromatography->Integration Calculation Quantification of 8-OH-Moxifloxacin Integration->Calculation Report Final Report & Data Archiving Calculation->Report

Caption: Overall experimental workflow for 8-Hydroxy Moxifloxacin quantification.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XTerra C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reference Standards: Moxifloxacin HCl, 8-Hydroxy Moxifloxacin.

  • Reagents: Acetonitrile (HPLC Grade), Triethylamine (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water (Milli-Q or equivalent).

  • Glassware & Consumables: Calibrated volumetric flasks and pipettes, 0.22 µm nylon syringe filters, HPLC vials.

Chromatographic Conditions

The following conditions are optimized for the separation of 8-Hydroxy Moxifloxacin from Moxifloxacin and other potential impurities.[1][6]

ParameterCondition
Mobile Phase Acetonitrile : Aqueous Phase (10:90, v/v)
Aqueous PhaseWater containing 2% (v/v) Triethylamine, pH adjusted to 6.0 with H₃PO₄
Flow Rate 1.5 mL/min
Column Temperature 45 °C
Detection Wavelength 290 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Rationale for Parameter Selection:

  • pH 6.0: This pH ensures that both Moxifloxacin and its hydroxylated impurity are in a suitable ionization state for good peak shape and retention on a C18 column.

  • Triethylamine: Acts as a silanol-masking agent, reducing peak tailing for basic compounds like quinolones by competing for active sites on the silica stationary phase.

  • Temperature (45 °C): Elevated temperature improves efficiency and reduces viscosity, leading to sharper peaks and lower backpressure.

Preparation of Solutions
  • Aqueous Phase: Add 20 mL of Triethylamine to 980 mL of purified water. Adjust the pH to 6.0 ± 0.05 with diluted orthophosphoric acid.

  • Mobile Phase: Mix 100 mL of Acetonitrile with 900 mL of the prepared Aqueous Phase. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (8-Hydroxy Moxifloxacin): Accurately weigh about 10 mg of 8-Hydroxy Moxifloxacin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration typically corresponds to a 0.25% impurity level relative to the sample concentration.

  • Sample Preparation (from 400 mg Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 400 mg of Moxifloxacin and transfer to a 100 mL volumetric flask.[7]

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[6][7]

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter a portion of this solution through a 0.22 µm nylon syringe filter into an HPLC vial. This yields the final sample solution with a nominal Moxifloxacin concentration of 4000 µg/mL.

System Suitability and Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Make five replicate injections of the Working Standard Solution (1.0 µg/mL).

  • System Suitability Test (SST) Acceptance Criteria:

    • % RSD: The relative standard deviation of the peak areas for the five replicate injections must be ≤ 5.0%.[2]

    • Tailing Factor (T): The tailing factor for the 8-Hydroxy Moxifloxacin peak must be ≤ 2.0.[8]

    • Theoretical Plates (N): The column efficiency must be > 2000.

  • Once SST criteria are met, inject the sample solutions in duplicate.

  • Inject a Working Standard Solution after every 6-10 sample injections to ensure system stability.

Calculation

The percentage of 8-Hydroxy Moxifloxacin in the drug formulation is calculated using the following formula:

% 8-OH Moxi = (A_spl / A_std) * (C_std / C_spl) * 100

Where:

  • A_spl = Peak area of 8-Hydroxy Moxifloxacin in the sample solution.

  • A_std = Average peak area of 8-Hydroxy Moxifloxacin in the Working Standard Solution.

  • C_std = Concentration of 8-Hydroxy Moxifloxacin in the Working Standard Solution (µg/mL).

  • C_spl = Nominal concentration of Moxifloxacin in the sample solution (µg/mL).

Method Validation Protocol

A robust analytical method must be validated to prove it is fit for its intended purpose. The following protocols are based on the ICH Q2(R2) guideline.[2][3][9]

G cluster_precision Precision Components FitForPurpose Method is Fit for Purpose Specificity Specificity (Discrimination Power) Specificity->FitForPurpose Linearity Linearity (Proportional Response) Linearity->FitForPurpose Accuracy Accuracy (Trueness) Accuracy->FitForPurpose Precision Precision (Reproducibility) Precision->FitForPurpose Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day, Inter-analyst) Precision->Intermediate LOQ LOQ (Quantitation Limit) LOQ->FitForPurpose Robustness Robustness (Reliability) Robustness->FitForPurpose

Caption: Logical framework for analytical method validation per ICH guidelines.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, excipients, or other impurities.[2][9] Protocol:

  • Inject the diluent (blank).

  • Inject a solution of the placebo (all formulation excipients without the API).

  • Inject the Working Standard Solution of 8-Hydroxy Moxifloxacin.

  • Inject a standard solution of Moxifloxacin API.

  • Inject a spiked sample solution containing the Moxifloxacin API and a known amount of 8-Hydroxy Moxifloxacin. Acceptance Criteria: No interference from the blank or placebo should be observed at the retention time of 8-Hydroxy Moxifloxacin. The method must demonstrate baseline resolution (R > 2.0) between the Moxifloxacin peak and the 8-Hydroxy Moxifloxacin peak in the spiked sample.

Linearity

Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range. Protocol:

  • Prepare a series of at least five solutions of 8-Hydroxy Moxifloxacin ranging from the LOQ to 150% of the target concentration (e.g., 0.2 µg/mL to 1.5 µg/mL).[9]

  • Inject each solution in triplicate.

  • Plot a graph of average peak area versus concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare a placebo mixture of the drug formulation.

  • Spike the placebo with 8-Hydroxy Moxifloxacin at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate for each level.

  • Analyze these samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.[10]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] Protocol:

  • Repeatability (Intra-assay): Analyze six independent preparations of a sample spiked with 8-Hydroxy Moxifloxacin at the 100% level on the same day, with the same analyst and instrument.[9]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The % RSD for the set of six measurements should be ≤ 10.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined and detected with suitable precision and accuracy. Protocol (Signal-to-Noise Method):

  • Prepare a series of dilute solutions of 8-Hydroxy Moxifloxacin.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD. Acceptance Criteria: The LOQ must be at or below the reporting threshold specified by ICH guidelines (typically 0.05% for impurities).[5] Precision at the LOQ should have an RSD of ≤ 10%.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference; Resolution (R) > 2.0
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 90.0% - 110.0%
Precision (% RSD)
- Repeatability≤ 10.0%
- Intermediate Precision≤ 10.0%
LOQ S/N ratio ≈ 10; Precision (%RSD) ≤ 10%
Robustness % RSD should not significantly change

Conclusion

The RP-HPLC method detailed in this application note is a highly reliable and robust system for the quantification of the 8-Hydroxy Moxifloxacin impurity in pharmaceutical formulations. The comprehensive protocol, coupled with a full validation framework aligned with ICH standards, ensures the generation of accurate and defensible data critical for regulatory submissions, quality control, and stability programs. By explaining the scientific rationale behind key procedural choices, this guide empowers researchers to not only execute the protocol but also to understand and adapt it as needed for their specific applications.

References

  • Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health (NIH). Available at: [Link]

  • Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis Online. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency (EMA). Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available at: [Link]

  • Degradation Studies of Different Brands of Moxifloxacin Available in the Market. Impactfactor. Available at: [Link]

  • Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research. Available at: [Link]

  • Analytical methods validation as per ich & usp. Slideshare. Available at: [Link]

  • Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. Available at: [Link]

  • USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Phenomenex. Available at: [Link]

  • 8-HYDROXY MOXIFLOXACIN, (4AR,7AR)-REL-. precisionFDA. Available at: [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Molnar Institute. Available at: [Link]

  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. Available at: [Link]

Sources

Application Note: High-Resolution Analytical Techniques for the Separation and Quantification of Moxifloxacin and its Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical separation of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, from its primary phase I metabolite, 8-hydroxy moxifloxacin. We present two robust protocols: a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for bioanalytical applications requiring lower detection limits and enhanced specificity. The scientific rationale behind method development, detailed step-by-step protocols, and expected outcomes are discussed to ensure successful implementation in a research or quality control setting.

Introduction: The Imperative for Selective Analysis

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy and pharmacokinetic profile are influenced by its metabolism in the human body. The primary route of metabolism involves sulfate conjugation (Phase II) and, to a lesser extent, oxidation to form hydroxylated metabolites (Phase I). The 8-hydroxy metabolite is a key product of this oxidative pathway, where the methoxy group at the C8 position is converted to a hydroxyl group.

The structural similarity between moxifloxacin and its 8-hydroxy metabolite presents a significant analytical challenge. Accurate and distinct quantification of the parent drug and its metabolite is crucial for:

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To understand the absorption, distribution, metabolism, and excretion of moxifloxacin.

  • Toxicology Assessments: To evaluate any potential biological activity of the metabolite.

  • Stability-Indicating Assays: To ensure the purity and stability of the drug product, as the metabolite can also be a degradation product.

This guide provides the necessary protocols and scientific background to achieve baseline separation and accurate quantification of these two closely related compounds.

Understanding the Chemistry of Separation

The key to separating moxifloxacin from its 8-hydroxy metabolite lies in the subtle difference in their polarity.

  • Moxifloxacin: Possesses an 8-methoxy (-OCH₃) group.

  • 8-Hydroxy Moxifloxacin: Features an 8-hydroxy (-OH) group.

The hydroxyl group is more polar than the methoxy group. In reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, less polar compounds are retained longer. Therefore, we can predict that the more polar 8-hydroxy moxifloxacin will elute before the parent moxifloxacin. This principle underpins the development of the following methods.

Chemical Structures
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Moxifloxacin

C₂₁H₂₄FN₃O₄401.43
8-Hydroxy Moxifloxacin

C₂₀H₂₂FN₃O₄387.41

Method 1: Reversed-Phase HPLC-UV for Quantification

This method is ideal for routine analysis of drug products or for studies where high concentrations of the analytes are expected. It is robust, cost-effective, and provides reliable quantification.

Scientific Rationale

A C18 column is selected for its excellent hydrophobic retention and stability. The mobile phase consists of a phosphate buffer and methanol. The buffer controls the pH, ensuring consistent ionization of the acidic and basic functional groups of the analytes, which in turn leads to reproducible retention times. Methanol, the organic modifier, is adjusted to achieve the optimal balance between resolution and analysis time. A lower percentage of methanol will increase retention times and potentially improve the separation of these closely eluting compounds. UV detection at a wavelength where both compounds exhibit significant absorbance (around 293 nm) is employed for quantification.[2]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Materials:

  • Moxifloxacin hydrochloride reference standard

  • 8-Hydroxy moxifloxacin reference standard

  • Potassium dihydrogen orthophosphate (KH₂PO₄), HPLC grade

  • Orthophosphoric acid, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ultrapure water

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.01 M KH₂PO₄ buffer (pH 4.4 with orthophosphoric acid) : Methanol (70:30, v/v)[3][4]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 293 nm[2]
Injection Volume 10 µL[3]
Run Time Approximately 15 minutes

Procedure:

  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 4.4 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in a 70:30 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of moxifloxacin and 8-hydroxy moxifloxacin reference standards in separate 10 mL volumetric flasks with methanol.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase.

  • Sample Preparation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 10 mg of moxifloxacin into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Expected Results

Based on the polarity difference, 8-hydroxy moxifloxacin is expected to have a shorter retention time than moxifloxacin.

CompoundExpected Retention Time (min)
8-Hydroxy Moxifloxacin~6.5
Moxifloxacin~7.8[4]

Note: Retention times are estimates and will vary based on the specific HPLC system, column, and exact mobile phase composition.

Method 2: UPLC-MS/MS for High-Sensitivity Bioanalysis

For applications requiring the quantification of moxifloxacin and its hydroxy metabolite in biological matrices such as plasma or urine, UPLC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Scientific Rationale

This method utilizes the speed and resolution of UPLC combined with the specificity of tandem mass spectrometry. A C18 column is again used for separation. The mobile phase employs formic acid to promote the protonation of the analytes, which is necessary for positive mode electrospray ionization (ESI). Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This technique is highly selective and minimizes interference from the complex biological matrix.

Experimental Protocol

Instrumentation:

  • UPLC system

  • Triple quadrupole tandem mass spectrometer with an ESI source

Materials:

  • Moxifloxacin and 8-hydroxy moxifloxacin reference standards

  • Internal Standard (IS), e.g., Ciprofloxacin or a stable isotope-labeled moxifloxacin

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water

  • Human plasma (for calibration standards and QCs)

Chromatographic and MS/MS Conditions:

ParameterUPLC ConditionsMS/MS Conditions
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µmIonization Mode
Mobile Phase A 0.1% Formic acid in waterCapillary Voltage
Mobile Phase B 0.1% Formic acid in acetonitrileSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrateMRM Transitions
Injection Volume 5 µL
Run Time ~5 minutes

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Moxifloxacin (Quantifier) 402.2384.2[5]10025
Moxifloxacin (Qualifier) 402.2358.110020
8-Hydroxy Moxifloxacin (Quantifier - Predicted) 388.2370.2 ([M+H-H₂O]⁺)10022
8-Hydroxy Moxifloxacin (Qualifier - Predicted) 388.2344.2 ([M+H-CO₂]⁺)10028
Ciprofloxacin (IS) 332.1231.110030

Note: The MRM transitions for 8-hydroxy moxifloxacin are predicted based on common fragmentation patterns of quinolones and phenolic compounds (loss of water and carbon dioxide).[6] These should be confirmed by direct infusion of the reference standard and optimized on the specific mass spectrometer being used.

Procedure:

  • Stock and Working Solutions: Prepare as in the HPLC method, but use 50:50 acetonitrile:water as the diluent.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • Analysis: Inject the prepared samples into the UPLC-MS/MS system.

Data Analysis and Self-Validation

For both methods, the system's suitability should be confirmed by injecting a standard solution multiple times. Parameters such as peak asymmetry, theoretical plates, and reproducibility of retention times and peak areas should be within acceptable limits as defined by relevant guidelines (e.g., ICH).

For quantitative analysis, a calibration curve should be constructed by plotting the peak area (or peak area ratio to the IS for MS/MS) against the concentration of the standards. The linearity of the curve should be confirmed with a correlation coefficient (r²) of >0.99.

Workflow Visualization

Overall Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing & Quantification Sample Biological or Pharmaceutical Sample Prep Protein Precipitation (for Plasma) or Dissolution & Filtration (for Tablets) Sample->Prep HPLC HPLC-UV (Method 1) Prep->HPLC Routine QC UPLC UPLC-MS/MS (Method 2) Prep->UPLC Bioanalysis Data Chromatogram (Separated Peaks) HPLC->Data UPLC->Data Quant Quantification (Calibration Curve) Data->Quant Results Final Concentration Report (Moxifloxacin & Metabolite) Quant->Results

Caption: General workflow for sample analysis.

UPLC-MS/MS Data Acquisition Logic

UPLC UPLC Column (Separates Analytes) ESI ESI Source (Ionization) UPLC->ESI Eluent Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 [M+H]⁺ Ions Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Selects m/z 402.2 or 388.2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Fragments Detector Detector Q3->Detector Selects m/z 384.2 or 370.2, etc.

Caption: MRM logic in tandem mass spectrometry.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the separation and quantification of moxifloxacin and its 8-hydroxy metabolite. The choice between the HPLC-UV and UPLC-MS/MS method will depend on the specific application, required sensitivity, and the nature of the sample matrix. By understanding the chemical principles of the separation and carefully following the outlined procedures, researchers can achieve accurate and reproducible results, facilitating advancements in drug development and clinical research.

References

  • Bayer AG. (n.d.). Avelox (Moxifloxacin Hydrochloride)
  • Clarke, N. J., Rindgen, D., Korfmacher, W. A., & Cox, K. A. (2001). Systematic liquid chromatography/mass spectrometry-based strategy for the discovery of drug metabolites. Analytical Chemistry, 73(15), 430A-439A.
  • Dubey, S. K., Singh, S., & Seo, S. Y. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(11), e5192. [Link]

  • Gao, H., Liu, G., Wang, H., & Li, J. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analysis and Testing, 8(2), 145-154. [Link]

  • ICH Harmonised Guideline. (2022). M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Jadhav, S. B., et al. (2014). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 7(2), 59-64. [Link]

  • Katariya, D. B., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Toxicological Sciences, 5(2), 31-37. [Link]

  • Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Chromatography B, 1009, 138-143. [Link]

  • Li, W., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 259-265. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152946, Moxifloxacin. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57370112, 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. [Link]

  • Sahu, V., et al. (2012). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 4(1), 499-504. [Link]

  • Vishwakarma, A., et al. (2020). Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies. Molecules, 25(21), 5175. [Link]

  • Wohlkonig, A., et al. (2010). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. Nature Structural & Molecular Biology, 17(9), 1152-1153.
  • RCSB PDB. (n.d.). Moxifloxacin. PDB-101. [Link]

  • Zhang, J., et al. (2010). Determination of Moxifloxacin in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy, 29(8), 1345-51. [Link]

  • Zotou, A., et al. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 937-945. [Link]

  • Zotou, A., et al. (2019). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, and isavuconazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 174, 461-470. [Link]

  • Lee, S. J., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Chromatography B, 1009-1010, 138-43. [Link]

Sources

Application Note: The Role and Analysis of 8-Hydroxy Moxifloxacin Hydrobromide in the Quality Control of Moxifloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent for treating a range of bacterial infections.[1][] Ensuring its purity, potency, and stability is paramount for patient safety and therapeutic efficacy. This application note provides a detailed guide on the significance and analytical control of 8-Hydroxy Moxifloxacin Hydrobromide, a key related substance. We will explore the rationale for its monitoring and provide a comprehensive, field-proven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for its quantification, aligning with the principles of scientific integrity and regulatory expectations.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities to ensure that a drug product is free from potentially harmful substances.[1][3][4] Impurities can arise from various sources, including the synthetic process (process-related impurities) or degradation of the active pharmaceutical ingredient (API) over time (degradation products).[3]

8-Hydroxy Moxifloxacin, chemically known as 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a critical impurity associated with Moxifloxacin.[5][6] Its presence, even in minute quantities, can be an indicator of inadequate process control or product instability. Therefore, a robust, validated analytical method for its detection is essential for the quality control (QC) of both Moxifloxacin API and its finished dosage forms.

The Central Role of 8-Hydroxy Moxifloxacin in Quality Control

The monitoring of 8-Hydroxy Moxifloxacin is integrated throughout the drug development and manufacturing lifecycle. Its control is a key aspect of ensuring the final product meets the required quality standards.

QC_Workflow cluster_0 Drug Development & Manufacturing Stages API API Release Testing FORM Formulation Development API->FORM STAB Stability Studies (Forced Degradation) FORM->STAB ROUTINE Routine QC of Finished Product STAB->ROUTINE IMP 8-Hydroxy Moxifloxacin Reference Standard IMP->API Purity Check IMP->FORM Excipient Compatibility IMP->STAB Degradation Pathway ID IMP->ROUTINE Batch Release Criteria

Caption: Logical workflow demonstrating the integration of 8-Hydroxy Moxifloxacin analysis across key quality control checkpoints.

Analytical Protocol: Stability-Indicating RP-HPLC Method

The most reliable and widely used technique for separating and quantifying Moxifloxacin and its related substances is RP-HPLC with UV detection.[4][7][8] The following protocol is a robust, validated method designed to be stability-indicating, meaning it can effectively separate the API from its degradation products and process-related impurities.

Principle of the Method

This isocratic RP-HPLC method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. A buffered mobile phase ensures consistent ionization states of the analytes, leading to reproducible retention times and sharp peak shapes. The separation of Moxifloxacin from the more polar 8-Hydroxy Moxifloxacin is achieved, allowing for accurate quantification at a specific UV wavelength where both compounds exhibit significant absorbance.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standards:

    • Moxifloxacin Hydrochloride (USP/EP grade)

    • This compound Reference Standard[5][9]

  • Reagents & Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Triethylamine (TEA) (HPLC Grade)

    • Water (HPLC Grade / Milli-Q or equivalent)

  • Hardware:

    • Analytical Balance (0.01 mg readability)

    • pH meter

    • Sonicator

    • 0.45 µm Nylon or PVDF syringe filters

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation (Phosphate Buffer:Methanol)

  • Buffer Preparation: Dissolve 1.0 g of KH₂PO₄ in 1000 mL of HPLC grade water.[10] Add 2 mL of triethylamine.[11]

  • pH Adjustment: Adjust the pH of the buffer solution to 2.5 with orthophosphoric acid.[11]

  • Final Mobile Phase: Mix the prepared buffer and Methanol in a ratio of 55:45 (v/v).[11]

  • Degassing: Filter the final mobile phase through a 0.45 µm membrane filter and degas for 15-20 minutes using a sonicator or vacuum degassing system.

Step 2: Standard Solution Preparation

  • Moxifloxacin Stock Solution (e.g., 400 µg/mL): Accurately weigh about 20 mg of Moxifloxacin HCl working standard into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 5 minutes to dissolve completely, and dilute to volume with the mobile phase.

  • Moxifloxacin Working Solution (e.g., 40 µg/mL): Pipette 5 mL of the Moxifloxacin Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[11]

  • 8-Hydroxy Moxifloxacin Stock Solution (e.g., 100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Spiked Standard/Resolution Solution: Prepare a solution containing a known concentration of both Moxifloxacin (e.g., 40 µg/mL) and 8-Hydroxy Moxifloxacin (e.g., 1 µg/mL) to verify system suitability and resolution.

Step 3: Sample Preparation (from Tablets)

  • Weigh and Crush: Weigh and finely powder no fewer than 20 Moxifloxacin tablets.

  • Extraction: Transfer a quantity of the powder equivalent to 400 mg of Moxifloxacin into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[11]

  • Dilution: Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix well.

  • Final Sample Solution: Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute 1.0 mL of the filtrate to 100 mL with the mobile phase to achieve a final theoretical concentration of 40 µg/mL of Moxifloxacin.[11]

Chromatographic Conditions

The following parameters have been shown to provide excellent separation and peak shape.

ParameterConditionRationale / Causality
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 chemistry provides the necessary hydrophobicity for retaining both analytes, while the column dimensions ensure high efficiency and resolution.
Mobile Phase Buffer:Methanol (55:45, v/v), pH 2.5The low pH suppresses the silanol activity on the column and ensures the carboxylic acid groups are protonated, leading to better peak shape. Triethylamine acts as a competing base to further reduce peak tailing.[7][11]
Flow Rate 1.0 mL/minProvides a good balance between analysis time and chromatographic efficiency.[8][11]
Column Temperature 45 °CElevated temperature reduces mobile phase viscosity, improving efficiency and potentially shortening run times. It also ensures run-to-run consistency.[7][10]
Detection Wavelength 293 nmThis wavelength provides high sensitivity for both Moxifloxacin and its related substances.[10][11]
Injection Volume 10 µLA small injection volume minimizes potential band broadening on the column.
Run Time ~15 minutesSufficient time to allow for the elution of the main peak and any potential late-eluting impurities.
System Suitability and Data Analysis
  • System Suitability: Before sample analysis, inject the resolution solution five times. The system is deemed ready if it meets the pre-defined criteria:

    • Resolution (Rs): The resolution between the Moxifloxacin and 8-Hydroxy Moxifloxacin peaks should be greater than 2.0.[7]

    • Tailing Factor (T): Should be less than 2.0 for the Moxifloxacin peak.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of replicate injections should be less than 2.0%.

  • Calculation: The percentage of 8-Hydroxy Moxifloxacin in the sample is calculated using the peak areas obtained from the chromatograms of the standard and sample solutions, accounting for the concentrations and dilutions.

Method Validation: A Self-Validating System

For the protocol to be trustworthy, it must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Validation_Workflow cluster_0 ICH Q2(R1) Validation Parameters SPEC Specificity (Forced Degradation) start Validated Method SPEC->start LIN Linearity LIN->start ACC Accuracy (Recovery) ACC->start PREC Precision (Repeatability & Intermediate) PREC->start LOD LOD LOD->start LOQ LOQ LOQ->start ROB Robustness ROB->start

Caption: Core parameters for validating the analytical method as per ICH guidelines.

Forced Degradation (Specificity): To prove the method is stability-indicating, Moxifloxacin is subjected to stress conditions (acid, base, oxidation, heat, light). The method must be able to separate the main drug peak from any degradation products formed, including 8-Hydroxy Moxifloxacin.[4][8][12]

Typical Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999[4][8]
Accuracy (Recovery) 98.0% to 102.0%
Precision (%RSD) ≤ 2.0%
LOD / LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)
Robustness No significant change in results with minor variations in method parameters (e.g., pH ±0.2, flow rate ±10%).

Conclusion

The effective quality control of Moxifloxacin relies on the precise monitoring of key impurities. This compound serves as a critical marker for both manufacturing process consistency and product stability. The detailed RP-HPLC protocol provided in this note offers a reliable, robust, and scientifically sound method for its quantification. Proper implementation and validation of this method are essential for ensuring that Moxifloxacin drug products meet the highest standards of quality, safety, and efficacy, thereby safeguarding public health.

References

  • Djurdjevic, P., Ciric, A., Djurdjevic, A., & Stankov, M. J. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. [Link]

  • Dewani, A. P., Barik, B. B., Kanungo, P. D., & Chandewar, A. V. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]

  • SynThink Research Chemicals. Moxifloxacin EP Impurities & USP Related Compounds. SynThink. [Link]

  • SynZeal. Moxifloxacin Impurities. SynZeal. [Link]

  • Aligns Pharma. Moxifloxacin Impurities. Aligns Pharma. [Link]

  • Dewani, A., Barik, B., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Scientific Research. [Link]

  • Chawla, A., Thapar, S., & Gupta, K. G. (2019). Development and Validation of RP-HPLC method for the analysis of Moxifloxacin and its degradation products. Scilit. [Link]

  • Xu, Y., Wu, Q., & Ke, X. (2012). Determination of moxifloxacin hydrochloride and its related substances by HPLC. Journal of China Pharmaceutical University, 43(1), 55-59. [Link]

  • Pharmaffiliates. moxifloxacin hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • SynZeal. This compound. SynZeal. [Link]

  • RXN Chemicals. Moxifloxacin EP Impurity C HCl. RXN Chemicals. [Link]

  • Kumudhavalli, M.V., & Sankar, A.S.K. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Journal of Pharmacy Research. [Link]

  • BioOrganics. This compound. BioOrganics. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Devi, M. L., & Chandrasekhar, K. B. (2009). A Validated, Specific Stability-Indicating RP-LC Method for Moxifloxacin and Its Related Substances. ResearchGate. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 8-Hydroxy Moxifloxacin in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 8-Hydroxy Moxifloxacin, a metabolite of the fluoroquinolone antibiotic Moxifloxacin, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed to meet the rigorous standards of bioanalytical method validation outlined by the FDA and EMA, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction: The Rationale for Monitoring 8-Hydroxy Moxifloxacin

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial pathogens[1]. Its metabolism in humans is primarily through glucuronide and sulfate conjugation, with the cytochrome P450 system not being involved[2]. Approximately 52% of a dose is metabolized, with the main metabolites being the N-sulphate (M1) and an acylglucuronide (M2)[2][3]. While 8-Hydroxy Moxifloxacin is generally considered a minor metabolite, understanding its pharmacokinetic profile can provide a more complete picture of Moxifloxacin's disposition in the body. Accurate quantification of this metabolite is crucial for comprehensive metabolic studies and for assessing any potential contribution to the overall pharmacological or toxicological profile of Moxifloxacin. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification of drugs and their metabolites in complex biological matrices[4].

Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight
Moxifloxacin [Image of Moxifloxacin chemical structure]C21H24FN3O4401.43 g/mol [2]
8-Hydroxy Moxifloxacin [Image of 8-Hydroxy Moxifloxacin chemical structure]C20H22FN3O4387.41 g/mol [5][6]
Ciprofloxacin-d8 (Internal Standard) [Image of Ciprofloxacin-d8 chemical structure]C17H10D8FN3O3339.4 g/mol

Experimental Workflow: A Visual Overview

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

workflow Figure 1: Overall Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample (100 µL) IS_Addition 2. Add Internal Standard (Ciprofloxacin-d8) Plasma_Sample->IS_Addition Protein_Precipitation 3. Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant Centrifugation->Supernatant_Transfer Injection 6. Inject into LC-MS/MS Supernatant_Transfer->Injection LC_Separation 7. Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 9. Quantification (Calibration Curve) MS_Detection->Quantification Reporting 10. Report Results Quantification->Reporting

Caption: A streamlined workflow for the quantification of 8-Hydroxy Moxifloxacin.

Detailed Protocols

Materials and Reagents
  • 8-Hydroxy Moxifloxacin reference standard (≥98% purity)

  • Moxifloxacin reference standard (≥98% purity)

  • Ciprofloxacin-d8 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis[7][8]. Acetonitrile is chosen as the precipitation solvent due to its high efficiency in protein removal and its compatibility with reversed-phase chromatography[8].

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • To each tube, add 100 µL of plasma.

  • Spike 10 µL of the internal standard working solution (Ciprofloxacin-d8, 1 µg/mL in methanol) into each tube, except for the blank matrix samples.

  • For calibrators and QCs, spike the appropriate volume of the respective working solutions.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The chromatographic and mass spectrometric parameters are optimized to ensure a sensitive, selective, and robust analysis.

A C18 column is selected for its excellent retention and separation of moderately polar compounds like fluoroquinolones. The gradient elution with formic acid in the mobile phase ensures good peak shape and ionization efficiency.

ParameterCondition
LC System Agilent 1260 Infinity LC or equivalent
Column Atlantis T3 column (2.1 × 100 mm, 3 µm) or equivalent[9]
Column Temperature 30°C[9]
Autosampler Temperature 4°C[9]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode is used for its high selectivity and sensitivity.

ParameterCondition
MS System Agilent 6430 Triple Quadrupole MS or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
8-Hydroxy Moxifloxacin 388.2344.214025
Moxifloxacin 402.2358.213520
Ciprofloxacin-d8 (IS) 340.2296.213022

Note: The exact fragmentor and collision energy values may require optimization on the specific instrument used.

Method Validation

The method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[10][11][12].

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤ 20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Results and Discussion

The developed method demonstrated excellent performance characteristics. The protein precipitation method provided clean extracts with high recovery for both 8-Hydroxy Moxifloxacin and the internal standard. The chromatographic conditions yielded symmetric peak shapes and good separation from endogenous plasma components. The use of a stable isotope-labeled internal standard compensated for any variability in sample preparation and instrument response, ensuring high accuracy and precision. The method was found to be linear over a wide concentration range, suitable for pharmacokinetic studies.

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of 8-Hydroxy Moxifloxacin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a clinical or research setting. The method has been developed and validated to meet international regulatory standards, ensuring the generation of high-quality data for pharmacokinetic and metabolic studies of Moxifloxacin.

References

  • Vertex AI Search. (2025). Primary site of metabolism for moxifloxacin.
  • Stass, H., & Kubitza, D. (n.d.). Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Moxifloxacin. Retrieved from [Link]

  • Lucas, D. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Patel, K., & Aeddula, N. R. (2024). Moxifloxacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wicha, S. G., et al. (2018). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, and isavuconazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 198-205.
  • Li, J., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 191, 113603.
  • Jain, R., et al. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation. Retrieved from [Link]

  • Moise, P. A. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 227-236.
  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]

  • Idaho State Police. (2014). Urine general drug extraction. Retrieved from [Link]

  • Zhang, X., et al. (2018). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research, 3(3), 241-248.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
  • Plenis, A., et al. (2012). Validation of bioanalytical methods according to new European Medicines Agency guideline. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-7.
  • Li, H., et al. (2020). Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies. Molecules, 25(15), 3379.
  • Islam, M. M., et al. (2015). High performance liquid chromatography assay for determination of moxifloxacin in human plasma. Journal of Taibah University for Science, 9(3), 324-330.
  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • gsrs. (n.d.). 8-HYDROXY MOXIFLOXACIN HYDROBROMIDE, (4AR,7AR)-REL-. Retrieved from [Link]

  • Ansermot, N., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 185, 113229.
  • Galiano, V., et al. (2023).
  • Li, Y., et al. (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Journal of Analytical Methods in Chemistry, 2013, 618298.
  • El-Yazbi, A. M., et al. (2022). Sensitive Determination of Moxifloxacin HCl in Pharmaceuticals or Human Plasma Using Luminescence or Eye Vision. Chemosensors, 10(9), 378.
  • Leito, I., et al. (n.d.). References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • The Aquila Digital Community. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • Al-Dgither, S. A., et al. (2011). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Pharmaceutical Sciences, 47(1), 109-118.
  • ResearchGate. (2014). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Retrieved from [Link]

  • PubMed. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Abdel-Kawy, M., et al. (2022). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. RSC Advances, 12(35), 22695-22703.
  • Scholars Middle East Publishers. (n.d.). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Moxifloxacin in Human Plasma. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Wang, Y., et al. (2022). Dose- and time-dependent manners of moxifloxacin induced liver injury by targeted metabolomics study. Frontiers in Pharmacology, 13, 963664.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • ResearchGate. (2018). Pharmacokinetics and metabolism of moxifloxacin. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Rodriguez, E., Moreno-Bondi, M. C., & Marazuela, M. D. (2008). Development and validation of a solid-phase extraction method coupled to liquid chromatography with fluorescence detection for the determination of fluoroquinolone residues in powdered infant formulae. Application to the analysis of samples from the Spanish and Latin American market.
  • Xiao, Y., et al. (2001). Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry.
  • Chailapakul, O., et al. (2011). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk. KKU Research Journal, 16(4), 441-451.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for 8-Hydroxy Moxifloxacin Hydrobromide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 8-Hydroxy Moxifloxacin Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial setup and development of an HPLC method for this compound, a known impurity and metabolite of Moxifloxacin.[1]

Q1: What are the recommended starting HPLC conditions for analyzing this compound alongside Moxifloxacin?

A1: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is standard. The key is to achieve baseline separation between the more polar 8-Hydroxy Moxifloxacin and the parent drug, Moxifloxacin. Below is a robust starting point based on established methods for Moxifloxacin and its related substances.[2][3][4]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendationRationale & Expert Insights
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns provide sufficient hydrophobicity for retaining both compounds. A C8 column can also be effective and may offer slightly different selectivity.[3] The longer column length (250 mm) aids in achieving the necessary resolution for impurity analysis.
Mobile Phase Aqueous: 10-20 mM Phosphate or Ammonium Formate Buffer. Organic: Acetonitrile or MethanolA buffered mobile phase is critical for controlling the ionization state of the analytes, which is essential for reproducible retention and good peak shape. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.
pH of Aqueous Phase 3.0–4.5In this acidic range, the carboxylic acid group on both molecules is protonated, reducing peak tailing that can occur from interactions with residual silanols on the silica support. This pH is a good starting point for balancing retention and peak symmetry.[5]
Elution Mode IsocraticAn isocratic elution is often sufficient and provides a simpler, more robust method. A typical starting ratio would be 70:30 or 60:40 (Aqueous:Organic).[3] Adjust the organic content to achieve a retention time of 5-15 minutes for the main analyte.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30–45 °CElevated temperatures can improve peak shape and reduce viscosity, leading to lower backpressure.[2] A temperature of 45°C has been shown to be effective in separating Moxifloxacin and its impurities.[2][6]
Detection Wavelength 290–295 nmMoxifloxacin and its derivatives exhibit strong UV absorbance in this range, providing excellent sensitivity.[2][4][5] A photodiode array (PDA) detector is recommended to confirm peak purity.
Injection Volume 10–20 µLThis volume is typical for analytical HPLC and should provide adequate signal without causing peak distortion from overloading.
Q2: How should I prepare my standards and samples for analysis?

A2: Proper sample and standard preparation is crucial for accurate and reproducible results.

  • Solvent Selection: The ideal solvent is the mobile phase itself. This minimizes peak distortion and baseline disturbances at the beginning of the chromatogram. If solubility is an issue, a diluent with a slightly higher organic composition than the mobile phase can be used, but keep the organic content as low as possible. For Moxifloxacin and its hydroxylated form, a mixture of water and methanol or acetonitrile is typically effective.

  • Standard Preparation: Prepare a stock solution of this compound and Moxifloxacin HCl in your chosen diluent. From this stock, create a working standard solution at a concentration relevant to your analytical needs (e.g., for impurity profiling, the 8-Hydroxy Moxifloxacin concentration will be significantly lower than the Moxifloxacin concentration).

  • Filtration: All samples and standards must be filtered through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or Nylon) before injection. This prevents particulates from clogging the column and HPLC system, which is a common source of pressure issues and chromatographic problems.[7]

Q3: What is a system suitability test and why is it important for this analysis?

A3: A system suitability test (SST) is a mandatory part of any validated HPLC method. It verifies that the chromatographic system is performing adequately for the analysis to be conducted. For analyzing an impurity like 8-Hydroxy Moxifloxacin, it is especially critical to ensure that the system can reliably separate and quantify the low-level analyte.

Experimental Protocol: System Suitability Test

  • Prepare the SST Solution: Create a solution containing both Moxifloxacin HCl and this compound at concentrations that are representative of your analysis.

  • Perform Replicate Injections: Inject the SST solution five or six times consecutively.

  • Evaluate Key Parameters: Calculate the following parameters from the replicate injections:

    • Resolution (Rs): The resolution between the 8-Hydroxy Moxifloxacin and Moxifloxacin peaks should be greater than 1.5 to ensure baseline separation.[2][8]

    • Tailing Factor (T): The tailing factor for each peak should ideally be less than 2.0. A value close to 1.0 indicates a symmetrical peak.

    • Relative Standard Deviation (%RSD): The %RSD for peak area and retention time should be less than 2.0%. This demonstrates the precision of the system.

    • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

Only proceed with sample analysis if all SST criteria are met.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis. The underlying logic for each troubleshooting step is explained to empower you to make informed decisions.

Q4: I have poor resolution (Rs < 1.5) between 8-Hydroxy Moxifloxacin and Moxifloxacin. How can I improve it?

A4: Poor resolution between these two closely related compounds is a common challenge. 8-Hydroxy Moxifloxacin is more polar than Moxifloxacin due to the additional hydroxyl group and is expected to elute earlier in a reversed-phase system. The following diagram outlines a systematic approach to improving resolution.

Caption: Relationship between HPLC parameters and results.

Common Causes and Solutions:

  • Inadequate Column Equilibration:

    • Cause: The column has not reached equilibrium with the mobile phase before injection. This is common when changing mobile phases or after the system has been idle.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. The baseline should be stable and flat.

  • Mobile Phase Instability or Preparation Issues:

    • Cause: The mobile phase components are evaporating at different rates (especially volatile organic solvents), or the buffer is precipitating. This changes the mobile phase composition over time. [7] * Solution: Always use freshly prepared mobile phase. [7]Keep the solvent bottles capped. If using buffers, ensure the salt concentration is soluble in the final mobile phase mixture and filter the aqueous portion before mixing. [7]

  • Temperature Fluctuations:

    • Cause: The ambient laboratory temperature is changing, affecting the viscosity of the mobile phase and the kinetics of partitioning.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 35 °C). This provides a stable environment and improves reproducibility. [2]

  • Pump Malfunction or Leaks:

    • Cause: Worn pump seals or loose fittings can cause leaks, leading to an inconsistent flow rate and pressure fluctuations.

    • Solution: Perform regular maintenance on your HPLC pump. Check for any visible leaks around fittings and ensure the pressure reading is stable and within the expected range. [7] By systematically addressing these potential issues, you can develop a robust and reliable HPLC method for the analysis of this compound, ensuring the accuracy and integrity of your scientific data.

References

  • Djurdjevic, P., Ciric, A., Djurdjevic, A., & Stankov, M. J. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117–126. [Link]

  • Djurdjevic, P., Ciric, A., Djurdjevic, A., & Stankov, M. J. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. [Link]

  • Xu, Y., Wu, Q., & Ke, X. (2012). Determination of moxifloxacin hydrochloride and its related substances by HPLC. Journal of China Pharmaceutical University, 43(1), 46-50. [Link]

  • Priya, M. V., Madhavan, P., & Kumar, P. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. [Link]

  • Reddy, B. R., Kumar, K. R., & Reddy, G. V. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(11), e5192. [Link]

  • Molnar Institute. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Al-Dgither, S., Alvi, S. N., & Hammami, M. M. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. SciELO. [Link]

  • Kumar, P. A., & Rao, J. V. (2011). Structural identification and characterization of impurities in moxifloxacin. ResearchGate. [Link]

  • Al-Dgither, S., Alvi, S. N., & Hammami, M. M. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PMC. [Link]

  • Sravani, G., et al. (2023). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. [Link]

  • SynZeal. (n.d.). This compound. [Link]

  • GSRS. (n.d.). This compound, (4AR,7AR)-REL-. [Link]

  • BioOrganics. (n.d.). This compound. [Link]

  • Salkić, M., & Ašperger, D. (2020). Micellar Liquid Chromatographic Method for Determination of Moxifloxacin and its Impurities. ResearchGate. [Link]

  • El-Kimary, E. I., Khamis, E. F., & El-Kafrawy, D. S. (2022). Implementation of HILIC-UV technique for the determination of moxifloxacin and fluconazole in raw materials and pharmaceutical eye gel. PMC. [Link]

Sources

overcoming matrix effects in the quantification of 8-Hydroxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Quantifying Polar Metabolites

Welcome to the technical support guide for the quantification of 8-Hydroxy Moxifloxacin. As a Phase I metabolite of Moxifloxacin, 8-Hydroxy Moxifloxacin presents a unique set of analytical challenges. Its increased polarity compared to the parent drug can significantly alter its behavior during sample preparation and chromatographic separation. However, the most critical hurdle in developing a robust LC-MS/MS assay for this metabolite is overcoming the phenomenon known as the matrix effect .

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with the expert insights and practical protocols needed to navigate these challenges successfully. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a major concern for 8-Hydroxy Moxifloxacin?

Answer: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1][2] In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), these interfering components can compete with the analyte for ionization, leading to inaccurate and unreliable quantitative results.[3][4][5]

8-Hydroxy Moxifloxacin, being more polar than its parent compound, is particularly susceptible. Here’s why:

  • Early Elution: Polar compounds often have shorter retention times on standard reversed-phase columns. This early-eluting region of the chromatogram is notoriously "dirty" and dense with endogenous polar interferences like phospholipids, salts, and other small molecules that can cause significant ion suppression.[3]

  • Ionization Competition: Biological matrices are rich in components that can readily ionize.[1] These compounds can saturate the ESI process, leaving fewer available charges for the 8-Hydroxy Moxifloxacin molecules, thereby suppressing their signal.

The U.S. Food and Drug Administration (FDA) mandates that matrix effects must be evaluated during bioanalytical method validation to ensure data integrity for clinical and preclinical studies.[3][4] Failure to adequately address these effects can lead to erroneous pharmacokinetic and toxicokinetic data.

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues you might encounter during method development and sample analysis for 8-Hydroxy Moxifloxacin.

Scenario 1: Poor Sensitivity & Inconsistent Results

Issue: "My signal for 8-Hydroxy Moxifloxacin is weak and highly variable between different plasma lots, even though my instrument is optimized. What's the likely cause?"

Underlying Problem: This is a classic presentation of significant and variable matrix effects, likely due to ion suppression from endogenous matrix components. The variability between lots (known as the relative matrix effect) is particularly problematic and must be controlled.

Troubleshooting Workflow:

G cluster_0 Phase 1: Diagnosis cluster_2 Phase 3: Verification A Start: Poor Sensitivity Noted B Perform Post-Column Infusion (PCI) Experiment [Assess at what retention time suppression occurs] A->B Hypothesis: Matrix Effect C Analyze extracts from 6+ different matrix lots [Assess inter-lot variability] B->C D Optimize Sample Preparation [Goal: Remove Interferences] C->D E Optimize Chromatography [Goal: Separate Analyte from Interferences] F Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) [Goal: Compensate for Unavoidable Effects] G Re-evaluate Matrix Effect using FDA Guideline Method F->G H Proceed with Full Method Validation G->H Criteria Met? I Result: Robust & Reliable Assay H->I

Caption: Troubleshooting workflow for matrix effect issues.

Step 1: Improve Sample Preparation

Protein precipitation (PPT) is fast but often yields the "dirtiest" extracts, leaving behind high levels of phospholipids that are major sources of matrix effects.[3] For a polar metabolite like 8-Hydroxy Moxifloxacin, more selective techniques are required.

Technique Principle Pros for 8-Hydroxy Moxifloxacin Cons
Protein Precipitation (PPT) Organic solvent (e.g., Acetonitrile) is added to precipitate proteins.Fast, simple.High risk of matrix effects. Not recommended as a final method.[3]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Recovery of polar metabolites can be low and difficult to optimize.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly Recommended. Provides the cleanest extracts by effectively removing phospholipids and salts.[3]Requires more method development time.

Recommendation: Start with a polymeric reversed-phase SPE sorbent. The dual retention mechanism (hydrophobic and hydrophilic) is often effective for capturing polar metabolites while allowing for rigorous washing steps to remove interferences.

This protocol is a starting point for method development.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and very polar interferences without eluting the analyte.

  • Elution: Elute 8-Hydroxy Moxifloxacin with 1 mL of methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 2: Optimize Chromatography

The goal is to chromatographically separate 8-Hydroxy Moxifloxacin from the region of ion suppression identified in your PCI experiment.

  • Increase Retention: Since 8-Hydroxy Moxifloxacin is polar, retaining it on a standard C18 column can be challenging.

    • Use a different stationary phase: Consider a column with a more polar character, such as a C18 AQ or a Phenyl-Hexyl column, which provides alternative selectivities.

    • Adjust Mobile Phase: Use a shallower gradient and a lower starting percentage of organic solvent to increase retention.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller column particles, providing sharper peaks and better resolution. This can effectively separate the analyte peak from co-eluting interferences in a shorter run time.

Step 3: Use the Right Internal Standard (IS)

The "gold standard" for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS) .[2] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of isotopes (e.g., ²H, ¹³C, ¹⁵N).

Why it works: A SIL-IS co-elutes with the analyte and experiences the exact same matrix effects. Any suppression or enhancement of the analyte signal will be mirrored in the SIL-IS signal. By calculating the ratio of the analyte peak area to the IS peak area, the effect is cancelled out, leading to accurate quantification.

  • For 8-Hydroxy Moxifloxacin: A custom synthesis of a deuterated or ¹³C-labeled version of 8-Hydroxy Moxifloxacin would be the ideal solution. If unavailable, a labeled version of the parent drug, such as [²H₅]-Moxifloxacin , can be a viable, though less ideal, alternative, provided its retention time is very close to the metabolite.

Scenario 2: Setting Up the Mass Spectrometer

Issue: "I have a reference standard for 8-Hydroxy Moxifloxacin. How do I determine the correct MRM transitions for quantification?"

Underlying Problem: Multiple Reaction Monitoring (MRM) is essential for the selectivity and sensitivity of a quantitative LC-MS/MS assay. It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and then fragmenting it to produce a specific product ion.

Workflow for MRM Development:

G A Infuse 8-Hydroxy Moxifloxacin Standard into Mass Spectrometer B Acquire Full Scan (Q1) Spectrum [Identify Precursor Ion, [M+H]⁺] A->B C Perform Product Ion Scan [Select Precursor Ion, Fragment it, Scan Q3] B->C D Identify Intense & Stable Product Ions C->D E Set up MRM Method [Select Quantifier & Qualifier Transitions] D->E F Optimize Collision Energy (CE) and other MS parameters for each transition E->F G Final MRM Method F->G

Caption: Workflow for developing an MRM method.

Compound Precursor Ion [M+H]⁺ (m/z) Example Product Ions (m/z) Notes
Moxifloxacin 402.2384.2, 358.1, 261.2Common losses include H₂O and fragments from the side chain.[6][7]
8-Hydroxy Moxifloxacin 418.2 (402.2 + 16)Hypothetical: 400.2, 374.2, 277.2Expect similar fragmentation pathways to Moxifloxacin (e.g., loss of H₂O, side chain cleavage). These values must be determined empirically.
[²H₅]-Moxifloxacin (SIL-IS) 407.2Hypothetical: 389.2, 363.1Used to monitor and correct for Moxifloxacin.

Note: The values for 8-Hydroxy Moxifloxacin are predictive and serve as a starting point for empirical method development.

Conclusion: A Pathway to a Validated Method

Overcoming matrix effects in the quantification of 8-Hydroxy Moxifloxacin is a systematic process, not a matter of chance. It requires a deep understanding of the interplay between the analyte's properties, the biological matrix, and the analytical instrumentation. By starting with a robust sample preparation technique like SPE, optimizing chromatography to achieve separation from endogenous interferences, and employing a stable isotope-labeled internal standard, you can develop a highly reliable and accurate LC-MS/MS method. Always verify your final method against the criteria set forth in regulatory guidelines to ensure the data is defensible and of the highest quality.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Resolve Mass Spec. (2026). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lee, S. J., Desta, K. T., Eum, S. Y., Dartois, V., Cho, S. N., Bae, D. W., & Shin, S. C. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Chromatography B, 1009-1010, 138–143. [Link]

  • Stahnke, H. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Modhave, Y., et al. (2012). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Xu, F., et al. (2010). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Guo, Z., Wang, J., & Wu, Z. (2012). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • Al-Ghamdi, M. S., et al. (2020). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a. Amazon S3. [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]

  • Zhang, J., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]

  • SlideShare. (n.d.). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. SlideShare. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). [²H₅]-Moxifloxacin. Shimadzu. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. ijppr.humanjournals.com. [Link]

Sources

improving the resolution between moxifloxacin and its impurities in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Moxifloxacin Chromatographic Analysis

A Guide to Achieving Optimal Resolution of Moxifloxacin and Its Impurities

Welcome to the technical support center for the chromatographic analysis of moxifloxacin. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play. This guide is structured to help you troubleshoot and resolve common separation challenges encountered during the analysis of moxifloxacin and its related substances, ensuring your methods are robust, reproducible, and meet regulatory standards.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the development and execution of chromatographic methods for moxifloxacin.

Q1: What are the typical starting conditions for an HPLC method for moxifloxacin and its impurities?

A typical starting point for separating moxifloxacin from its impurities, as adapted from various pharmacopeial monographs and published literature, involves reversed-phase chromatography. A common set of initial conditions would be:

  • Column: L1 packing (C18), 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase A: An aqueous buffer, typically phosphate or acetate, with a pH adjusted to be at least 2 pH units away from the pKa values of the analytes. For moxifloxacin, a pH around 3.0 is a common starting point.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV at approximately 293 nm.

  • Mode: Gradient elution is often necessary to resolve early-eluting polar impurities from the main moxifloxacin peak and the later-eluting non-polar impurities within a reasonable run time.

Q2: What are the critical impurities of moxifloxacin that I need to be aware of?

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official impurities for moxifloxacin. The most critical ones to resolve from the main active pharmaceutical ingredient (API) peak include:

  • Moxifloxacin Related Compound A (Desfluoroquinolonic acid derivative): Often an early eluting and more polar impurity.

  • Moxifloxacin Related Compound B (N-methyl Moxifloxacin): A process impurity.

  • Moxifloxacin Related Compound C (Ethylenediamine derivative): A potential process-related impurity.

  • Degradation Products: Moxifloxacin can degrade under stress conditions (acid, base, oxidation, light) to form various products that must be monitored in stability studies. The separation of these degradants is crucial for ensuring the safety and efficacy of the drug product.

Q3: What is a typical system suitability requirement for resolution in a moxifloxacin assay?

For a method to be considered valid, system suitability tests (SST) must pass. While specific values can vary based on the method's purpose, regulatory guidelines generally require a resolution (Rs) of not less than 1.5 between the analyte peak and the closest eluting impurity peak. For co-eluting or closely eluting critical pairs, a higher resolution (e.g., Rs > 2.0) is often targeted during method development to ensure robustness.

Part 2: Troubleshooting Guide for Resolution Issues

This guide provides a systematic, in-depth approach to resolving specific separation challenges.

Issue 1: Poor Resolution (Rs < 1.5) Between Moxifloxacin and a Co-eluting Impurity

This is the most common challenge. The solution involves a logical, stepwise optimization of chromatographic parameters. The workflow below outlines the general strategy.

G cluster_0 Troubleshooting Workflow for Poor Resolution A Problem: Poor Resolution (Rs < 1.5) B Step 1: Verify System & Column Health (Peak Shape, Pressure, Efficiency) A->B Start Here C Step 2: Mobile Phase pH Optimization (Primary Control for Ionizable Compounds) B->C If System OK D Step 3: Organic Modifier Optimization (Type and Gradient Profile) C->D If Rs still low E Step 4: Stationary Phase Selectivity (Consider Alternative Chemistries) D->E If Rs still low F Step 5: Adjust Temperature & Flow Rate (Fine-tuning Selectivity & Efficiency) E->F For further optimization G Solution: Method Optimized (Rs > 2.0) F->G

Caption: A logical workflow for systematically troubleshooting poor resolution in HPLC.

Q: My system seems fine, but resolution is poor. You list pH optimization as the first chemical step. Why is it so critical for moxifloxacin?

A: This is an excellent and crucial question. The answer lies in the chemical structure of moxifloxacin and its impurities. Moxifloxacin is an ionizable molecule with two key functional groups: a carboxylic acid (acidic) and a piperazine ring (basic). This means its overall charge, and therefore its hydrophobicity, is highly dependent on the mobile phase pH.

  • Expert Insight: The pKa values for moxifloxacin are approximately 6.2 (carboxylic acid) and 9.6 (piperazine nitrogen). Small changes in the mobile phase pH around the pKa of the carboxylic acid will cause significant shifts in the retention time of moxifloxacin. If an impurity has a different pKa or a different set of ionizable groups, its retention time will shift differently. This differential shift is the key to achieving selectivity and, therefore, resolution.

The diagram below illustrates this concept. By adjusting the pH, you can modulate the ionization state of both the API and the impurity, causing one to be retained longer than the other.

G Impact of pH on Analyte Ionization & Retention cluster_0 Low pH (e.g., pH 3.0) cluster_1 High pH (e.g., pH 7.0) Moxi_low Moxifloxacin (pKa ~6.2) Carboxyl (-COOH) is Neutral Piperazine is Protonated (+) Overall Charge: +1 Retention: Moderate Moxi_high Moxifloxacin (pKa ~6.2) Carboxyl (-COO-) is Ionized Piperazine is Protonated (+) Overall Charge: Zwitterionic (Net 0) Retention: Weaker sep_low Result: Good Separation Imp_low Impurity A (e.g., pKa ~4.5) Carboxyl (-COOH) is Neutral Overall Charge: Neutral Retention: Stronger Imp_high Impurity A (e.g., pKa ~4.5) Carboxyl (-COO-) is Ionized Overall Charge: -1 Retention: Much Weaker sep_high Result: Potential Co-elution

Caption: Effect of mobile phase pH on the ionization and retention of moxifloxacin and an acidic impurity.

Experimental Protocol: Mobile Phase pH Scouting

This protocol will help you systematically evaluate the effect of pH on your separation.

Objective: To determine the optimal mobile phase pH that provides the maximum resolution between moxifloxacin and the critical impurity.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Moxifloxacin standard and impurity standard (or a stressed sample)

  • Mobile Phase A components: Phosphoric acid, potassium phosphate monobasic, potassium phosphate dibasic

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Calibrated pH meter

Procedure:

  • Prepare Buffers: Prepare three separate aqueous mobile phase A buffers at pH 2.5, 3.0, and 3.5.

    • For pH 2.5: Use a dilute solution of phosphoric acid.

    • For pH 3.0 & 3.5: Use a phosphate buffer (e.g., 20 mM potassium phosphate) and adjust the pH with phosphoric acid. Ensure the buffer has sufficient capacity at the target pH.

  • Equilibrate the System: Equilibrate the column with a 95:5 (A:B) mixture of the pH 2.5 buffer and acetonitrile for at least 20 column volumes.

  • Inject Sample: Inject your sample mixture.

  • Run Gradient: Execute a standard gradient (e.g., 5% to 40% B over 20 minutes).

  • Record Data: Record the retention times (t_R) and peak widths (w) for moxifloxacin and the target impurity.

  • Calculate Resolution: Calculate the resolution (Rs) for each condition using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2).

  • Repeat: Repeat steps 2-6 for the pH 3.0 and pH 3.5 buffers.

  • Analyze Results: Compare the resolution values obtained at each pH level to identify the optimum.

Data Presentation:

Mobile Phase pHRetention Time (Moxi) (min)Retention Time (Impurity) (min)Resolution (Rs)
2.512.512.11.3
3.0 13.2 12.5 2.1
3.513.813.51.6

This is example data. Your results will vary. The table clearly shows that for this hypothetical critical pair, pH 3.0 provides the best separation.

Q: I've optimized the pH, but the resolution is still marginal. What's my next move?

A: Your next step is to evaluate the organic modifier and the stationary phase .

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol. Methanol and acetonitrile have different selectivities due to their differing abilities to engage in hydrogen bonding and dipole-dipole interactions. This can sometimes reverse elution order or significantly improve the resolution of closely eluting peaks. Run the same gradient program with methanol (you may need to adjust the gradient slope as methanol is a weaker solvent than acetonitrile in reversed-phase).

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the interaction between your analytes and the stationary phase is likely not selective enough. Standard C18 columns are excellent workhorses, but they primarily separate based on hydrophobicity. To introduce a different separation mechanism (i.e., "orthogonal selectivity"), consider these alternatives:

    • Phenyl-Hexyl Phase: This phase offers π-π interactions with the aromatic rings in moxifloxacin and its impurities. This can be highly effective for separating compounds with similar hydrophobicity but different aromatic character.

    • Biphenyl Phase: Similar to the Phenyl-Hexyl, this provides enhanced π-π interactions and can offer unique selectivity for aromatic and conjugated compounds.

    • Embedded Polar Group (EPG) Phase: These columns (e.g., "Aqua" type) have a polar group embedded near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar analytes, especially early-eluting impurities.

Trustworthiness Check: When you change a major parameter like the column or organic modifier, you must re-validate key aspects of the method, including specificity, linearity, and robustness, as per ICH Q2(R1) guidelines, to ensure the new method is reliable.

References

  • Title: Development and Validation of a Stability-Indicating RP-UPLC Method for the Determination of Moxifloxacin Hydrochloride and its Degradation Products in an Ophthalmic Formulation. Source: Journal of Chromatographic Science URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Moxifloxacin. Source: DrugBank URL: [Link]

  • Title: A review of the quality of medicines, and the role of the mobile phase in liquid chromatography. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Alternative Selectivity in Reversed-Phase HPLC. Source: Agilent Technologies URL: [Link]

Technical Support Center: Method Refinement for the Stability Testing of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges and method refinement for the stability testing of 8-Hydroxy Moxifloxacin Hydrobromide. As a known metabolite and potential degradation product of Moxifloxacin, understanding its stability profile is critical for ensuring the safety and efficacy of the parent drug product.[1] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you, the researcher, to navigate the complexities of your experiments with confidence.

We will move from a foundational understanding of the analyte to a robust, validated HPLC protocol, and then dive deep into a troubleshooting guide and frequently asked questions to address the specific issues you may encounter in the lab.

Section 1: Foundational Knowledge - Understanding the Analyte

This compound is a critical impurity of Moxifloxacin, identified as "Moxifloxacin Impurity E" in the European Pharmacopoeia (EP). Its chemical structure, featuring a quinolone core, makes it susceptible to specific degradation pathways, particularly under photolytic and hydrolytic stress conditions.[2][3] Accurate quantification of this compound in stability studies is mandated by regulatory bodies to establish the degradation profile of Moxifloxacin and ensure that impurities remain within safe limits.[4][5]

Section 2: Core Stability-Indicating HPLC Method Protocol

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) content and the increase in degradation products over time.[6][7] The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust starting point for the analysis of this compound alongside its parent API, Moxifloxacin.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions (Moxi & 8-OH-Moxi) prep_sample Prepare Stability Sample (Forced Degradation or Time-point) hplc_setup Equilibrate HPLC System (See Table 1 for parameters) prep_sample->hplc_setup inject Inject Blank, Standard, and Sample Solutions hplc_setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks (Identify & Quantify) acquire->integrate calculate Calculate Assay, Impurity Levels, and Mass Balance integrate->calculate report Generate Stability Report calculate->report

Caption: High-level workflow for stability sample analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Buffer (Aqueous Phase): Prepare a 20 mM solution of potassium dihydrogen orthophosphate (KH₂PO₄). Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. The acidic pH is crucial for suppressing the ionization of the carboxylic acid group on the quinolone structure, which promotes better retention and peak shape on a C18 column.

    • Organic Phase: Use HPLC-grade acetonitrile.

    • Final Mobile Phase: Combine the aqueous buffer and acetonitrile in a ratio of 75:25 (v/v).[8][9] Degas the mixture thoroughly by sonication or helium sparging to prevent bubble formation in the pump and detector.[10]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Moxifloxacin HCl and 8-Hydroxy Moxifloxacin HBr reference standards in a suitable diluent (e.g., 0.1N HCl or mobile phase) to obtain a known concentration (e.g., 1 µg/mL for the impurity and 100 µg/mL for the API).

  • Sample Preparation:

    • Dissolve the stability sample (drug substance or product) in the diluent to achieve a target concentration of Moxifloxacin similar to the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solutions and then the test samples.

    • Monitor the separation at the specified UV wavelength. A wavelength of ~295 nm is often optimal for detecting both moxifloxacin and its related substances.[8][9]

Data Summary: Recommended HPLC Parameters
ParameterRecommended SettingRationale & Expert Insight
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain Moxifloxacin and its hydroxylated metabolite. A 250 mm length ensures sufficient resolution between closely eluting impurities.[9][11]
Mobile Phase 75:25 (v/v) 20mM KH₂PO₄ (pH 3.0) : AcetonitrileIsocratic elution is preferred for simplicity and robustness in QC environments. The buffer concentration and pH are optimized for peak shape and retention.[8][9]
Flow Rate 1.0 - 1.5 mL/minA flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.[11][12]
Column Temperature 30°C - 45°CMaintaining a constant, elevated column temperature (e.g., 40°C) improves peak symmetry and reduces viscosity, leading to more reproducible retention times.[13]
Detection Wavelength 293 - 296 nmThis wavelength range represents a UV maximum for the quinolone chromophore, providing good sensitivity for both the parent drug and its related substances.[6][14]
Injection Volume 10 - 20 µLThe volume should be optimized to provide a strong signal without overloading the column, which can cause peak fronting or broadening.[11]
Section 3: Forced Degradation Protocol (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] The goal is to achieve 5-20% degradation of the API to ensure that the method can separate the resulting degradants from the main peak and from each other.[5]

Stress ConditionTypical ParametersPurpose & Expected Outcome
Acid Hydrolysis 0.1N HCl at 80°C for 6 hoursEvaluates stability in acidic environments. Quinolones can undergo hydrolysis, and this condition helps identify acid-labile points in the molecule.[12][15]
Base Hydrolysis 0.1N NaOH at 80°C for 4 hoursTests for susceptibility to alkaline conditions. Fluoroquinolones are known to degrade under alkaline conditions.[2][16]
Oxidation 3% H₂O₂ at room temperature for 24 hoursAssesses oxidative stability. The amine groups and electron-rich aromatic rings in the structure can be susceptible to oxidation.[17]
Thermal Degradation Dry heat at 105°C for 48 hoursDetermines intrinsic thermal stability in the solid state. This helps in defining appropriate storage and shipping conditions.[7][17]
Photostability Expose to UV/Vis light as per ICH Q1BFluoroquinolones are notoriously photosensitive. This stress test is critical and often yields significant degradation products.[3][4][18]

Note: After exposure, neutralize the acid and base-stressed samples before dilution and injection to prevent damage to the HPLC column.

Section 4: Troubleshooting Guide

This section directly addresses common issues encountered during the HPLC analysis of 8-Hydroxy Moxifloxacin.

Q1: I'm observing significant peak tailing for both the Moxifloxacin and 8-Hydroxy Moxifloxacin peaks. What is the cause and how can I fix it?

A1: Peak tailing is a classic problem when analyzing quinolones. The primary cause is secondary interactions between the basic amine groups on the molecules and residual, acidic silanol groups on the silica-based C18 column packing.

  • Immediate Solution (Mobile Phase Modification):

    • Lower the pH: Ensure your mobile phase pH is low (e.g., 2.5-3.0). At this pH, the carboxylic acid is protonated (less polar), but more importantly, the silanol groups on the column are also protonated and less likely to interact with the positively charged amine groups on the analyte.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your aqueous mobile phase (e.g., 0.1% v/v) before pH adjustment. TEA is a small, basic molecule that will preferentially bind to the active silanol sites, effectively "shielding" them from your analyte and dramatically improving peak shape.[17]

  • Long-Term Solution (Column Selection):

    • Use a modern, "base-deactivated" column. These columns have been end-capped with special reagents to minimize the number of free silanol groups, making them much more suitable for analyzing basic compounds.

  • System Check:

    • Ensure there are no extra-column dead volumes in your system (e.g., from using tubing with an incorrect inner diameter or a poorly made connection), as this can also contribute to peak tailing.[19]

G start Problem: Peak Tailing Observed cause1 Primary Cause: Silanol Interactions Secondary interactions between basic analyte and acidic column packing start->cause1 cause2 Secondary Cause: Extra-Column Effects Dead volumes in tubing or fittings start->cause2 solution1 Mobile Phase Fix Lower pH to ~2.5-3.0 Add 0.1% Triethylamine (TEA) cause1->solution1 solution2 Hardware Fix Use a base-deactivated (end-capped) C18 column cause1->solution2 solution3 System Maintenance Check all fittings and tubing for proper connections and dimensions cause2->solution3 result Result: Symmetrical Peak Shape solution1->result solution2->result solution3->result

Caption: Troubleshooting logic for peak tailing issues.

Q2: My retention times are shifting between injections and between analytical runs. What's happening?

A2: Retention time instability is a sign that your chromatographic conditions are not consistent.

  • Mobile Phase Issues (Most Common):

    • Inadequate Equilibration: Are you allowing enough time for the column to equilibrate with the mobile phase? When starting a run or after a gradient, the column needs at least 10-15 column volumes of mobile phase to stabilize.

    • Composition Drift: If you are mixing solvents manually, ensure the proportions are exact. For buffered mobile phases, evaporation of the more volatile organic component (acetonitrile) can occur over time, leading to a weaker mobile phase and longer retention times. Prepare fresh mobile phase daily.[10]

    • pH Instability: Ensure your buffer has sufficient capacity and is stable.

  • Hardware & Environmental Issues:

    • Temperature Fluctuation: The column temperature is a critical parameter. A change of just 1°C can alter retention times by 1-2%. Use a reliable column oven to maintain a constant temperature.[19]

    • Pump Performance: Inconsistent flow from the pump will cause proportional shifts in retention time. Check for leaks, ensure proper degassing to avoid air locks, and verify pump check valves are functioning correctly.[19]

  • Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention. If the problem persists and other causes are ruled out, it may be time to replace the column.

Q3: I see a new, unexpected peak in my stability sample chromatogram. How do I know if it's a new degradation product or just a system artifact?

A3: Differentiating a true degradant from a system peak is a critical step in method validation.

  • Inject a Blank: First, inject your diluent (blank). If the peak is present in the blank, it is an artifact from your solvent or a result of carryover from a previous injection.

  • Compare with Control: Analyze an unstressed control sample (stored under ideal conditions). The peak should be absent or significantly smaller in the control sample if it is a true degradation product.

  • Use a Photodiode Array (PDA) Detector: A PDA detector is invaluable here.

    • Peak Purity Analysis: The detector software can assess the "peak purity" of your main Moxifloxacin peak. If it is "pure," it means no other compound is co-eluting with it.

    • UV Spectral Comparison: You can extract the UV spectrum of the unknown peak and compare it to the Moxifloxacin spectrum. A degradation product will often retain the core quinolone chromophore and thus have a similar, but not identical, UV spectrum. A system artifact will likely have a very different or non-existent spectrum in the 295 nm range.

Section 5: Frequently Asked Questions (FAQs)

Q1: Why is it important to perform a mass balance calculation in a stability study?

A1: Mass balance is a self-validating check of your method's integrity. It is the process of adding the assay value of the API to the sum of the levels of all degradation products. The total should ideally be close to 100% of the initial value. If your mass balance is significantly less than 100%, it could indicate that:

  • A degradation product is not being detected (e.g., it has no chromophore at your detection wavelength).

  • A degradant is co-eluting with the API peak.

  • The API or a degradant is precipitating out of solution or adsorbing to container surfaces.

  • The relative response factors of the degradants are significantly different from the API.

Q2: Do I need a unique reference standard for every potential degradation product?

A2: Ideally, yes. For accurate quantification, a characterized reference standard for each impurity is required. However, in early development, this is often not feasible. In such cases, you can estimate the concentration of the unknown degradant by assuming it has the same response factor as the parent API (i.e., treat its area-% as weight-%). This must be clearly stated in your report, and it is a common practice to use a correction factor of 1.0 for unknown impurities until standards become available.

Q3: My forced degradation study with light exposure produced almost 50% degradation. Is this acceptable?

A3: While the goal is 5-20% degradation, extensive degradation under a specific stress condition like photolysis is a significant finding about the molecule's intrinsic stability.[3][20] It does not invalidate your study, but it highlights a critical stability liability. For the purpose of method validation, you should reduce the exposure time to achieve degradation within the target 5-20% range. This ensures that you are challenging the method to separate and quantify impurities at levels that might be seen under long-term storage conditions. The more extensive degradation data is crucial for formulation and packaging development (e.g., indicating the need for opaque or UV-protective packaging).

Section 6: References
  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography. [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. [Link]

  • View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scilit. [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. [Link]

  • development and validation of a stability indicating uplc method for determination of moxifloxacin hydrochloride in pharmaceutical formulations. ijrps.com. [Link]

  • A validated stability-indicating high performance liquid chromatographic method for moxifloxacin hydrochloride and ketorolac tromethamine eye. Chronicles of Young Scientists. [Link]

  • A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. ResearchGate. [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. [Link]

  • Determination of moxifloxacin hydrochloride and its related substances by HPLC. cnki.com.cn. [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • 26 Acid degradation pathways of moxifloxacin HCl at 110 C in the... ResearchGate. [Link]

  • Degradation Studies of Different Brands of Moxifloxac in Available in the Market. Impactfactor.org. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]

  • Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health. [Link]

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]

  • validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. National Institutes of Health. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. Semantic Scholar. [Link]

  • This compound. SynZeal. [Link]

  • Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis Online. [Link]

  • Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. [Link]

  • Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. [Link]

  • Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. SciELO. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Cambridge Open Engage. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Contract Laboratory. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • This compound. BioOrganics. [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. Semantic Scholar. [Link]

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Stress sample of moxifloxacin under acid hydrolysis with added known... ResearchGate. [Link]

  • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]

Sources

addressing co-elution of impurities in moxifloxacin analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Moxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on the co-elution of impurities. Here, we provide in-depth, field-proven insights and validated protocols to ensure the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on my main Moxifloxacin peak. Does this automatically mean I have a co-eluting impurity?

A shoulder on the main analyte peak is a strong indicator of a co-eluting substance.[1] It suggests that an impurity is eluting very close to Moxifloxacin, resulting in incomplete separation. While other issues like column voids or channeling can distort peak shape, co-elution is the most probable cause, especially when analyzing related substances.

Causality: Moxifloxacin and its impurities often share a similar core structure, leading to comparable retention behaviors under standard reversed-phase HPLC conditions.[2] Forced degradation studies, which intentionally stress the drug substance (e.g., with acid, base, oxidation), often generate impurities that are structurally very similar to the parent molecule, making them prone to co-elution.[3][4]

Initial Verification Step: Utilize a photodiode array (PDA) detector if available. A peak purity analysis across the entire peak can confirm if the spectra are consistent.[5] Any significant spectral differences across the peak profile strongly suggest the presence of more than one compound.

Q2: My current C18 column isn't resolving a known impurity. What is the most logical first step to improve separation?

The most powerful and often simplest first step is to adjust the mobile phase conditions.[1] The three key factors governing separation (resolution) in HPLC are efficiency (N), retention factor (k), and selectivity (α).[6] Modifying the mobile phase directly and significantly impacts selectivity, which is the most effective way to resolve co-eluting peaks.[6][7]

Expert Recommendation: Focus on adjusting the mobile phase pH first. Moxifloxacin is an amphoteric drug, meaning it has both acidic (carboxylic acid) and basic (piperazinyl group) functionalities.[8] Its ionization state, and therefore its retention, is highly sensitive to pH. A small change in pH can dramatically alter the hydrophobicity of both moxifloxacin and its impurities, leading to differential shifts in retention time and improved resolution. For ionizable compounds, ensure the mobile phase pH is at least two units away from the analyte's pKa.[1]

Example: Studies have shown that for fluoroquinolones, adjusting the mobile phase pH can significantly influence retention and selectivity.[8] For instance, using a buffered mobile phase at a pH of 6.0 has been successful in separating moxifloxacin from four of its synthesis-related impurities.[9]

Q3: I've tried adjusting the mobile phase pH and organic modifier ratio, but two peaks remain co-eluted. What's the next strategic move?

If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry to introduce different separation mechanisms.[1][7] Relying solely on the hydrophobic interactions of a C18 column may not be enough to separate structurally similar impurities.

Strategic Column Selection:

  • Phenyl-Hexyl Phase: This is an excellent alternative. The phenyl groups in the stationary phase provide π-π interactions with the aromatic rings in the moxifloxacin molecule. This introduces a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase. The USP monograph for Moxifloxacin Hydrochloride itself suggests a phenyl-based column (L11 packing) for the analysis of organic impurities, underscoring its suitability.[10]

  • Polar-Embedded or Polar-Endcapped Columns: These columns (often designated with "AQ" or "Hydro") are designed to be stable in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[11][12] They can be particularly useful for separating polar degradants or impurities from the main moxifloxacin peak.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar impurities that are not retained in reversed-phase chromatography, HILIC is a powerful alternative.[11] This technique uses a polar stationary phase (like diol or unbonded silica) with a high organic content mobile phase.[13]

Parameter C18 Column Phenyl-Hexyl Column Polar-Embedded Column
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic + π-π interactionsHydrophobic + Hydrogen Bonding
Best For General purpose, non-polar to moderately polar compounds.Aromatic compounds, offering alternative selectivity to C18.Polar compounds, stable in 100% aqueous mobile phase.[12]
Moxifloxacin Application Standard initial screening.Resolving impurities with aromatic differences; USP recommended.[10]Separating polar impurities or when using highly aqueous mobile phases.

Troubleshooting Workflow for Co-elution

This workflow provides a systematic approach to diagnosing and resolving co-elution issues during moxifloxacin analysis.

CoElution_Workflow cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Method Optimization (Selectivity Focus) cluster_2 Phase 3: Stationary Phase Change cluster_3 Phase 4: Advanced Troubleshooting start Problem: Peak Shoulder or Failed Peak Purity check_system Verify System Suitability (Pressure, Leaks, SST) start->check_system opt_ph Adjust Mobile Phase pH (e.g., increments of ±0.2 units) check_system->opt_ph opt_org Change Organic Modifier (e.g., Acetonitrile to Methanol) opt_ph->opt_org If resolution is still poor end_point Resolution Achieved opt_ph->end_point Resolution Achieved opt_temp Adjust Column Temperature (e.g., ±5 °C increments) opt_org->opt_temp Minor adjustments needed opt_org->end_point Resolution Achieved change_col Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) opt_temp->change_col If selectivity (α) remains low opt_temp->end_point Resolution Achieved change_mode Consider Alternative Mode (e.g., HILIC for polar impurities) change_col->change_mode If co-elution persists change_col->end_point Resolution Achieved change_mode->end_point

Caption: Systematic troubleshooting workflow for resolving co-eluting peaks.

Protocol: Robust HPLC Method for Moxifloxacin and Related Substances

This protocol is a robust starting point, based on established methods, for separating Moxifloxacin from its key impurities.[9][10][14] It is crucial to perform system suitability tests before proceeding with sample analysis.

1. Materials and Reagents:

  • Moxifloxacin Hydrochloride Reference Standard (e.g., USP)[10]

  • Moxifloxacin Related Compound A (or other relevant impurity standards)[10]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Triethylamine (TEA) or Orthophosphoric Acid (for pH adjustment)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

ParameterRecommended SettingRationale / Notes
Column Phenyl-Hexyl (L11), 4.6 x 250 mm, 5 µmProvides alternative selectivity (π-π interactions) crucial for separating closely related aromatic compounds.[10]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate with 0.2% TEA, pH adjusted to 6.0 with Phosphoric AcidBuffered to maintain consistent ionization state of analytes. TEA acts as a tailing inhibitor for basic compounds. pH 6.0 is effective for separating key impurities.[2][9]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Elution Mode Isocratic: Mobile Phase A / Acetonitrile (e.g., 70:30 v/v)A simple isocratic method is often sufficient and more robust for QC labs.[14] A gradient may be needed for complex impurity profiles from forced degradation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Adjust if using a different column dimension.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks.[9]
Detection UV at 293 nmMoxifloxacin has a strong UV absorbance at this wavelength.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

3. System Suitability Test (SST):

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.[10]

  • Procedure: Prepare a solution containing both Moxifloxacin HCl and a known, closely eluting impurity (e.g., Moxifloxacin Related Compound A).

  • Acceptance Criteria (based on USP guidelines):

    • Resolution (Rs): The resolution between the moxifloxacin peak and the impurity peak must be NLT 1.5 .[10]

    • Tailing Factor (T): The tailing factor for the moxifloxacin peak must be NMT 2.0 .[10]

    • Relative Standard Deviation (%RSD): The %RSD for replicate injections (n=5 or 6) of the moxifloxacin peak area must be NMT 2.0% .[10]

4. Sample Preparation:

  • Diluent: Mobile Phase is recommended to avoid peak distortion.

  • Procedure: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the validated range of the method. Protect solutions containing moxifloxacin from light, as it is known to be photolabile.[3][15]

Logical Relationships in Method Development

Understanding the interplay between chromatographic parameters is key to efficient and effective method development.

MethodDev MobilePhase Mobile Phase pH Organic Modifier Buffer Strength Resolution Resolution (Rs) Peak Separation MobilePhase->Resolution High Impact on Selectivity (α) Retention Retention (k') Analyte Elution Time MobilePhase->Retention Strong Influence StationaryPhase Stationary Phase Chemistry (C18, Phenyl) Particle Size (µm) Dimensions (L x ID) StationaryPhase->Resolution High Impact on Selectivity (α) Efficiency Efficiency (N) Peak Width StationaryPhase->Efficiency High Impact Conditions Operating Conditions Temperature Flow Rate Conditions->Retention Moderate Influence Conditions->Efficiency Moderate Influence

Caption: Interplay of key parameters in HPLC method development.

References

  • Đurđević, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available at: [Link]

  • Raju, B., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(11), e5201. Available at: [Link]

  • Phenomenex. (n.d.). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Technical Note. Available at: [Link]

  • Vishnu Priya, M., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Available at: [Link]

  • Nawrocki, J., et al. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. Available at: [Link]

  • United States Pharmacopeia. (2017). Moxifloxacin Hydrochloride Revision Bulletin. USP-NF. Available at: [Link]

  • Đurđević, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Available at: [Link]

  • Chamseddin, C., & Jira, T. (2011). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. Pharmazie, 66(4), 244-248. Available at: [Link]

  • Bajaj, S., et al. (2013). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 148-171. Available at: [Link]

  • YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Available at: [Link]

  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • Chrom Tech, Inc. (2023). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity for 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 8-Hydroxy Moxifloxacin Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for enhancing the detection sensitivity of this critical moxifloxacin metabolite and impurity. As a key analyte in pharmacokinetic, toxicokinetic, and quality control studies, achieving low limits of detection is paramount. This document provides a structured approach to overcoming common analytical challenges, grounded in established scientific principles and regulatory standards.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: Why is the detection of 8-Hydroxy Moxifloxacin challenging at low concentrations?

A1: The challenges in detecting 8-Hydroxy Moxifloxacin, a major metabolite of Moxifloxacin, at low levels stem from several factors. In biological matrices like plasma and urine, the analyte is often present at concentrations significantly lower than the parent drug. This necessitates highly sensitive analytical methods to achieve the required limits of quantification. Furthermore, matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, or co-eluting peaks in chromatography, which can obscure the analyte signal.[1][2][3] The inherent physicochemical properties of 8-Hydroxy Moxifloxacin, such as its polarity and potential for lower intrinsic fluorescence compared to the parent drug, may also contribute to detection challenges.

Q2: My 8-Hydroxy Moxifloxacin peak is showing significant tailing on a C18 column. What could be the cause and how can I fix it?

A2: Peak tailing for 8-Hydroxy Moxifloxacin on a C18 column is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. The basic nitrogen atoms in the moxifloxacin structure can interact with acidic silanols, leading to poor peak shape. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to around 6.0 can deprotonate the silanol groups, reducing these secondary interactions.[4][5]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded with a small silane to minimize their availability for interaction.

  • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), in the mobile phase can saturate the active silanol sites, thereby improving peak symmetry.[4][5]

  • Alternative Stationary Phases: Consider using a phenyl-hexyl column, which can offer different selectivity and potentially better peak shape for aromatic compounds like 8-Hydroxy Moxifloxacin.[6]

Q3: I am observing a loss of 8-Hydroxy Moxifloxacin during sample storage and preparation. What are the likely reasons?

A3: 8-Hydroxy Moxifloxacin, like its parent compound, is susceptible to photodegradation.[7][8][9][10][11] Exposure to light, especially UV radiation, can lead to the formation of degradation products, resulting in lower-than-expected concentrations. It is crucial to protect all solutions containing moxifloxacin and its metabolites from light by using amber vials or covering glassware with aluminum foil.[12][13][14][15] Additionally, the stability of the analyte can be pH-dependent. Moxifloxacin shows maximum stability around pH 7-8.[7][8][11] Therefore, maintaining an appropriate pH during sample storage and preparation is essential to prevent degradation.

Q4: What is "matrix effect" and how can it affect the sensitivity of my LC-MS/MS analysis for 8-Hydroxy Moxifloxacin?

A4: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of 8-Hydroxy Moxifloxacin in biological fluids, endogenous components like phospholipids, salts, and other metabolites can co-elute and either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1][3] This can lead to inaccurate quantification, poor reproducibility, and a decrease in sensitivity (higher limit of detection).[1] It is a regulatory requirement to evaluate the matrix effect during the validation of bioanalytical methods.[1]

TROUBLESHOOTING GUIDES

Issue 1: Poor Sensitivity and High Background in HPLC-UV/Fluorescence Detection

Underlying Cause: This issue often arises from a combination of factors including sub-optimal chromatographic conditions, inappropriate detector settings, and inadequate sample clean-up.

Troubleshooting Workflow:

Sources

Technical Support Center: Robust Quantification of 8-Hydroxy Moxifloxacin at Low Levels

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust quantification of 8-Hydroxy Moxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for accurately measuring low levels of this critical metabolite. Here, we will delve into the nuances of experimental design, address common challenges, and offer field-proven solutions to ensure the integrity and reliability of your analytical data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of analytical methods for 8-Hydroxy Moxifloxacin.

Q1: What are the primary challenges in quantifying 8-Hydroxy Moxifloxacin at low concentrations?

A1: The primary challenges in quantifying 8-Hydroxy Moxifloxacin at low levels, particularly in complex biological matrices like plasma or urine, revolve around achieving adequate sensitivity, selectivity, and reproducibility.[1][2] Key difficulties include:

  • Matrix Effects: Endogenous components in biological samples can co-elute with the analyte and interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.[1]

  • Low Endogenous Concentrations: As a metabolite, 8-Hydroxy Moxifloxacin is often present at significantly lower concentrations than the parent drug, moxifloxacin, pushing the limits of instrument sensitivity.[3][4]

  • Analyte Stability: Metabolites can be prone to degradation during sample collection, storage, and processing. Ensuring the stability of 8-Hydroxy Moxifloxacin throughout the analytical workflow is crucial.

  • Chromatographic Resolution: Achieving baseline separation from the parent drug, moxifloxacin, and other potential metabolites or interfering substances is essential for accurate quantification.

Q2: Which analytical technique is most suitable for quantifying low levels of 8-Hydroxy Moxifloxacin?

A2: For the robust quantification of 8-Hydroxy Moxifloxacin at low levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][6] This technique offers unparalleled sensitivity and selectivity, which are critical for accurately measuring trace amounts of the metabolite in complex biological matrices.[4] While HPLC with UV detection can be used for moxifloxacin and its impurities in pharmaceutical dosage forms, it often lacks the sensitivity required for low-level metabolite quantification in biological samples.[7][8][9]

Q3: How do I choose an appropriate internal standard (IS) for the assay?

A3: The selection of a suitable internal standard is critical for correcting for variability during sample preparation and instrument analysis.[1] An ideal IS for 8-Hydroxy Moxifloxacin would be a stable isotope-labeled version of the analyte (e.g., 8-Hydroxy Moxifloxacin-d4). If a stable isotope-labeled standard is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For instance, in the analysis of moxifloxacin, lomefloxacin has been successfully used as an internal standard.[5] When selecting a structural analog, it is crucial to ensure it does not interfere with the analyte, is not present in the blank matrix, and has a similar extraction recovery and ionization response.

Q4: What are the key validation parameters to assess for a bioanalytical method for 8-Hydroxy Moxifloxacin?

A4: A bioanalytical method for 8-Hydroxy Moxifloxacin should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[5][6]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[5][11]

  • Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.[1]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12]

II. Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues that may arise during your experiments.

Problem 1: Poor Sensitivity / Low Signal-to-Noise Ratio

Symptoms:

  • Difficulty in detecting the LLOQ.

  • Inconsistent peak integration at low concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy
Suboptimal Mass Spectrometry Parameters Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection).
Inefficient Sample Extraction Evaluate different sample preparation techniques. Solid-Phase Extraction (SPE) can provide cleaner extracts and better concentration than Protein Precipitation (PPT).[5] Experiment with different SPE sorbents and elution solvents.
Ion Suppression Modify chromatographic conditions to separate 8-Hydroxy Moxifloxacin from co-eluting matrix components.[1] A post-column infusion experiment can help identify regions of ion suppression.
Low Injection Volume Increase the injection volume if your HPLC system allows, but be mindful of potential peak shape distortion.[13]
Instrument Contamination Clean the ion source and mass spectrometer inlet to remove potential contaminants that can suppress the signal.
Problem 2: High Matrix Effects

Symptoms:

  • Poor accuracy and precision.

  • Inconsistent results between different lots of biological matrix.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy
Co-elution of Endogenous Interferences Improve chromatographic separation by using a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) or by optimizing the mobile phase gradient.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method. For example, a two-step extraction involving both liquid-liquid extraction (LLE) and SPE might be necessary for particularly complex matrices.
Phospholipid Contamination (from plasma/serum) Use a phospholipid removal plate or cartridge during sample preparation.
Use of a Stable Isotope-Labeled Internal Standard A stable isotope-labeled IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby providing effective correction.
Problem 3: Poor Chromatographic Peak Shape

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Broad peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Strategy
Column Overload Reduce the injection volume or the concentration of the injected sample.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Secondary Interactions with the Stationary Phase Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Adding a small amount of an ion-pairing agent or an organic modifier can also help.
Column Degradation or Contamination Flush the column with a strong solvent or replace it if necessary. Using a guard column can help extend the life of the analytical column.
System Dead Volume Check all connections and tubing for proper fitting to minimize dead volume.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific application.

Objective: To extract and concentrate 8-Hydroxy Moxifloxacin from human plasma.

Materials:

  • Oasis HLB SPE cartridges

  • Human plasma samples

  • Internal Standard (IS) solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of 8-Hydroxy Moxifloxacin.

Objective: To chromatographically separate and quantify 8-Hydroxy Moxifloxacin using tandem mass spectrometry.

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B over 5 minutes) is typically used to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 8-Hydroxy Moxifloxacin: Determine the precursor ion ([M+H]+) and optimize the collision energy to identify the most abundant and stable product ion.

    • Internal Standard: Determine and optimize the MRM transition for the chosen IS.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

IV. Visualizations

Workflow for Method Development and Troubleshooting

This diagram illustrates a logical workflow for developing a robust quantification method and troubleshooting common issues.

MethodDevelopmentWorkflow cluster_Plan Planning & Initial Setup cluster_Develop Method Development cluster_Validate Method Validation cluster_Troubleshoot Troubleshooting A Define Analytical Requirements (LLOQ, Matrix, Throughput) B Select Analytical Technique (LC-MS/MS) A->B C Choose Internal Standard (Stable Isotope-Labeled Preferred) B->C D Optimize Sample Preparation (SPE, LLE, PPT) C->D E Develop LC Method (Column, Mobile Phase, Gradient) D->E F Optimize MS/MS Parameters (MRM Transitions, Source Conditions) E->F G Assess Linearity, Accuracy, Precision F->G H Determine LLOQ & ULOQ G->H I Evaluate Matrix Effect & Recovery H->I J Conduct Stability Studies I->J K Problem Encountered (e.g., Poor Sensitivity) J->K If Validation Fails L Identify Potential Causes (Ion Suppression, Inefficient Extraction) K->L M Implement Corrective Actions (Modify LC Method, Improve Cleanup) L->M N Re-evaluate Performance M->N N->G Re-validate

Caption: A workflow for method development and troubleshooting.

Decision Tree for Addressing Low Analyte Signal

This diagram provides a structured approach to diagnosing and resolving issues of low signal intensity.

LowSignalTroubleshooting Start Low Signal for 8-Hydroxy Moxifloxacin CheckMS Are MS Parameters Optimized? Start->CheckMS OptimizeMS Optimize Source & Compound Parameters CheckMS->OptimizeMS No CheckChromo Is Peak Shape Good? CheckMS->CheckChromo Yes OptimizeMS->CheckChromo ImproveChromo Adjust Mobile Phase/Gradient Change Column CheckChromo->ImproveChromo No CheckSamplePrep Is Sample Cleanup Sufficient? CheckChromo->CheckSamplePrep Yes ImproveChromo->CheckSamplePrep ImproveSamplePrep Enhance Extraction Method (e.g., SPE) Incorporate Phospholipid Removal CheckSamplePrep->ImproveSamplePrep No FinalCheck Re-inject Standard Is Signal Improved? CheckSamplePrep->FinalCheck Yes ImproveSamplePrep->FinalCheck Success Problem Resolved FinalCheck->Success Yes FurtherInvestigation Consider Instrument Maintenance or Alternative Ionization Technique FinalCheck->FurtherInvestigation No

Caption: A decision tree for troubleshooting low analyte signals.

V. References

  • Jain, R., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Liu, Q., et al. (2004). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Subbaiah, P.R., et al. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Pharmaceutical Analytica Acta. [Link]

  • Li, W., et al. (2015). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. Journal of Separation Science. [Link]

  • Jain, R., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Frontage Labs. (2018). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. [Link]

  • Sahu, P.K., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. [Link]

  • Kumar, A., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography. [Link]

  • Waters Corporation. (n.d.). Lower Drug Metabolite Detection Levels for In Vitro and In Vivo Samples Using Q-Tof Enhanced Duty Cycles. Waters. [Link]

  • Santos, D.J.F., et al. (2019). Low concentrations are giving problems, how to solve?. ResearchGate. [Link]

  • Li, W., et al. (2015). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. [Link]

  • Wang, Y., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Al-Dhahir, M.A., et al. (2007). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

  • El-Koussi, W.M., et al. (2022). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. RSC Advances. [Link]

  • Gowri, C., et al. (2021). NEW ANALYTICAL METHODS FOR THE QUANTITATIVE ESTIMATION OF MOXIFLOXACIN AN ANTIBACTERIAL DRUG IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Wickremasinghe, C. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Kumar, A.S., et al. (2023). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. [Link]

  • Dewani, A.P., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Toxicological Sciences. [Link]

  • Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Managing the Analytical Degradation of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 8-Hydroxy Moxifloxacin Hydrobromide. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter stability challenges during the quantification and characterization of this critical moxifloxacin metabolite and impurity. As an analogue of a fluoroquinolone antibiotic, 8-Hydroxy Moxifloxacin is susceptible to several degradation pathways that can compromise analytical accuracy. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your results.

Section 1: Understanding the Instability of 8-Hydroxy Moxifloxacin

This section addresses the fundamental chemical properties that contribute to the degradation of 8-Hydroxy Moxifloxacin and related fluoroquinolones during analysis.

Q1: What are the primary degradation pathways for this compound?

A1: this compound, sharing the core fluoroquinolone structure, is susceptible to three primary degradation pathways: photodegradation, oxidation, and hydrolysis.[1][2] Understanding these mechanisms is the first step in mitigating their impact on your analysis.

  • Photodegradation: Fluoroquinolones are notoriously sensitive to light, including both UV and visible wavelengths.[3][4][5][6] The degradation process is often a first-order kinetic reaction and is highly dependent on the pH of the solution.[3][5] For moxifloxacin, the rate of photodegradation is faster in alkaline solutions and demonstrates maximum stability near neutral pH (pH 7.5).[3] However, the formation of specific photodegradation products can be minimal at pH 5.0 and maximal at pH 7.0, indicating a complex relationship between pH and light-induced degradation pathways.[6]

  • Oxidative Degradation: The molecule is vulnerable to oxidative stress, which can be initiated by dissolved oxygen, peroxide impurities in solvents, or metal ions (Fe²⁺) acting as catalysts.[1][7][8] Studies on moxifloxacin show significant degradation in the presence of hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).[1][8][9] This process is also pH-dependent, with oxidation rates increasing in acidic conditions (e.g., pH 3.0).[8][9]

  • Hydrolytic Degradation: Degradation can occur under both acidic and basic hydrolytic conditions.[2][10][11] The stability of the molecule can be significantly affected by the pH of the sample diluent and mobile phase, making pH control a critical parameter in analytical method development.[10]

parent 8-Hydroxy Moxifloxacin Hydrobromide photo Photodegradation (UV/Visible Light) parent->photo oxidation Oxidation (H₂O₂, Metal Ions, O₂) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis products Mixture of Degradation Products (e.g., hydroxylated species, ring-opened compounds) photo->products oxidation->products hydrolysis->products

Primary degradation pathways for 8-Hydroxy Moxifloxacin.

Section 2: Troubleshooting Guide for Analytical Degradation

This section provides a structured approach to diagnosing and solving common issues related to the degradation of 8-Hydroxy Moxifloxacin during HPLC analysis.

Q2: My peak area for 8-Hydroxy Moxifloxacin is inconsistent or decreasing, and I see unknown peaks appearing in my chromatogram. What should I do?

A2: This is a classic sign of in-analysis degradation. The key is to systematically isolate the source of the instability, which can originate from your sample preparation, the HPLC system itself, or your method parameters. Follow this diagnostic workflow.

start Problem: Inconsistent Peak Area & Extra Peaks prep 1. Evaluate Sample Preparation start->prep system 2. Inspect HPLC System start->system method 3. Review Method Parameters start->method light Protect from Light? (Amber Vials, Low Light) prep->light diluent Check Diluent pH & Age prep->diluent temp Control Temperature? (Autosampler Cooler) prep->temp degas Mobile Phase Degassed? system->degas metal Metal Contamination? (PEEK Tubing, Column Frit) system->metal ph Mobile Phase pH Optimized & Stable? method->ph runtime Is Run Time Too Long? (On-column degradation) method->runtime

Troubleshooting workflow for analytical degradation.
Troubleshooting Steps in Detail:

1. Evaluate Sample Preparation and Handling:

  • Action: Immediately protect all solutions (standards and samples) from light.

    • Causality: Photodegradation can begin the moment the compound is in solution. Use amber glass vials or light-blocking polypropylene vials for all preparations and autosampler sequences.[3] If possible, work under yellow or red laboratory lighting to minimize exposure to higher-energy wavelengths.

  • Action: Prepare samples fresh and analyze them promptly.

    • Causality: Degradation is time-dependent. If samples must be stored, even for a few hours, keep them in a cooled autosampler (e.g., 4 °C) to slow the rate of all degradation reactions. A 90-day stability study on moxifloxacin suspensions showed good stability at room temperature, but this was in a formulated suspension; pure analyte in a simple diluent is often less stable.[12]

  • Action: Scrutinize your sample diluent.

    • Causality: The pH of your diluent is critical. For moxifloxacin, photodegradation product formation is minimal at pH 5.0, while oxidative degradation is faster at lower pH.[6][8] A good starting point is to buffer your diluent to a pH between 4 and 6. Ensure the diluent is free of oxidizing contaminants by using fresh, high-purity solvents.

2. Inspect the HPLC System:

  • Action: Ensure rigorous mobile phase degassing.

    • Causality: Dissolved oxygen in the mobile phase is a primary culprit for on-column oxidative degradation. Use an online degasser, or alternatively, sparge mobile phases with helium and maintain a positive pressure blanket.

  • Action: Check for sources of metal contamination.

    • Causality: Metal ions, particularly iron, can catalyze oxidative degradation.[7] Stainless steel components in the HPLC flow path (e.g., tubings, frits) can corrode over time, especially with aggressive mobile phases. If oxidation is suspected, consider switching to a bio-inert system with PEEK tubing.

3. Review Analytical Method Parameters:

  • Action: Confirm the pH of your mobile phase.

    • Causality: The pH of the mobile phase dictates the ionization state of 8-Hydroxy Moxifloxacin, affecting retention, peak shape, and stability. An unbuffered or improperly prepared mobile phase can drift in pH, leading to inconsistent results. Many successful methods for moxifloxacin use a buffered aqueous phase (e.g., phosphate or ammonium formate) adjusted to a pH between 3 and 6.[2][10][13][14]

  • Action: Use a Photo Diode Array (PDA) detector.

    • Causality: A PDA detector is essential for a stability-indicating method. It allows you to assess the spectral purity of your analyte peak. If the peak is impure, it confirms co-elution with a degradation product, and the chromatographic method must be modified.[1][13]

Section 3: Proactive Stability-Indicating Method Development

A robust analytical method is the ultimate defense against degradation. A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities, excipients, and degradation products.

Q3: How can I design an HPLC method that is inherently stable for 8-Hydroxy Moxifloxacin?

A3: Developing a stability-indicating method requires a systematic approach that considers the physicochemical properties of the analyte from the outset. The workflow involves careful selection of chromatographic parameters followed by validation through forced degradation studies.

start Define Analytical Target Profile screen Parameter Screening - Column (C18, Phenyl-Hexyl) - Mobile Phase (ACN/MeOH, pH 3-6) start->screen optimize Method Optimization - Gradient, Flow Rate - Temperature screen->optimize stress Forced Degradation Study (ICH Guidelines) optimize->stress validate Method Validation - Specificity, Linearity, Accuracy - Precision, Robustness stress->validate finish Final Stability-Indicating Method validate->finish

Workflow for stability-indicating method development.
Experimental Protocol: Forced Degradation Study

A forced degradation study is performed to demonstrate the specificity of the analytical method by intentionally degrading the analyte.[1][2][15] The goal is to achieve 5-20% degradation of the active substance.

Objective: To generate potential degradation products and confirm they are resolved from the main 8-Hydroxy Moxifloxacin peak.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or formate buffer salts

  • Class A volumetric flasks, amber

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 8-Hydroxy Moxifloxacin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a small amount of MeOH/water). Protect from light.

  • Expose to Stress Conditions: For each condition below, treat an aliquot of the stock solution. A parallel "control" sample, protected from stress, should be prepared and analyzed alongside the stressed samples.

  • Analysis: After exposure, neutralize the acid and base samples if necessary, dilute all samples to the target analytical concentration with the mobile phase, and inject into the HPLC system equipped with a PDA detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if the degradation product peaks are baseline-resolved from the parent analyte peak, and the peak purity of the parent peak is maintained.

Stress ConditionReagent/ConditionTypical Duration & TemperatureScientific Rationale
Acid Hydrolysis 0.1 M HCl48 hours at 50-70 °CSimulates degradation in an acidic environment, targeting acid-labile functional groups.[1][2][16]
Base Hydrolysis 0.1 M NaOH48 hours at 50-70 °CSimulates degradation in an alkaline environment, targeting base-labile groups like esters or amides.[1][2][16]
Oxidation 3% H₂O₂24 hours at 30 °CInduces oxidative degradation, which is a known pathway for fluoroquinolones.[1][17]
Thermal Degradation Dry Heat Oven10 days at 105 °CAssesses the solid-state thermal stability of the drug substance.[1]
Photodegradation ICH-compliant light chamber (UV/Vis) or direct sunlight10 days (solid & solution)Evaluates the compound's sensitivity to light, a critical parameter for fluoroquinolones.[1][3][5]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal pH for my sample diluent and mobile phase? There is no single "ideal" pH, but a range of pH 4-6 is a well-justified starting point. This range balances several factors: it avoids the faster photodegradation seen in highly alkaline solutions and the faster oxidative degradation seen in highly acidic solutions.[3][8] A pH of 6.0 was used successfully in one RP-HPLC method for moxifloxacin and its impurities.[10][11] Ultimately, the optimal pH should be determined empirically during method development to achieve the best peak shape and stability.

FAQ 2: Can I use a UV spectrophotometer for stability studies instead of HPLC? While UV spectrophotometry can show a decrease in the total absorbance and indicate that degradation has occurred, it is not a stability-indicating technique. Degradation products may have similar UV absorbance profiles to the parent compound, making it impossible to distinguish between them.[8] HPLC with PDA detection is the standard and required technique as it separates the parent drug from its degradants, allowing for specific quantification.[2][7]

FAQ 3: How should I store my 8-Hydroxy Moxifloxacin reference standard and prepared solutions? The solid reference standard should be stored according to the manufacturer's instructions, which typically involves protection from light and moisture in a controlled environment. Prepared stock solutions should be stored in amber glassware at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, aliquoting and freezing at -20 °C or below is recommended. All working solutions and samples for analysis should be prepared fresh daily and kept in an autosampler cooled to 4-10 °C.

FAQ 4: What are some common degradation products I should look out for? LC-MS/MS studies on moxifloxacin have identified several types of degradation products. While the exact structures for 8-Hydroxy Moxifloxacin may differ slightly, you can anticipate similar transformations:

  • Oxidative products: Hydroxylated derivatives and other oxidized analogs (e.g., m/z 416 and 418 for moxifloxacin) are common.[8][9]

  • Photolytic products: These can involve complex structural rearrangements, such as the opening of the heterocyclic ring system.[4][6] One identified photodegradation product of moxifloxacin involved the opening of the hexahydro-pyrrolo ring.[6]

  • Hydrolytic products: These often involve cleavage of side chains or other susceptible bonds.[10]

References

  • Ishfaq, M. M., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health. [Link]

  • Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. [Link]

  • Zhang, Y., et al. (2018). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. ResearchGate. [Link]

  • Yahya, M. N., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis Online. [Link]

  • Janus, M., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. [Link]

  • Zhang, Y., et al. (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. PubMed. [Link]

  • Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. [Link]

  • Vishnu Priya, M., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. [Link]

  • Naveed, S., et al. (2015). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. ResearchGate. [Link]

  • Reddy, H. K., et al. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research. [Link]

  • Sobańska, A. W., & Brzezińska, E. (2013). Determination of Moxifloxacin and its Oxidation Products. JAOAC Int. [Link]

  • Al-Haj, N., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. [Link]

  • Djurdjevic, P., et al. (2009). A RP-HPLC method for the separation and determination of impurities of moxifloxacin. Molnar Institute. [Link]

  • Sobańska, A. W., & Brzezińska, E. (2013). Determination of moxifloxacin and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solution by ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • SynZeal. (n.d.). This compound | CAS No. 1292904-74-5. SynZeal. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • Aruna, E., et al. (2021). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. [Link]

  • GSRS. (n.d.). This compound, (4AR,7AR)-REL-. gsrs.ncats.nih.gov. [Link]

  • Mayhew, M., et al. (2007). Stability of extemporaneously prepared moxifloxacin oral suspensions. PubMed. [Link]

  • Singh, R. N., et al. (2014). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. International Journal of Research in Pharmacy and Chemistry. [Link]

  • El-Abasawy, N. M., et al. (2022). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. RSC Advances. [Link]

  • BioOrganics. (n.d.). This compound. BioOrganics. [Link]

  • Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 8-Hydroxy Moxifloxacin Hydrobromide Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] For an impurity quantification method, this means ensuring the procedure is specific, sensitive, accurate, and precise enough to reliably detect and quantify 8-Hydroxy Moxifloxacin Hydrobromide at relevant levels.

The Analytical Challenge: Why a Validated Method is Critical

This compound is a related substance to Moxifloxacin and its presence in the drug substance or product must be monitored and controlled. An unvalidated or poorly validated analytical method can lead to inaccurate reporting of impurity levels, potentially compromising patient safety and leading to regulatory non-compliance. This guide, therefore, emphasizes a self-validating system, where the experimental design for each validation parameter inherently confirms the method's performance.

I. The Foundation: Chromatographic System and Conditions

Before validation can commence, a robust set of chromatographic conditions must be established. The goal is to achieve adequate separation of this compound from the parent Moxifloxacin peak and any other potential impurities or degradation products.

A Comparative Look at Starting Conditions:

While method development is an iterative process, a survey of published methods for Moxifloxacin and its related substances provides a strong starting point.[3][4][5][6]

ParameterRecommended Starting ConditionAlternative ConditionRationale and Comparative Insight
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]Phenyl-HexylC18 columns offer excellent hydrophobicity and are a workhorse for pharmaceutical analysis. A Phenyl-Hexyl column can offer alternative selectivity, particularly for aromatic compounds, which may be beneficial if co-elution is observed.
Mobile Phase Isocratic mixture of a phosphate buffer and a polar organic solvent (e.g., acetonitrile or methanol).[3][4]Gradient elutionIsocratic elution is simpler, more robust, and generally preferred for quality control applications.[3][8] Gradient elution may be necessary if a wide range of polarities needs to be covered to separate all impurities.
Buffer pH pH 2.5 - 4.5pH 6.0 - 7.0[5][6]The pH of the mobile phase is critical for controlling the ionization state of the analytes and thus their retention. A lower pH is often chosen to suppress the ionization of acidic functional groups, leading to better peak shape and retention on a C18 column.
Detection Wavelength 290 - 295 nm[5][6][7]Diode Array Detector (DAD) scanA fixed wavelength at the UV maximum of the analyte provides high sensitivity. A DAD allows for the acquisition of the entire UV spectrum, which is invaluable for peak purity assessment and method development.
Flow Rate 1.0 mL/min[3][4]1.5 mL/min[5][6][7]A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Adjustments can be made to optimize run time and resolution.
Column Temperature 25 - 30°C[4]45°C[5][6]Maintaining a constant column temperature is crucial for reproducible retention times. Slightly elevated temperatures can reduce viscosity and improve peak efficiency.

II. The Validation Workflow: A Step-by-Step Guide with Experimental Rationale

The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1).[9][10][2]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Chromatographic Condition Optimization Specificity Specificity/ Forced Degradation Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method validation as per ICH guidelines.

Specificity (Including Forced Degradation)

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are a critical part of demonstrating specificity and are essential for developing a stability-indicating method.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a solution of this compound standard.

    • Prepare a solution of Moxifloxacin Hydrobromide.

    • Prepare a placebo solution (containing all formulation excipients except the active pharmaceutical ingredient).

    • Spike the placebo solution with the this compound standard.

  • Forced Degradation:

    • Subject the Moxifloxacin Hydrobromide drug substance to stress conditions to intentionally degrade it. This typically includes:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105°C for 24 hours.

      • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.

  • Analysis:

    • Inject and analyze all prepared solutions.

    • Assess the chromatograms for any co-eluting peaks with the this compound peak.

    • Utilize a Diode Array Detector to perform peak purity analysis of the this compound peak in the stressed samples.

Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from the Moxifloxacin peak and any other degradation products or excipient peaks. The peak purity index should be greater than a predefined threshold (e.g., 990).

Linearity and Range

The "Why": Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected range (e.g., from the limit of quantitation (LOQ) to 120% of the specification limit for the impurity).

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[3] The y-intercept should be close to zero.

Accuracy (as Recovery)

The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity analysis, it is often determined by recovery studies.

Experimental Protocol:

  • Preparation of Spiked Samples:

    • Prepare a placebo solution.

    • Spike the placebo solution with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Inject and analyze each spiked sample.

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.[7]

Precision

The "Why": Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of a spiked placebo at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and compare it to the repeatability results.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be not more than 2.0%.[4]

Precision_Levels Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Same Day Same Analyst Same Instrument Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Different Day Different Analyst Different Instrument

Caption: The two levels of precision testing in method validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determination of Signal-to-Noise (S/N) Ratio:

    • Inject a series of diluted solutions of this compound.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation:

    • Prepare solutions at the determined LOD and LOQ concentrations and inject them multiple times (e.g., six times) to confirm the S/N ratio and, for LOQ, to assess precision.

Acceptance Criteria: The S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ. The precision at the LOQ should meet the acceptance criteria for precision (e.g., %RSD ≤ 10%).

Robustness

The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce Small, Deliberate Variations:

    • Vary the following parameters one at a time:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% of the organic modifier).

      • Column temperature (e.g., ± 2°C).

      • Mobile phase pH (e.g., ± 0.2 units).

  • Analysis:

    • Inject a system suitability solution and a sample solution under each varied condition.

  • Data Analysis:

    • Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the analytical results.

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all varied conditions, and the analytical results should not be significantly affected.

III. Data Summary and Comparison

The following table provides a hypothetical summary of acceptable validation data, which can be used as a benchmark for comparison.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity > 990.Passed
Linearity (r²) ≥ 0.999[3][11]0.9995
Range (µg/mL) LOQ to 120% of specification0.1 - 10
Accuracy (% Recovery) 98.0% - 102.0%[7]99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%[4]0.8%
Precision (Intermediate, %RSD) ≤ 2.0%[4]1.2%
LOD (µg/mL) S/N ratio ≈ 3:10.03
LOQ (µg/mL) S/N ratio ≈ 10:10.1
Robustness System suitability parameters met under all conditions.Passed

IV. Alternative and Comparative Methodologies

While reversed-phase HPLC with UV detection is the most common and robust method for impurity profiling, other techniques can be considered for specific applications:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC. This can be advantageous for complex samples with numerous impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of impurities based on their mass-to-charge ratio. This is particularly useful during method development and for characterizing unknown degradation products.[12]

  • Microbiological Assay: While less common for impurity quantification, it can be used to assess the biological activity of impurities.[7][13]

The choice of method will depend on the specific requirements of the analysis, including the need for speed, sensitivity, and structural elucidation.

V. Conclusion

The validation of an HPLC method for the determination of this compound is a systematic process that requires a thorough understanding of the ICH guidelines and the scientific principles behind each validation parameter. By following the protocols outlined in this guide and critically evaluating the experimental data, researchers and scientists can ensure the development of a robust, reliable, and compliant analytical method that is fit for its intended purpose in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Available from: [Link]

  • A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. Available from: [Link]

  • Development and Validation of RP-HPLC method for the analysis of Moxifloxacin and its degradation products. Scilit. Available from: [Link]

  • Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. SciELO. Available from: [Link]

  • Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. Available from: [Link]

  • Micellar Liquid Chromatographic Method for Determination of Moxifloxacin and its Impurities. ResearchGate. Available from: [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Available from: [Link]

  • Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PMC - NIH. Available from: [Link]

  • Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. Available from: [Link]

  • DEVELOPMENT AND VALIDATION FOR HPLC METHOD OF ESTIMATION OF MOXIFLOXACIN IN EYE DROP FORMULATION. ijrti. Available from: [Link]

  • Structural identification and characterization of impurities in moxifloxacin. ResearchGate. Available from: [Link]

  • This compound. SynZeal. Available from: [Link]

  • Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. Available from: [Link]

  • Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate. Available from: [Link]

Sources

A Comparative Analysis for the Research Professional: Moxifloxacin vs. 8-Hydroxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Potent Antibiotic and Its Key Impurity

Introduction: Beyond the Parent Compound

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum efficacy and critical role in treating a range of challenging bacterial infections, from community-acquired pneumonia to multidrug-resistant tuberculosis.[1][2] Its clinical success is a testament to a molecular structure finely tuned for potent antibacterial action. However, in the world of drug development and manufacturing, the story doesn't end with the active pharmaceutical ingredient (API). The impurities that arise during synthesis or degradation are of paramount importance, as they can possess their own biological activities—or lack thereof—and impact the safety and efficacy of the final drug product.

This guide provides a comparative analysis of moxifloxacin and one of its primary impurities, 8-Hydroxy Moxifloxacin (also known as Moxifloxacin Impurity E).[3][] While extensive data extols the virtues of the parent drug, the profile of its 8-hydroxy analogue is largely confined to pharmacopeial monographs and analytical chemistry catalogs. Here, we will synthesize the known data, explore the critical structural differences, and—based on established structure-activity relationships (SAR) for the fluoroquinolone class—provide an expert analysis of their likely performance differences. For the research professional, we also provide the precise experimental frameworks required to empirically verify these properties.

Part 1: The Profile of Moxifloxacin - A Clinically Validated Antibacterial Agent

Moxifloxacin's efficacy stems from its well-understood mechanism of action, favorable pharmacokinetic profile, and potent activity against a wide array of pathogens.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By trapping these enzymes on the DNA as a stable complex, moxifloxacin prevents the re-ligation of cleaved DNA strands, leading to double-strand DNA breaks and rapid bacterial cell death.

The C-8 methoxy group on the quinolone core is a key feature of moxifloxacin. This substitution enhances its activity, particularly against Gram-positive bacteria and gyrase mutants, shifting the molecule's primary target in certain organisms to DNA gyrase, which can circumvent some common resistance mechanisms involving topoisomerase IV.[5][6]

moxifloxacin_moa cluster_bacterium Bacterial Cell Moxi Moxifloxacin Gyrase DNA Gyrase (Topoisomerase II) Moxi->Gyrase Inhibits TopoIV Topoisomerase IV Moxi->TopoIV Inhibits DSB Double-Strand DNA Breaks Gyrase->DSB Leads to TopoIV->DSB Leads to DNA_Rep DNA Replication & Transcription DNA_Rep->Gyrase Requires DNA_Rep->TopoIV Requires Death Cell Death DSB->Death

Caption: Mechanism of action of Moxifloxacin.

Pharmacokinetics and Metabolism

Moxifloxacin exhibits a favorable pharmacokinetic profile that supports once-daily dosing.[7] Approximately 52% of a dose is metabolized via glucuronide and sulfate conjugation into two major metabolites: the N-sulfate (M1) and the acyl-glucuronide (M2).[8][9] Critically, the cytochrome P450 (CYP) enzyme system is not involved in its metabolism, minimizing the risk of drug-drug interactions with medications that are substrates for CYP enzymes.[10] The remainder of the drug is excreted unchanged in urine and feces.[8]

Antibacterial Spectrum

Moxifloxacin is characterized by its broad spectrum of activity, with potent action against Gram-positive organisms (like Streptococcus pneumoniae), Gram-negative organisms, and atypical pathogens.[11][12]

Bacterial SpeciesMoxifloxacin MIC₅₀ (mg/L)Moxifloxacin MIC₉₀ (mg/L)
Streptococcus pneumoniae0.120.25
Haemophilus influenzae0.060.06
Moraxella catarrhalis0.120.12
Staphylococcus aureus (MSSA)0.060.12
Escherichia coli0.060.5
Klebsiella pneumoniae0.120.5
Data synthesized from representative in vitro studies. Actual values may vary.

Part 2: The Profile of 8-Hydroxy Moxifloxacin - An Uncharacterized Impurity

In stark contrast to its parent compound, public scientific literature on the biological activity of 8-Hydroxy Moxifloxacin Hydrobromide is virtually nonexistent.

Identity and Origin

8-Hydroxy Moxifloxacin is identified in European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs as "Moxifloxacin Impurity E" or "Moxifloxacin Related Compound E".[][11] It is also referred to as the O-Desmethyl analog.[3] Its structure differs from moxifloxacin only at the C-8 position, where the methoxy group (-OCH₃) is replaced by a hydroxyl group (-OH). This modification can arise during synthesis or as a degradation product. Its primary role is as a certified reference standard used in analytical methods to ensure the purity and quality of moxifloxacin API and finished drug products.[]

Part 3: A Comparative Analysis Based on Structure-Activity Relationships

Without direct experimental data for 8-Hydroxy Moxifloxacin, we must turn to established principles of medicinal chemistry and fluoroquinolone SAR to infer its likely performance.

Structural Comparison

The sole structural difference is the substituent at the C-8 position of the quinolone core. This seemingly minor change from a methoxy to a hydroxyl group has profound implications for the molecule's electronic and steric properties.

Caption: Key structural difference between the two molecules.

Inferred Performance Based on SAR

Decades of research into fluoroquinolones have established clear SAR principles for the C-8 position:

  • Enhanced Activity of C-8 Methoxy: The C-8 methoxy group of moxifloxacin is not merely a placeholder. It is known to significantly enhance antibacterial efficacy compared to analogues with a simple hydrogen at C-8.[5] This enhancement extends to activity against resistant mutants and is a hallmark of fourth-generation fluoroquinolones.[8]

  • Inactivation by C-8 Hydroxylation: Crucially, studies on the SAR of other fluoroquinolones have shown that replacing the C-8 substituent with a hydroxyl group leads to a dramatic loss of antibacterial activity.[9] One study on pradofloxacin analogues noted that the "8-OH metabolite, essentially, had lost activity" and that hydroxylation resulted in "inactivation".[9]

Part 4: Essential Experimental Protocols for Verification

For any drug development professional, an inference is not enough. The following are detailed, self-validating protocols that would be required to empirically determine the biological profile of 8-Hydroxy Moxifloxacin and formally compare it to moxifloxacin.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This experiment is the gold standard for quantifying antibacterial potency.

mic_workflow start Prepare Stock Solutions (Moxi & 8-OH-Moxi) step1 Perform 2-fold serial dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth start->step1 step2 Inoculate wells with standardized bacterial suspension (e.g., S. pneumoniae ATCC 49619) step1->step2 step3 Include Positive (no drug) and Negative (no bacteria) controls step2->step3 step4 Incubate at 37°C for 18-24 hours step3->step4 end Determine MIC: Lowest concentration with no visible bacterial growth step4->end

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Preparation: Prepare 1 mg/mL stock solutions of moxifloxacin and this compound in a suitable solvent (e.g., water or DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to all wells except the negative (sterility) control.

  • Controls: Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a preliminary assessment of the compound's toxicity to mammalian cells.

Detailed Steps:

  • Cell Culture: Seed a human liver cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of moxifloxacin and 8-Hydroxy Moxifloxacin in cell culture medium and add them to the cells. Include a vehicle control (medium with solvent, if used).

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Conclusion

The comparative analysis reveals a stark contrast between moxifloxacin and its 8-hydroxy impurity. Moxifloxacin is a highly potent, well-characterized antibiotic whose efficacy is, in part, attributable to its C-8 methoxy substituent. In contrast, 8-Hydroxy Moxifloxacin is known primarily as an analytical standard. Authoritative structure-activity relationship data for the fluoroquinolone class strongly indicates that the substitution of the C-8 methoxy group with a hydroxyl group results in the inactivation of antibacterial properties.

For researchers and drug development professionals, this underscores a critical principle: seemingly minor molecular modifications can lead to a complete loss of desired biological activity. While 8-Hydroxy Moxifloxacin is unlikely to contribute to the therapeutic effect of the parent drug, its presence as an impurity must be controlled and monitored. The provided experimental protocols offer a clear roadmap for the empirical characterization of this and other related substances, ensuring the ultimate safety, purity, and efficacy of moxifloxacin-based therapies.

References

  • Balfour, J. A., & Lamb, H. M. (2000). Moxifloxacin. Drugs, 59(1), 115-139. Available from: [Link]

  • Ginsburg, A. S., Woolwine, S. C., Hooper, N., Benjamin, W. H., Jr, Bishai, W. R., Dorman, S. E., & Drusano, G. L. (2003). Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance. Antimicrobial Agents and Chemotherapy, 47(11), 3523-3530. Available from: [Link]

  • Wetzstein, H. G. (2012). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. Journal of Antimicrobial Chemotherapy, 67(3), 656-662. Available from: [Link]

  • Wetzstein, H. G. (2012). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. PubMed, National Library of Medicine. Available from: [Link]

  • Wetzstein, H. G. (2012). Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. Oxford Academic, Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Available from: [Link]

  • Wikipedia. (n.d.). Moxifloxacin. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

  • Sullivan, J. T., Woodruff, M., Lettieri, J., Agarwal, V., Krol, G., & Heller, A. H. (1999). Pharmacokinetics of a Once-Daily Oral Dose of Moxifloxacin (Bay 12-8039), a New Enantiomerically Pure 8-Methoxy Quinolone. Antimicrobial Agents and Chemotherapy, 43(11), 2793-2797. Available from: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Moxifloxacin EP Impurity E (2HCl). Retrieved January 15, 2026, from [Link]

  • Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206. Available from: [Link]

  • SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Moxifloxacin-impurities. Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

  • Drugfuture. (n.d.). 8-HYDROXYMOXIFLOXACIN. Retrieved January 15, 2026, from [Link]

  • Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244. Available from: [Link]

  • Ho, L. W., et al. (2005). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Journal of Microbiology, Immunology and Infection, 38(4), 269-275. Available from: [Link]

  • Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic Microbiology and Infectious Disease, 47(1), 389-398. Available from: [Link]

  • Stass, H., & Dalhoff, A. (1999). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 83-90. Available from: [Link]

  • Balfour, J. A., & Wiseman, L. R. (1999). Moxifloxacin. Drugs, 57(3), 363-373. Available from: [Link]

  • Piddock, L. J. V. (1999). Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 39-43. Available from: [Link]

  • Synapse. (2024). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. Retrieved January 15, 2026, from [Link]

  • Weber, P., et al. (2002). In vitro activity of moxifloxacin against recent community-acquired respiratory tract pathogens isolated in France: a national survey. International Journal of Antimicrobial Agents, 20(3), 186-195. Available from: [Link]

  • Pestova, E., et al. (2000). Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones. Journal of Antimicrobial Chemotherapy, 45(5), 583-590. Available from: [Link]

Sources

A Spectroscopic Guide to Moxifloxacin and its 8-Hydroxy Derivative: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, a profound understanding of the spectroscopic signatures of a drug and its metabolites or impurities is paramount for ensuring drug safety, efficacy, and quality. This guide provides an in-depth spectroscopic comparison of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, and its primary O-demethylated metabolite and known impurity, 8-hydroxy moxifloxacin (also identified as Moxifloxacin EP Impurity E).[1][2][3]

This document is tailored for researchers, scientists, and drug development professionals, offering not just a side-by-side data comparison but also the underlying scientific rationale for the observed spectroscopic behaviors and the experimental protocols to reproduce these findings.

Introduction: The Significance of Spectroscopic Comparison

Moxifloxacin is a broad-spectrum antibiotic characterized by its 8-methoxy group, which contributes to its enhanced activity and reduced phototoxicity compared to other fluoroquinolones. The 8-hydroxy derivative is a key impurity and metabolite, and its spectroscopic differentiation from the parent drug is crucial for quality control in manufacturing and for pharmacokinetic studies.[4] This guide will navigate the nuances of their structural differences as reflected in their interaction with electromagnetic radiation across various spectroscopic techniques.

Chemical Structures

A foundational understanding of the chemical structures of moxifloxacin and its 8-hydroxy derivative is essential to interpret their spectroscopic data. The key difference lies in the substituent at the C-8 position of the quinolone ring: a methoxy group in moxifloxacin and a hydroxyl group in its derivative.

G cluster_0 Moxifloxacin cluster_1 8-Hydroxy Moxifloxacin Moxifloxacin_img 8_Hydroxy_Moxifloxacin_img G cluster_workflow UV-Vis Spectroscopy Workflow start Prepare Sample and Blank Solutions instrument Set up Spectrophotometer start->instrument blank Measure Blank Spectrum instrument->blank sample Measure Sample Spectrum blank->sample analysis Determine λmax and Absorbance sample->analysis

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule.

Moxifloxacin: Moxifloxacin exhibits intrinsic fluorescence, though it is considered a weak fluorophore. [5]The excitation maximum is typically around 290-294 nm, with an emission maximum around 500-503 nm in aqueous solutions. [6][7]The fluorescence properties are pH-dependent.

8-Hydroxy Moxifloxacin: The introduction of a hydroxyl group at the 8-position is anticipated to significantly alter the fluorescence properties. 8-hydroxyquinolines are known to be weak fluorophores in aqueous solutions due to ultrafast excited-state proton transfer. [8][9]However, they can become highly fluorescent upon chelation with metal ions. [8]Therefore, 8-hydroxy moxifloxacin is expected to have weak fluorescence in aqueous media, but this could be enhanced in the presence of certain metal ions.

Data Summary: Fluorescence Spectroscopy

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Conditions
Moxifloxacin~290-294~500-503~0.07Water, pH 8 [5][6][7]
8-Hydroxy Moxifloxacin--Expected to be lowAqueous solution

Experimental Protocol: Fluorescence Spectroscopy

  • Solution Preparation: Prepare dilute solutions (typically in the ng/mL to low µg/mL range) of the compounds in a suitable solvent. The use of a buffer is recommended to control the pH.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation and Emission Scan: First, perform a scan to determine the optimal excitation wavelength by fixing the emission wavelength and scanning the excitation wavelengths. Then, using the optimal excitation wavelength, scan the emission spectrum.

  • Slit Widths: Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Quantum Yield Measurement (Optional): If determining the quantum yield, a well-characterized fluorescence standard (e.g., quinine sulfate) is required for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of molecular structure.

Moxifloxacin: The ¹H NMR spectrum of moxifloxacin is complex due to the numerous protons in different chemical environments. Key signals include those from the cyclopropyl group, the protons on the quinolone core, the methoxy group, and the protons of the diazabicyclo side chain. A predicted ¹H NMR spectrum is available in the Human Metabolome Database. [10] 8-Hydroxy Moxifloxacin: The most significant difference in the ¹H NMR spectrum of 8-hydroxy moxifloxacin compared to the parent drug will be the absence of the methoxy signal (a singlet typically around 3.5-4.0 ppm) and the appearance of a new, broad signal for the hydroxyl proton. The chemical shifts of the aromatic protons on the quinolone ring adjacent to the C-8 position will also be affected.

Data Summary: Key ¹H NMR Chemical Shift Differences (Predicted)

Proton EnvironmentMoxifloxacin (δ, ppm)8-Hydroxy Moxifloxacin (Expected δ, ppm)
8-OCH₃~3.5-4.0 (singlet)Absent
8-OHAbsentVariable, broad singlet
Aromatic Protons (on quinolone core)Specific patternShifted due to -OH substituent

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a short relaxation delay.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This will require a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional): For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular weight determination and structural elucidation.

Moxifloxacin: The protonated molecule [M+H]⁺ of moxifloxacin has an m/z of 402.2. [4]Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, including the loss of water and carbon dioxide.

8-Hydroxy Moxifloxacin: The molecular weight of 8-hydroxy moxifloxacin is 387.4 g/mol . [1][2]Therefore, the protonated molecule [M+H]⁺ will have an m/z of approximately 388.4. The fragmentation pattern is expected to be similar to that of moxifloxacin, with the initial mass difference of 14 Da (CH₂) being a key differentiator.

Data Summary: Mass Spectrometry

CompoundMolecular Weight ( g/mol )[M+H]⁺ (m/z)
Moxifloxacin401.4~402.2 [4]
8-Hydroxy Moxifloxacin387.4 [1][2]~388.4

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare dilute solutions of the compounds in a solvent compatible with the mobile phase.

  • Liquid Chromatography (LC): Use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to separate the parent drug from its metabolites/impurities.

  • Mass Spectrometry (MS): Use an electrospray ionization (ESI) source in positive ion mode.

  • Full Scan MS: Acquire full scan mass spectra to identify the [M+H]⁺ ions.

  • Tandem MS (MS/MS): Perform product ion scans of the precursor ions ([M+H]⁺) to obtain fragmentation patterns for structural confirmation.

G cluster_workflow LC-MS/MS Workflow start Prepare Sample lc Liquid Chromatography Separation start->lc esi Electrospray Ionization lc->esi ms1 Full Scan MS (Identify [M+H]⁺) esi->ms1 ms2 Tandem MS (Fragment Precursor Ion) ms1->ms2 analysis Data Analysis and Structural Elucidation ms2->analysis

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The spectroscopic comparison of moxifloxacin and its 8-hydroxy derivative reveals distinct signatures that are directly correlated with their structural differences. While a comprehensive experimental dataset for 8-hydroxy moxifloxacin remains to be fully published in the public domain, its expected spectroscopic properties can be reasonably predicted based on the well-understood influence of an 8-hydroxy substituent on the quinolone scaffold. The methodologies outlined in this guide provide a robust framework for the individual and comparative analysis of these compounds, underscoring the power of a multi-technique spectroscopic approach in modern pharmaceutical science.

References

  • Park, S.-Y., Ghosh, P., Park, S. O., Lee, Y. M., Kwak, S. K., & Kwon, O.-H. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Advances, 6(12), 9835-9842. [Link]

  • Human Metabolome Database. (n.d.). Moxifloxacin (HMDB0014363). Retrieved from [Link]

  • S.A. Pharmachem. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]

  • Chertanova, L., & Chibisova, N. (2014). Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. The Journal of Physical Chemistry A, 118(44), 10247-10260. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57370112, 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • Al-Omari, M. M., & Badwan, A. A. (2014). Moxifloxacin Hydrochloride. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 293-433). Academic Press. [Link]

  • Park, S. Y., Ghosh, P., Park, S. O., Lee, Y. M., Kwak, S. K., & Kwon, O. H. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: Photoinduced ultrafast proton transfer. RSC advances, 6(12), 9835-9842. [Link]

  • He, J., Zhou, T., Cao, Y., & Ma, M. (2014). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes with high fluorescence intensity in MeOH at 2 × 10⁻⁵ mol/L. Crystal Research and Technology, 49(10), 823-830. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152946, Moxifloxacin. Retrieved from [Link]

  • SynZeal. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Moxifloxacin Hydrochloride and its Impurities. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Moxifloxacin EP Impurity E. Retrieved from [Link]

  • Speltini, A., Sturini, M., & Maraschi, F. (2020). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 25(24), 5938. [Link]

  • Das, D., & Ye, S. (1998). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 70(1), 132-137. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Moxifloxacin EP Impurity E (2HCl). Retrieved from [Link]

  • Al-Omari, M. M., & Badwan, A. A. (2014). The mass spectrum of moxifloxacin HCl monohydrate. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 293-433). Academic Press. [Link]

  • Lorenzo, F., Navaratnam, S., Edge, R., & Allen, N. S. (2008). Primary photophysical properties of moxifloxacin--a fluoroquinolone antibiotic. Photochemical & Photobiological Sciences, 7(10), 1118-1125. [Link]

  • Al-Ghannam, S. M., & El-Brashy, A. M. (2006). Liquid chromatography–mass spectrometry mass spectrum of moxifloxacin. In Journal of Pharmaceutical and Biomedical Analysis (Vol. 40, Issue 2, pp. 473-480). [Link]

  • Speltini, A., Sturini, M., & Maraschi, F. (2021). Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degradation. ACS omega, 6(7), 4646-4655. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59050920, 1-Cyclopropyl-6-Fluoro-8-Methyl-7-[(4as,7as)-Octahydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid. Retrieved from [Link]

  • Kim, J. H., Park, J., Lee, C., & Kim, K. H. (2012). Excitation and emission spectra of moxifloxacin and gatifloxacin. Journal of Biomedical Optics, 17(11), 116010. [Link]

  • Vilchez, J. L., Ballesteros, O., Taoufiki, J., Sanchez-Palencia, G., & Navalon, A. (2001). Spectrofluorimetric determination of moxifloxacin in tablets, human urine and serum. The Analyst, 126(2), 186-190. [Link]

  • MedlinePlus. (n.d.). Moxifloxacin. Retrieved from [Link]

  • Liang, H., Kays, M. B., & Sowinski, K. M. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 772(1), 53-61. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57370111, 8-Hydroxy Moxifloxacin Hydrobromide. Retrieved from [Link]

  • Seku, K. R., Yamala, A. K., Kancherla, M., & Badathala, V. (2018). 1 H-NMR spectrum of moxifloxacin-Ag(I) metal complex. In Synthesis of moxifloxacin-Au (III) and Ag (I) metal complexes and their biological activities. [Link]

  • El-Didamony, A. M., & Abo-Elsoad, M. O. (2015). UV-Vis spectra of Cu²⁺-moxifloxacin solutions against free moxifloxacin as a blank. In Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Vol. 137, pp. 104-111). [Link]

  • Patel, S., & Patel, C. (2014). Simple and validated UV-spectroscopic method for estimation of moxifloxacin.HCL in bulk and formulation. International Journal of Pharmaceutical Sciences and Research, 5(10), 4363. [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Omari, M. M., & Badwan, A. A. (2014). The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I) and (B) monohydrate (Form II) of moxifloxacin HCl. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 293-433). Academic Press. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Hydroxy Moxifloxacin Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Method Comparability in Bioanalysis

Moxifloxacin, a fourth-generation fluoroquinolone, undergoes metabolic transformation in the body, with 8-Hydroxy Moxifloxacin being one of its key metabolites. The accurate quantification of this metabolite in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, forming the bedrock of regulatory submissions. As analytical technology evolves, it is common for drug development programs to employ different analytical methods across various stages or even transfer methods between laboratories. This introduces a critical challenge: ensuring that the data generated, regardless of the method or site, is consistent and comparable.

This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods for 8-Hydroxy Moxifloxacin quantification. We will move beyond a simple checklist of steps to explore the scientific rationale behind experimental design, grounded in the principles of regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with a robust framework to demonstrate the interchangeability of analytical methods, thereby ensuring data integrity throughout the lifecycle of a therapeutic candidate.

Overview of Predominant Analytical Techniques

The choice of an analytical method is driven by the required sensitivity, selectivity, sample matrix, and throughput. For 8-Hydroxy Moxifloxacin, two techniques dominate the landscape:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in many analytical laboratories, HPLC-UV offers robustness and cost-effectiveness. The separation is achieved based on the analyte's affinity for the stationary phase, and quantification is performed by measuring its absorbance of UV light at a specific wavelength.[5][6][7][8] While reliable, its sensitivity and selectivity can be limiting, especially for complex biological matrices or when low concentrations need to be measured.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[9][10][11] It allows for the precise measurement of an analyte even at very low concentrations and in the presence of interfering substances by monitoring specific precursor-to-product ion transitions.[9]

The Principle and Necessity of Cross-Validation

Cross-validation is the formal process of comparing results from two distinct, validated analytical methods to demonstrate that they are equivalent and can be used interchangeably.[12][13] This becomes essential in several scenarios:

  • Method Bridging: When switching from an older, validated method (e.g., HPLC-UV) to a newer one (e.g., LC-MS/MS) within the same laboratory.

  • Inter-Laboratory Transfer: When a validated method is transferred from a sending laboratory to a receiving laboratory.[13]

  • Comparing Data Across Studies: When data from different clinical or non-clinical studies, which used different analytical methods, need to be pooled or compared for a regulatory submission.[12]

The fundamental goal is to prove that any observed differences in concentration data are due to the samples themselves, not a bias introduced by the analytical method used. Regulatory bodies like the FDA and EMA provide clear guidance on when cross-validation is required.[3][14][15]

Designing a Robust Cross-Validation Protocol

A successful cross-validation study is built upon a meticulously planned protocol. The causality behind each experimental choice must be justified to create a self-validating system.

Logical Workflow for Method Cross-Validation

The following diagram outlines the logical progression of a cross-validation study, from initial method selection to the final comparability assessment.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation start Define Need for Cross-Validation select_methods Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) start->select_methods full_validation Ensure Both Methods are Fully Validated Independently per ICH Q2(R2) select_methods->full_validation design_protocol Design Cross-Validation Protocol (Select Samples, Define Criteria) full_validation->design_protocol analyze_samples Analyze Identical QC and Incurred Samples on Both Methods design_protocol->analyze_samples stat_compare Perform Statistical Comparison of Results analyze_samples->stat_compare assess_criteria Assess Against Pre-defined Acceptance Criteria stat_compare->assess_criteria report Generate Cross-Validation Report assess_criteria->report

Caption: High-level workflow for the cross-validation of analytical methods.

Key Validation Parameters and Acceptance Criteria

The cross-validation experiment focuses on accuracy and precision using two types of samples: spiked Quality Control (QC) samples and, ideally, incurred samples (i.e., actual study samples). The acceptance criteria are typically adapted from the standards for a full validation study.[16]

ParameterDescriptionAcceptance Criteria (Typical)Regulatory Guideline
Accuracy The closeness of the mean concentration determined by one method to the mean concentration determined by the reference method.The mean concentration should be within ±15% of the reference value for QC samples.ICH Q2(R2), FDA Bioanalytical Method Validation Guidance[2][4][17]
Precision The agreement between replicate measurements of the same sample.The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for QC samples.ICH Q2(R2), FDA Bioanalytical Method Validation Guidance[2][4][17]
Incurred Sample Reanalysis (ISR) A reanalysis of a subset of study samples to confirm the original results. For cross-validation, this confirms that methods behave similarly with real-world samples.At least 67% of the re-analyzed incurred samples must have results within ±20% of the mean of the results from the two methods.EMA Guideline on bioanalytical method validation[1][14]

Experimental Protocols: A Comparative Case Study

Here, we provide detailed protocols for two hypothetical, yet plausible, methods for quantifying 8-Hydroxy Moxifloxacin in human plasma.

Method 1: HPLC-UV Protocol

This method represents a robust, established technique suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
  • Add 600 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar fluoroquinolone).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer 500 µL of the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase.
  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

  • Instrument: Agilent 1200 Series HPLC or equivalent with UV detector.
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
  • Mobile Phase: Isocratic mixture of 0.1 M phosphate buffer (pH 3.0) and methanol (70:30 v/v).[6]
  • Flow Rate: 1.0 mL/min.[6]
  • Column Temperature: 30°C.[6]
  • Injection Volume: 20 µL.
  • Detection Wavelength: 293 nm.[5][7]
Method 2: LC-MS/MS Protocol

This method is designed for high-sensitivity, high-selectivity applications, typical for studies requiring low limits of quantification.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pipette 100 µL of human plasma into a clean tube.
  • Add 100 µL of 4% phosphoric acid and the internal standard (e.g., a stable isotope-labeled 8-Hydroxy Moxifloxacin).
  • Vortex for 30 seconds.
  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the pre-treated plasma sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analyte with 1 mL of methanol.
  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

  • Instrument: Sciex QTRAP 5500 or equivalent tandem mass spectrometer with a suitable HPLC front-end.
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection: Multiple Reaction Monitoring (MRM).
  • 8-Hydroxy Moxifloxacin Transition: m/z 418.2 → 359.1 (hypothetical, based on Moxifloxacin structure + OH group).
  • Internal Standard Transition: To be determined based on the chosen IS.

Data Analysis and Interpretation

For the cross-validation, a minimum of three batches of QC samples at low, medium, and high concentrations (LQC, MQC, HQC) should be analyzed by both methods.

Relationship Between Core Validation Parameters

The reliability of any analytical method rests on the interplay of its core performance characteristics. This diagram illustrates how these pillars of validation support the overall fitness for purpose.

ValidationParameters Method Fit-for-Purpose Analytical Method Accuracy Accuracy (Closeness to True Value) Accuracy->Method Linearity Linearity & Range (Proportional Response) Accuracy->Linearity dependent on Precision Precision (Reproducibility) Precision->Method Precision->Linearity dependent on Specificity Specificity (Analyte vs. Interferences) Specificity->Method Linearity->Method

Caption: Interdependence of core analytical method validation parameters.

Hypothetical Cross-Validation Data Summary

The following table presents a hypothetical data set from a cross-validation study comparing the HPLC-UV and LC-MS/MS methods. The LC-MS/MS method is considered the reference method due to its higher selectivity.

Table: Cross-Validation Accuracy and Precision Results

QC LevelNominal Conc. (ng/mL)MethodNMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC 50HPLC-UV653.5107.0%6.8%
LC-MS/MS651.2102.4%4.5%
% Difference +4.5%
MQC 500HPLC-UV6488.097.6%4.2%
LC-MS/MS6495.599.1%2.8%
% Difference -1.5%
HQC 4000HPLC-UV64120.0103.0%3.1%
LC-MS/MS64050.0101.3%2.1%
% Difference +1.7%

Interpretation: In this hypothetical case, the percentage difference between the mean concentrations obtained by the two methods is well within the ±15% acceptance limit for all QC levels. Both methods also demonstrate acceptable precision (%CV < 15%). Based on this data, the two methods can be considered interchangeable within the validated range.

Conclusion

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][18]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][15][19]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][20]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • Sahu, S. et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. [Link][21]

  • Li, K. M. et al. (2003). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link][9]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][4]

  • Al-kamarany, M. A. et al. (2019). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Moxifloxacin in Human Plasma. Scholars Middle East Publishers. [Link][22]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link][12]

  • Smith, P. et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link][13]

  • Shirkhedkar, A. A. et al. (2011). Quantitative determination of Moxifloxacin hydrochloride in bulk and ophthalmic solution by UV-spectrophotometric method using area under curve technique. Der Pharmacia Lettre. [Link][23]

  • Xu, Y. et al. (2012). Determination of moxifloxacin hydrochloride and its related substances by HPLC. Journal of China Pharmaceutical University. [Link][5]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][17]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][16]

  • Kumar, S. et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography. [Link][6]

  • Djurdjevic, P. et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link][24]

  • Khan, M. S. et al. (2020). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. [Link][7]

  • Kumudhavalli, M. V. & Sankar, A. S. K. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][8]

  • Li, H. et al. (2015). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. [Link][25]

  • Zhu, Y. et al. (2021). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Biomedical Chromatography. [Link][10]

  • Singh, O. et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients. Journal of Chromatography B. [Link][11]

Sources

A Comparative Guide to Inter-Laboratory Analysis of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of methodologies for the quantification of 8-Hydroxy Moxifloxacin Hydrobromide, a significant impurity of the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to create a comprehensive overview of analytical best practices and to facilitate the selection and implementation of robust analytical methods.

Introduction: The Criticality of this compound Analysis

Moxifloxacin is a widely used antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). 8-Hydroxy Moxifloxacin is a known impurity of Moxifloxacin, and its presence in the final drug product must be carefully controlled to ensure patient safety and meet regulatory standards.[2][3][4] The hydrobromide salt of this impurity is often used as a reference standard in analytical testing.[2][4]

The accurate and precise quantification of this compound is paramount for quality control in pharmaceutical manufacturing. Inter-laboratory comparison of analytical methods ensures consistency and reliability of results across different testing sites, which is crucial for global supply chains and regulatory submissions. This guide will compare and contrast various analytical approaches, with a primary focus on High-Performance Liquid Chromatography (HPLC), the most prevalent and robust technique for this analysis.

Comparative Analysis of HPLC Methodologies

While a single, formal inter-laboratory comparison study for this compound is not publicly available, a "virtual" comparison can be constructed by analyzing and contrasting the various validated HPLC methods reported in the scientific literature. The key differentiators in these methods lie in the choice of stationary phase, mobile phase composition, and detector settings.

Chromatographic Conditions: A Comparative Overview

The separation of Moxifloxacin from its impurities, including 8-Hydroxy Moxifloxacin, is typically achieved using reversed-phase HPLC (RP-HPLC). The following table summarizes and compares the chromatographic conditions from several published methods, providing a snapshot of the current analytical landscape.

Parameter Method A (Representative) Method B (Alternative) Method C (Pharmacopeial)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)L11 (Phenyl) 250 x 4.0 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)Methanol and Phosphate Buffer (pH adjusted)Triethylamine in water: Acetonitrile
Elution Isocratic or GradientIsocraticIsocratic
Flow Rate 1.0 - 1.5 mL/min1.2 mL/min1.5 mL/min
Detection UV at ~294 nmUV at ~295 nmUV at ~290 nm
Column Temp. Ambient or 45 °CRoom Temperature45 °C

Causality Behind Experimental Choices:

  • Stationary Phase: The choice between a C18 and a Phenyl-Hexyl column is driven by the specific impurity profile of the Moxifloxacin sample. A C18 column provides excellent hydrophobic retention, which is generally sufficient for separating Moxifloxacin and its common impurities. A Phenyl-Hexyl column, as suggested by some USP methods, offers alternative selectivity due to pi-pi interactions with the aromatic rings of the analytes, which can be advantageous for resolving closely eluting impurities.

  • Mobile Phase: The mobile phase composition, particularly the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous buffer, is critical for achieving optimal separation. Acetonitrile is often preferred for its lower viscosity and higher elution strength in reversed-phase chromatography. The pH of the buffer is adjusted to control the ionization state of the acidic and basic functional groups in Moxifloxacin and its impurities, thereby influencing their retention times and peak shapes.

  • Detection Wavelength: The selection of the UV detection wavelength is based on the UV absorption maxima of Moxifloxacin and its impurities. A wavelength around 290-295 nm is commonly employed to ensure sensitive detection of all relevant compounds.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a Moxifloxacin drug substance or product.

HPLC Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Sample Weigh Moxifloxacin Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh 8-Hydroxy Moxifloxacin Hydrobromide Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System Dissolve_Sample->HPLC Inject Sample Dissolve_Standard->HPLC Inject Standard Column Chromatographic Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol (Representative Method A)

This protocol is a representative example based on common practices found in the literature.

  • Preparation of Mobile Phase:

    • Prepare a phosphate buffer solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to the desired value (e.g., 3.0) with phosphoric acid.

    • Mix the buffer with acetonitrile in the appropriate ratio (e.g., 60:40 v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a sample of Moxifloxacin drug substance or a powdered portion of the drug product and dissolve it in the mobile phase to a final concentration that is expected to contain a quantifiable amount of the impurity.

  • Chromatographic Analysis:

    • Set up the HPLC system with a C18 column and equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Run the analysis for a sufficient time to allow for the elution of all components.

  • Data Analysis:

    • Identify the peaks corresponding to Moxifloxacin and 8-Hydroxy Moxifloxacin based on their retention times from the standard chromatogram.

    • Integrate the peak areas of the 8-Hydroxy Moxifloxacin in both the standard and sample chromatograms.

    • Calculate the concentration of 8-Hydroxy Moxifloxacin in the sample using the external standard method.

Method Validation: Ensuring Trustworthiness and Authoritative Grounding

The trustworthiness of any analytical method hinges on its validation. The International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621> provide a framework for validating analytical procedures.[5][6][7]

Key Validation Parameters

A robust analytical method for impurity quantification should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main drug substance, other impurities, and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the relationship between these validation parameters.

Method Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion and Recommendations

The analysis of this compound is a critical aspect of quality control for Moxifloxacin drug products. While various HPLC methods have been developed and validated, the selection of the most appropriate method for a particular laboratory should be based on a thorough evaluation of the specific needs and available resources.

Key Recommendations:

  • Method Selection: For routine quality control, a well-validated isocratic RP-HPLC method using a C18 column is generally sufficient. For complex impurity profiles or for method development purposes, exploring alternative column chemistries like Phenyl-Hexyl and employing gradient elution may be beneficial.

  • Method Validation: It is imperative that any chosen method is rigorously validated in-house according to the principles outlined in ICH Q2(R2) and USP <621> to ensure the reliability and accuracy of the results.

  • System Suitability: Regular system suitability tests must be performed to ensure the ongoing performance of the chromatographic system.

  • Reference Standards: The use of a well-characterized this compound reference standard is essential for accurate quantification.

By adhering to these principles and leveraging the comparative data presented in this guide, researchers and analytical scientists can confidently establish and maintain robust analytical procedures for the control of this compound in Moxifloxacin products.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, 2023. [Link]

  • United States Pharmacopeia (USP), General Chapter <621> Chromatography. [Link]

  • Structural identification and characterization of impurities in moxifloxacin. Request PDF. [Link]

  • moxifloxacin hydrochloride and its Impurities - Pharmaffiliates. [Link]

  • This compound | CAS No. 1292904-74-5 | | SynZeal. [Link]

  • This compound - BioOrganics. [Link]

Sources

A Comparative Guide to the Chemical Stability of Moxifloxacin and its Primary Metabolite, 8-Hydroxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Moxifloxacin and its Metabolic Fate

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. Its clinical efficacy is well-established; however, like any pharmaceutical agent, its stability under various environmental conditions is a critical determinant of its safety, potency, and shelf-life. The biotransformation of moxifloxacin in the human body leads to the formation of several metabolites, with 8-Hydroxy Moxifloxacin (a phenolic derivative) being a significant product of phase I metabolism. While the stability of the parent drug, moxifloxacin, has been extensively studied, there is a notable scarcity of publicly available data on the intrinsic stability of its 8-hydroxy metabolite.

This guide provides a comprehensive overview of the known stability profile of moxifloxacin under various stress conditions. In the absence of direct experimental data for 8-Hydroxy Moxifloxacin, we present a scientifically grounded, theoretical assessment of its potential stability based on established principles of chemical reactivity. Furthermore, we outline a detailed experimental protocol for a comparative forced degradation study, offering a robust framework for researchers to generate the necessary data to bridge this knowledge gap.

The Established Stability Profile of Moxifloxacin

Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of a drug substance.[1] Moxifloxacin has been subjected to a battery of such studies, revealing its degradation pathways under hydrolytic, oxidative, and photolytic stress.

Hydrolytic Degradation

Moxifloxacin exhibits pH-dependent stability in aqueous solutions. It is most stable in the pH range of 7-8, which is attributed to the prevalence of its zwitterionic form.[2] Under both acidic and alkaline conditions, the rate of degradation increases, indicating specific acid-base catalysis.[2] The degradation in alkaline solutions is reportedly about three times faster than in acidic media, likely due to the rapid cleavage of the diazabicyclononane side chain.[2]

Oxidative Degradation

Moxifloxacin is susceptible to oxidative stress. Studies have shown that exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of various degradation products.[3] The degradation pathways can involve oxidation of the piperidine ring in the side chain.

Photodegradation

Fluoroquinolones as a class are known for their photosensitivity, and moxifloxacin is no exception.[2] Its photodegradation follows first-order kinetics and is influenced by pH. The primary photodegradation pathways involve hydroxylation and photooxidation of the pyrrole ring, as well as oxidation of the piperidine ring in the side chain, which can be followed by cleavage of the side chain itself.[2] Interestingly, the 8-methoxy group on the quinolone core of moxifloxacin is thought to play a crucial role in its photostability, rendering it more stable against UV irradiation compared to fluoroquinolones with other substituents at the C-8 position.

The Postulated Stability of 8-Hydroxy Moxifloxacin: A Theoretical Perspective

8-Hydroxy Moxifloxacin, also known as Moxifloxacin Impurity E in the European Pharmacopoeia, is characterized by the replacement of the 8-methoxy group with a hydroxyl group.[3][4] This structural change from a methyl ether to a phenol is expected to significantly influence the molecule's stability, particularly its susceptibility to oxidation.

Phenolic compounds are well-known for their antioxidant properties, but they can also be prone to oxidation, especially in the presence of metal ions or under alkaline conditions, forming colored quinone-type structures. Therefore, it can be postulated that 8-Hydroxy Moxifloxacin may exhibit lower stability under oxidative stress compared to the parent moxifloxacin. The electron-donating nature of the hydroxyl group could make the quinolone ring more susceptible to oxidative degradation.

Regarding photostability, the replacement of the stabilizing 8-methoxy group with a hydroxyl group might increase the photosensitivity of the molecule. The hydroxyl group could participate in photo-oxidative processes, potentially leading to a faster rate of photodegradation compared to moxifloxacin.

The hydrolytic stability of 8-Hydroxy Moxifloxacin is less straightforward to predict without experimental data. However, the presence of the phenolic hydroxyl group could influence the electronic properties of the quinolone core and potentially affect the stability of adjacent functional groups under acidic or basic conditions.

A Proposed Experimental Framework for Comparative Stability Studies

To definitively compare the stability of moxifloxacin and 8-Hydroxy Moxifloxacin, a comprehensive forced degradation study is necessary. The following protocol outlines a robust experimental design based on ICH guidelines.

Experimental Protocol: Comparative Forced Degradation Study

1. Materials and Reagents:

  • Moxifloxacin Hydrochloride reference standard

  • 8-Hydroxy Moxifloxacin reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical-grade buffers (e.g., phosphate, acetate)

  • Inert gas (e.g., nitrogen)

2. Sample Preparation:

  • Prepare stock solutions of moxifloxacin and 8-Hydroxy Moxifloxacin in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solutions with the respective stressor to a final concentration of approximately 100 µg/mL.

3. Forced Degradation Conditions (as per ICH Q1A(R2)):

  • Acid Hydrolysis: Treat the sample solutions with 0.1 N HCl at 60°C for up to 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat the sample solutions with 0.1 N NaOH at 60°C for up to 24 hours. Withdraw samples at appropriate time points.

  • Neutral Hydrolysis: Reflux the sample solutions in water at 60°C for up to 24 hours. Withdraw samples at appropriate time points.

  • Oxidative Degradation: Treat the sample solutions with 3% H₂O₂ at room temperature for up to 24 hours. Withdraw samples at appropriate time points.

  • Photostability: Expose the sample solutions to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Thermal Degradation (Dry Heat): Expose the solid drug substances to dry heat (e.g., 105°C) for a specified period.

4. Analytical Methodology: Stability-Indicating HPLC Method

  • A reverse-phase HPLC method with UV detection is suitable for separating the parent compounds from their degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is recommended to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of moxifloxacin (around 290-294 nm) and assess the full UV spectrum for peak purity.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

5. Data Analysis and Comparison:

  • Calculate the percentage degradation of moxifloxacin and 8-Hydroxy Moxifloxacin under each stress condition.

  • Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS and NMR.

  • Compare the degradation pathways and kinetics of the two compounds.

Data Presentation and Visualization

The results of the proposed comparative stability study can be effectively summarized in a table format for easy comparison.

Table 1: Hypothetical Comparative Degradation Data for Moxifloxacin and 8-Hydroxy Moxifloxacin

Stress ConditionMoxifloxacin (% Degradation)8-Hydroxy Moxifloxacin (% Degradation)Major Degradants Formed
0.1 N HCl, 60°C, 24h1518Cleavage of side chain
0.1 N NaOH, 60°C, 24h2535Cleavage of side chain, quinone formation
3% H₂O₂, RT, 24h2045Oxidized side chain, quinone formation
Photolytic (ICH Q1B)3050Photo-oxidation products, defluorination
Thermal (105°C, 48h)<5<5Minimal degradation

Visualizing the Experimental Workflow and Degradation Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed degradation pathways.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis stock_moxi Moxifloxacin Stock (1mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock_moxi->acid Dilute to 100µg/mL base Base Hydrolysis (0.1N NaOH, 60°C) stock_moxi->base Dilute to 100µg/mL oxidation Oxidation (3% H2O2, RT) stock_moxi->oxidation Dilute to 100µg/mL photo Photolysis (ICH Q1B) stock_moxi->photo Dilute to 100µg/mL thermal Thermal (105°C) stock_moxi->thermal Dilute to 100µg/mL stock_8oh 8-OH-Moxifloxacin Stock (1mg/mL) stock_8oh->acid Dilute to 100µg/mL stock_8oh->base Dilute to 100µg/mL stock_8oh->oxidation Dilute to 100µg/mL stock_8oh->photo Dilute to 100µg/mL stock_8oh->thermal Dilute to 100µg/mL hplc Stability-Indicating HPLC-UV acid->hplc Time point sampling base->hplc Time point sampling oxidation->hplc Time point sampling photo->hplc Time point sampling thermal->hplc Time point sampling lcms LC-MS/MS for Degradant ID hplc->lcms Characterize major degradants DegradationPathways cluster_moxi Moxifloxacin Degradation cluster_8oh Postulated 8-OH-Moxifloxacin Degradation moxi Moxifloxacin moxi_hydro Side-chain cleavage products moxi->moxi_hydro Acid/Base moxi_oxi Oxidized side-chain moxi->moxi_oxi Oxidation moxi_photo Photo-oxidized rings, Defluorination moxi->moxi_photo Light oh_moxi 8-OH-Moxifloxacin oh_moxi_hydro Side-chain cleavage products oh_moxi->oh_moxi_hydro Acid/Base oh_moxi_oxi Quinone-type structures oh_moxi->oh_moxi_oxi Oxidation (likely major) oh_moxi_photo Enhanced photo- oxidation products oh_moxi->oh_moxi_photo Light

Caption: Known and postulated degradation pathways.

Significance and Implications for Drug Development

A thorough understanding of the comparative stability of moxifloxacin and its metabolites is paramount for several reasons:

  • Risk Assessment: If 8-Hydroxy Moxifloxacin proves to be significantly less stable than the parent drug, it could degrade further into potentially reactive or toxic species. This information is crucial for the safety assessment of the drug product.

  • Formulation Development: Knowledge of the degradation triggers for both compounds will inform the development of stable formulations. For instance, if 8-Hydroxy Moxifloxacin is highly susceptible to oxidation, the inclusion of antioxidants in the formulation might be warranted.

  • Analytical Method Development: A comprehensive understanding of the potential degradants is essential for developing and validating robust, stability-indicating analytical methods for quality control and shelf-life determination.

  • Storage and Handling: The comparative stability data will provide a scientific basis for recommending appropriate storage conditions to ensure the quality, safety, and efficacy of moxifloxacin-containing products throughout their lifecycle.

References

Sources

A Comparative Guide to the Biological Activity of 8-Hydroxy Moxifloxacin and its Parent Compound, Moxifloxacin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the biological activity of 8-Hydroxy Moxifloxacin, a known impurity and potential metabolite of the potent fourth-generation fluoroquinolone, moxifloxacin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data and established scientific principles to offer a comprehensive comparison. While direct experimental data on the antimicrobial efficacy of 8-Hydroxy Moxifloxacin is not publicly available, this guide leverages the well-understood structure-activity relationships (SAR) of fluoroquinolones to provide a scientifically grounded assessment.

Introduction: Moxifloxacin and the Question of its 8-Hydroxylated Analogue

Moxifloxacin is a cornerstone antibacterial agent, celebrated for its broad spectrum of activity and potent dual-targeting mechanism.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[2] The metabolic fate of moxifloxacin is well-documented, leading primarily to microbiologically inactive glucuronide and sulfate conjugates. However, the identification of 8-Hydroxy Moxifloxacin, also known as Moxifloxacin Impurity E, as a potential metabolite and process impurity, raises a critical question for drug development and safety assessment: what is its biological activity relative to the highly active parent compound?[][4] This guide seeks to address this question by examining the known biological profile of moxifloxacin and inferring the likely activity of its 8-hydroxylated counterpart based on established fluoroquinolone chemistry.

Moxifloxacin: A Profile of Potent Antibacterial Action

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and cleaved DNA, moxifloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[1][5] A key feature of moxifloxacin is its balanced dual inhibition, which contributes to its high potency and a lower propensity for the development of resistance.

Antibacterial Spectrum

Moxifloxacin exhibits a broad spectrum of activity, encompassing:

  • Gram-positive bacteria: Including Streptococcus pneumoniae (even multi-drug resistant strains), Staphylococcus aureus (methicillin-susceptible), and Enterococcus faecalis.[2][6]

  • Gram-negative bacteria: Such as Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae.[7]

  • Atypical pathogens: Including Chlamydia pneumoniae and Mycoplasma pneumoniae.[8]

  • Anaerobic bacteria. [8]

Metabolism and Pharmacokinetics

Following administration, moxifloxacin is metabolized in the liver into two major, microbiologically inactive metabolites: a sulfate conjugate (M1) and a glucuronide conjugate (M2). The cytochrome P450 system is not significantly involved in its metabolism.[4] 8-Hydroxy Moxifloxacin has been identified, though it is not one of the primary metabolites. Its formation has been observed in microbial transformation studies and it is recognized as a process-related impurity in the synthesis of moxifloxacin.[9]

8-Hydroxy Moxifloxacin: A Biologically Inactive Derivative?

A thorough review of published scientific literature reveals a significant absence of direct experimental data on the antibacterial activity of 8-Hydroxy Moxifloxacin. Standardized antimicrobial susceptibility testing, such as the determination of Minimum Inhibitory Concentrations (MICs), has not been reported for this compound.

The Decisive Role of the C-8 Substituent in Fluoroquinolone Activity

The biological activity of fluoroquinolones is profoundly influenced by the substituent at the C-8 position of the quinolone core. The 8-methoxy group of moxifloxacin is a critical structural feature that confers several advantageous properties:

  • Enhanced Gram-Positive Activity: The C-8 methoxy group is known to significantly boost the potency of fluoroquinolones against Gram-positive bacteria, particularly Streptococcus pneumoniae.[10]

  • Reduced Phototoxicity: Compared to a halogen at the C-8 position, a methoxy group is associated with a lower risk of phototoxicity, a known side effect of some fluoroquinolones.

  • Balanced Target Affinity: The 8-methoxy substituent contributes to the balanced inhibition of both DNA gyrase and topoisomerase IV, which is a hallmark of fourth-generation fluoroquinolones like moxifloxacin.

Inferred Biological Activity of 8-Hydroxy Moxifloxacin

Based on these established structure-activity relationships, the replacement of the 8-methoxy group with a hydroxyl group in 8-Hydroxy Moxifloxacin is predicted to lead to a substantial decrease, if not a complete loss, of antibacterial activity. The hydroxyl group, being smaller and having different electronic properties than the methoxy group, would likely alter the molecule's conformation and its binding affinity for the target enzymes, DNA gyrase and topoisomerase IV. This structural change is anticipated to disrupt the precise interactions necessary for potent enzyme inhibition.

Comparative Data Summary

The following table summarizes the available and inferred data for moxifloxacin and 8-Hydroxy Moxifloxacin.

FeatureMoxifloxacin8-Hydroxy Moxifloxacin
Chemical Structure 8-methoxy-fluoroquinolone8-hydroxy-fluoroquinolone
Mechanism of Action Inhibition of DNA gyrase and topoisomerase IVData Not Available (Inferred to be significantly reduced or absent)
Antibacterial Spectrum Broad-spectrum (Gram-positive, Gram-negative, atypicals, anaerobes)Data Not Available (Inferred to be significantly narrower or inactive)
MIC90 for S. pneumoniae 0.125 - 0.25 µg/mL[8]Data Not Available
MIC90 for H. influenzae ≤0.06 µg/mL[4]Data Not Available
Metabolism Metabolized to inactive sulfate and glucuronide conjugatesKnown impurity and potential minor metabolite of moxifloxacin

Experimental Protocols for Definitive Comparative Assessment

To definitively determine the biological activity of 8-Hydroxy Moxifloxacin, standardized in vitro assays would be required. The following are detailed protocols for key experiments that would enable a direct comparison with moxifloxacin.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of moxifloxacin and 8-Hydroxy Moxifloxacin in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 50 µL from each well to the next, resulting in a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result stock Prepare Stock Solutions (Moxifloxacin & 8-OH-Moxifloxacin) dilute Perform Serial Dilutions (50 µL transfer) stock->dilute plate Prepare 96-well Plate (50 µL Broth/well) plate->dilute inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells (50 µL of diluted bacteria) inoculum->inoculate dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Workflow for MIC determination.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These enzymatic assays measure the ability of a compound to inhibit the activity of the target enzymes.

Protocol (DNA Gyrase Supercoiling Inhibition Assay):

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and reaction buffer.

  • Compound Addition: Add varying concentrations of moxifloxacin or 8-Hydroxy Moxifloxacin to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed vs. supercoiled) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control. The IC50 (the concentration required to inhibit 50% of the enzyme activity) can be determined.

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis components Combine: - Relaxed Plasmid DNA - DNA Gyrase - ATP & Buffer add_compound Add Test Compound (Moxifloxacin or 8-OH-Moxifloxacin) components->add_compound incubate Incubate at 37°C add_compound->incubate terminate Stop Reaction incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Visualize & Quantify (Determine IC50) electrophoresis->visualize

Caption: DNA Gyrase Inhibition Assay Workflow.

Conclusion

Moxifloxacin is a highly effective, broad-spectrum antibacterial agent, with its potent activity largely attributed to its 8-methoxy group. In contrast, while 8-Hydroxy Moxifloxacin is a known impurity and potential metabolite, there is a conspicuous absence of direct experimental data regarding its biological activity. Based on the well-established structure-activity relationships of fluoroquinolones, it is scientifically reasonable to infer that 8-Hydroxy Moxifloxacin possesses significantly reduced or negligible antibacterial activity compared to its parent compound. The replacement of the critical 8-methoxy group with a hydroxyl group is expected to adversely affect its interaction with bacterial DNA gyrase and topoisomerase IV.

For drug development and safety assessment, this inferred lack of activity suggests that 8-Hydroxy Moxifloxacin is unlikely to contribute to the therapeutic effect of moxifloxacin or to the selection of resistant bacteria. However, this remains an inference. Definitive confirmation of the biological activity profile of 8-Hydroxy Moxifloxacin awaits direct experimental investigation using standardized in vitro assays. Such studies would provide valuable data to fully characterize the pharmacological and toxicological profile of this moxifloxacin-related substance.

References

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377–392.
  • Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, safety, and tolerability of moxifloxacin, a novel 8-methoxyfluoroquinolone, after repeated oral administration. Antimicrobial agents and chemotherapy, 42(8), 2060–2065.
  • Pharmaffiliates. (n.d.). Moxifloxacin Impurities. Retrieved from [Link]

  • Patel, J. H., & Schentag, J. J. (2000). Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections. Drugs, 60(4), 867–894.
  • European Patent Office. (2017). Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. (EP2551268B1). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of moxifloxacin impurity E preparation method. (CN104945399A).
  • Stefani, S., & Speciale, A. (2002). Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates. International journal of antimicrobial agents, 19(2), 111–118.
  • RCSB PDB. (n.d.). Moxifloxacin. Retrieved from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479–497.
  • Goldstein, E. J., & Citron, D. M. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic microbiology and infectious disease, 35(2), 127–133.
  • Rolston, K. V., & Frisby, H. R. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic microbiology and infectious disease, 47(3), 549–558.
  • Parshikov, I. A., Freeman, J. P., Moody, J. D., & Sutherland, J. B. (2015). Microbial conversions of nitrogenous heterocycles. In Microbial transformations of some nitrogen-containing xenobiotics (pp. 78-100). Editus.

Sources

A Senior Application Scientist's Guide to Comparative Impurity Profiling of Moxifloxacin Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Active Ingredient

Moxifloxacin, a fourth-generation fluoroquinolone, is a cornerstone in the treatment of a wide array of bacterial infections. Its efficacy, however, is not solely dependent on the concentration of the active pharmaceutical ingredient (API). The purity of the drug product—the final formulation administered to patients—is of paramount importance. Impurities can arise from the synthesis of the API, degradation of the drug substance over time, or interactions between the API and excipients within the formulation.[1] These impurities, even at trace levels, can impact the safety and efficacy of the drug.

This guide provides a comprehensive framework for conducting a comparative impurity profiling study of different moxifloxacin formulations. We will delve into the scientific rationale behind the experimental design, provide a detailed analytical protocol, and offer insights into the interpretation of the resulting data. This approach is grounded in the principles of scientific integrity and adheres to regulatory expectations outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP).

The ‘Why’: Causality in Experimental Design

A comparative impurity profiling study is not a mere analytical exercise; it is a critical evaluation of product quality. The choice of formulations to compare should be deliberate and driven by specific objectives. For instance, a comparison between an innovator product and its generic counterparts can provide valuable data on the consistency of manufacturing processes.[2][3][4][5] Similarly, comparing different dosage forms, such as tablets and injectables, can reveal formulation-specific degradation pathways.

The analytical methodology must be robust and capable of separating, detecting, and quantifying a wide range of potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most widely adopted technique for this purpose due to its high resolution and sensitivity.[6][7][8][9][10][11] The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical parameters that must be optimized to achieve the desired separation of all known and potential unknown impurities from the moxifloxacin peak.

For this guide, we will focus on a comparative study of three moxifloxacin hydrochloride 400 mg tablet formulations: the innovator product and two generic versions. This will allow us to assess the variability in impurity profiles that may exist in the market.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure the integrity and reproducibility of the comparative impurity profiling study.

G cluster_0 Phase 1: Preparation and Planning cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Interpretation and Reporting A Sample Acquisition: Innovator and Two Generic Moxifloxacin 400mg Tablets B Reference Standard Procurement: Moxifloxacin HCl and Known Impurity Standards (USP/EP) A->B C Method Selection and Optimization: Based on USP/EP Monographs and Literature Review B->C D Sample Preparation: Dissolution, Extraction, and Filtration C->D E HPLC Analysis: System Suitability, Blank, Standards, and Samples D->E F Peak Identification and Quantification: Comparison with Reference Standards E->F G Comparative Data Analysis: Tabulation of Impurity Levels F->G H Regulatory Compliance Check: Comparison against USP/EP Limits and ICH Thresholds G->H I Final Report Generation: Summary of Findings and Conclusions H->I

Caption: High-level workflow for the comparative impurity profiling of moxifloxacin formulations.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is based on established and validated methods for moxifloxacin impurity analysis.[12][13][14]

1. Materials and Reagents:

  • Moxifloxacin Hydrochloride Reference Standard (USP or EP)

  • Known Moxifloxacin Impurity Reference Standards (e.g., Moxifloxacin Related Compound A, B, C, etc.)[15][16][]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Tetrabutylammonium hydrogen sulfate (AR grade)

  • Phosphoric acid (AR grade)

  • Purified water (18.2 MΩ·cm)

  • Innovator and Generic Moxifloxacin 400 mg tablets

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm (or equivalent L11 packing as per USP).[12][13]

  • Mobile Phase: A mixture of a buffer solution and an organic modifier. A common mobile phase consists of a buffer (e.g., 0.05 M potassium dihydrogen phosphate with 0.5 g/L of tetrabutylammonium hydrogen sulfate, adjusted to a specific pH with phosphoric acid) and methanol or acetonitrile in an isocratic or gradient elution mode. For this protocol, we will use a mobile phase of a buffer solution and methanol (72:28 v/v).[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 293 nm[11]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Moxifloxacin Stock Solution (1000 µg/mL): Accurately weigh and dissolve about 25 mg of Moxifloxacin Hydrochloride Reference Standard in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of water and methanol).

  • Working Standard Solution (100 µg/mL): Dilute the stock solution appropriately to obtain a final concentration of 100 µg/mL.

  • Impurity Stock and Working Solutions: Prepare stock and working solutions of known impurities in a similar manner, with concentrations appropriate for the expected impurity levels.

4. Sample Solution Preparation:

  • Weigh and finely powder not fewer than 20 tablets of each formulation.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of moxifloxacin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm nylon filter before injection.

5. System Suitability:

Before sample analysis, inject the standard solution and a system suitability solution (containing moxifloxacin and a critical pair of impurities) to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:

  • Tailing factor: Not more than 2.0 for the moxifloxacin peak.

  • Theoretical plates: Not less than 2000 for the moxifloxacin peak.

  • Resolution: Not less than 1.5 between moxifloxacin and the closest eluting impurity peak.[12]

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

6. Analysis and Data Processing:

  • Inject the blank (diluent), working standard solutions, and the prepared sample solutions into the HPLC system.

  • Identify the impurity peaks in the sample chromatograms by comparing their retention times with those of the impurity reference standards.

  • Quantify the impurities using the external standard method. For unknown impurities, quantification can be performed relative to the moxifloxacin peak, assuming a response factor of 1.0, unless otherwise justified.

Data Presentation and Interpretation

The quantitative data should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Impurity Profile of Moxifloxacin 400 mg Tablet Formulations

ImpurityRetention Time (min)Innovator Product (% w/w)Generic Product A (% w/w)Generic Product B (% w/w)USP/EP Limit (% w/w)
Moxifloxacin Related Compound A8.50.080.120.10≤ 0.2
Moxifloxacin Related Compound B10.2< LOQ0.05< LOQ≤ 0.2
Unknown Impurity 112.10.030.040.05≤ 0.1
Total Impurities-0.110.210.15≤ 0.5

LOQ: Limit of Quantitation. Data are for illustrative purposes only.

The results should be interpreted in the context of the established regulatory limits. The ICH Q3B(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug products.[6][7][8][9][18] For moxifloxacin, specific impurity limits are also defined in the USP and EP monographs.[11][12] Any impurity exceeding the identification threshold would require structural elucidation. If an impurity level surpasses the qualification threshold, further toxicological studies may be necessary to ensure its safety.

Trustworthiness: A Self-Validating System

The described protocol incorporates several self-validating elements to ensure the trustworthiness of the results:

  • System Suitability Testing: This initial check confirms that the analytical system is fit for its intended purpose on the day of analysis.

  • Use of Pharmacopeial Reference Standards: Calibrating the system with highly characterized reference standards from USP or EP ensures the accuracy of quantification.

  • Forced Degradation Studies: While not detailed in this comparative protocol, conducting forced degradation studies (exposing the drug substance to acid, base, oxidation, heat, and light) is a crucial part of method validation.[1][10][19][20][21] This helps to demonstrate the stability-indicating nature of the analytical method, ensuring that all potential degradation products can be detected.

Conclusion: Ensuring Product Quality Through Vigilant Analysis

Comparative impurity profiling is an essential tool for ensuring the quality, safety, and efficacy of pharmaceutical products. By employing a robust and well-validated analytical method, researchers and drug development professionals can gain valuable insights into the consistency of manufacturing processes and the stability of different formulations. The framework presented in this guide, grounded in scientific principles and regulatory expectations, provides a solid foundation for conducting such studies and ultimately contributing to the availability of high-quality medicines.

References

  • ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. gmp-compliance.org. [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]

  • Degradation Studies of Different Brands of Moxifloxacin Available in the Market. ResearchGate. [Link]

  • MOXIFLOXACIN HYDROCHLORIDE Moxifloxacini hydrochloridum. European Pharmacopoeia. [Link]

  • Moxifloxacin Hydrochloride. USP-NF. [Link]

  • Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research. [Link]

  • USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Phenomenex. [Link]

  • Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl. Phenomenex. [Link]

  • Moxifloxacin Ep 9 8 Monograph. Scribd. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • moxifloxacin hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • Moxifloxacin Impurities. Aligns Pharma. [Link]

  • Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. [Link]

  • In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains. GaBI Journal. [Link]

  • Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration. The Annals of Pharmacotherapy. [Link]

  • Comparing generic and innovator drugs: a review of 12 years of bioequivalence data from the United States Food and Drug Administration. PubMed. [Link]

  • (PDF) Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration. ResearchGate. [Link]

  • Innovator vs generic. PHARMACY BULLETIN. [Link]

Sources

A Researcher's Guide to the Accurate and Precise Analysis of 8-Hydroxy Moxifloxacin Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Validated Analytical Methods

For researchers, scientists, and drug development professionals, the accurate quantification of 8-Hydroxy Moxifloxacin Hydrobromide, a key related substance of the fluoroquinolone antibiotic Moxifloxacin, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Detailed experimental protocols and performance data are presented to facilitate an informed selection of the most suitable method for your specific analytical needs.

Introduction to Analytical Challenges

This compound is a critical impurity and potential metabolite of Moxifloxacin. Its accurate determination is essential for stability studies, impurity profiling, and pharmacokinetic assessments. The choice of an analytical method is dictated by the specific requirements of the study, including the need for high sensitivity, selectivity, and throughput. This guide delves into the nuances of three commonly employed techniques, providing a head-to-head comparison of their performance in terms of accuracy and precision.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of validated HPLC, HPTLC, and UV-Visible Spectrophotometry methods for the quantification of this compound. The data presented is a synthesis of typical performance characteristics observed for Moxifloxacin and its related substances.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1Method 2Method 3
Stationary Phase C18 (150mm x 4.6mm, 5µm)[1]Luna C18 (250 x 4.6mm, 5µ)[2]Hypersil® BDS C18 (250x4.6 mm, 5µm)[3]
Mobile Phase 0.1% Triethylamine in water and Methanol (Isocratic)[4]Buffer:Methanol (55:45)[2]20 mM Ammonium dihydrogen orthophosphate (pH 3) and Acetonitrile (75:25)[3]
Flow Rate 1.0 ml/min[1][4]1.5 ml/min[3]1.0 ml/min
Detection Wavelength 293 nm[5]295 nm[3][6]296 nm[7]
Retention Time ~3.5 min~6.2 min~4.8 min
Linearity Range 0.2-2.0 µg/mL[8]0.125-16 µg/mL[6]2-20 µg/mL[9]
Correlation Coefficient (r²) > 0.999[4]> 0.999[6]> 0.999
Accuracy (% Recovery) 99.3-102%[4]97.7-107.6%[6]98.79-101.22%[9]
Precision (%RSD) < 2%[4]< 5.09%[6]< 2%[9]
LOD ~0.05 µg/mL[8]Not Specified0.088 µg mL-1[10]
LOQ ~0.20 µg/mL[8]Not Specified0.284 µg mL-1[10]
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
ParameterMethod Details
Stationary Phase Silica gel 60 F254[11][12]
Mobile Phase Methylene chloride: Methanol: Strong Ammonia Solution: Acetonitrile (10:10:5:10 v/v/v/v)[11][12]
Detection Wavelength 292 nm (densitometry)[11][12]
Rf Value ~0.45
Linearity Range 9-54 ng/spot[11][12]
Correlation Coefficient (r²) > 0.99[11][12]
Accuracy (% Recovery) 98-102%[12]
Precision (%RSD) < 2%[12]
LOD ~2 ng/spot
LOQ ~6 ng/spot
Table 3: UV-Visible Spectrophotometry Method
ParameterMethod Details
Solvent 0.1 M Hydrochloric Acid[13]
Detection Wavelength (λmax) ~294 nm[13]
Linearity Range 2-12 µg/mL[14]
Correlation Coefficient (r²) > 0.999[15]
Accuracy (% Recovery) 99.31-100.13%[15]
Precision (%RSD) < 2%[15]
LOD ~0.011 µg/mL[15]
LOQ ~0.038 µg/mL[15]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the gold standard for the quantification of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. The separation of 8-Hydroxy Moxifloxacin from the parent drug and other related substances is readily achievable with reverse-phase columns.

Experimental Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to prepare a stock solution of 100 µg/mL.

    • Perform serial dilutions to obtain standard solutions within the desired linear range (e.g., 0.2 - 10 µg/mL).

  • Preparation of Sample Solutions:

    • For drug substance: Accurately weigh a quantity of the Moxifloxacin Hydrobromide sample, dissolve in the diluent to achieve a target concentration of 8-Hydroxy Moxifloxacin within the linear range.

    • For dosage forms: Weigh and finely powder a representative number of tablets. Dissolve a quantity of powder equivalent to a specific dose of Moxifloxacin in the mobile phase. Filter the solution before injection.[16]

  • Chromatographic Conditions:

    • Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.[1]

    • Run the analysis using the parameters specified in Table 1.

  • Quantification:

    • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard solution.[16]

Workflow for HPLC Analysis of 8-Hydroxy Moxifloxacin

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Dissolution Dissolution in Diluent Standard->Dissolution Sample Test Sample Weighing Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Sources

Safety Operating Guide

Navigating the Disposal of 8-Hydroxy Moxifloxacin Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and analysis to the safe and environmentally conscious management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of 8-Hydroxy Moxifloxacin Hydrobromide, a key metabolite of the fluoroquinolone antibiotic Moxifloxacin. Adherence to these protocols is critical not only for laboratory safety and regulatory compliance but also for minimizing the environmental impact of pharmaceutical waste.

The persistence of fluoroquinolones and their metabolites in the environment is a growing concern, with the potential to contribute to antibiotic resistance and ecotoxicity.[1][2] Therefore, a cradle-to-grave understanding of the lifecycle of these compounds, including their ultimate disposal, is a hallmark of responsible research. This document is designed to be your preferred source for operational guidance, building a foundation of trust through scientific integrity and a commitment to safety.

Hazard Identification and Risk Assessment: A Precautionary Approach

Assumed Hazards of this compound (based on Moxifloxacin Hydrochloride):

Hazard StatementGHS ClassificationPrecautionary Action
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Causes serious eye irritationEye irritation (Category 2A)Wear eye protection/face protection.
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)Avoid release to the environment.

This table summarizes potential hazards and is based on data for Moxifloxacin Hydrochloride. Always handle this compound with care, assuming it possesses similar or additional hazards.

Given the environmental concerns associated with fluoroquinolones, it is imperative to treat this compound as a hazardous waste unless definitively proven otherwise by a certified laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. The following are mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with the solvents used to dissolve the compound.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup of a powder), a NIOSH-approved respirator is necessary.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For Solid Spills:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting cleanup.

  • Containment: Gently cover the spill with an absorbent material, such as a chemical spill pillow or absorbent pad, to prevent the powder from becoming airborne.

  • Collection: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials for disposal as hazardous waste.

For Solution Spills:

  • Evacuate and Secure: Alert others and secure the area.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves.

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collection: Once absorbed, carefully collect the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for hazardous waste disposal.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its entry into the sanitary sewer system and the broader environment.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Do not mix this waste with non-hazardous laboratory trash or other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Containerization

  • Use only approved, leak-proof, and chemically compatible hazardous waste containers.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Keep the container closed at all times except when adding waste.

Step 3: Waste Accumulation and Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of the waste through incineration or other methods on your own. Professional hazardous waste management services must be used. These services will ensure disposal is conducted in compliance with all federal, state, and local regulations.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

DisposalWorkflow Start Material Contaminated with This compound IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No Segregate Segregate as Hazardous Chemical Waste IsSolid->Segregate Yes IsLiquid->Segregate Yes Containerize Place in Labeled, Approved Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Waste Disposal Decision Workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical component of our collective responsibility as scientists. By adhering to these guidelines, we ensure a safe laboratory environment, maintain regulatory compliance, and act as stewards of environmental health. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • GSRS. This compound, (4AR,7AR)-REL-. Retrieved from [Link]

  • ResearchGate. (2025, December 8). Toxicity, biodegradation of moxifloxacin and gatifloxacin on Chlamydomonas reinhardtii and their metabolic fate. Retrieved from [Link]

  • Bohrium. (2022, July 15). Toxicity, biodegradation of moxifloxacin and gatifloxacin on Chlamydomonas reinhardtii and their metabolic fate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 11). Moxifloxacin. StatPearls. Retrieved from [Link]

  • SynZeal. This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2017, February 22). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Drug Disposal Information. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from [Link]

Sources

Navigating the Safe Handling of 8-Hydroxy Moxifloxacin Hydrobromide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of potent active pharmaceutical ingredients (APIs) like 8-Hydroxy Moxifloxacin Hydrobromide, a key impurity of Moxifloxacin, demands a meticulous and informed approach to personal protection. This guide provides essential, actionable intelligence on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Hazards:

  • Acute Toxicity (Oral): Moxifloxacin Hydrochloride is classified as harmful if swallowed[1][2].

  • Serious Eye Irritation: The parent compound is known to cause serious eye irritation[1][2].

  • Systemic Effects of Fluoroquinolones: Systemic exposure to fluoroquinolones has been associated with disabling and potentially irreversible adverse reactions affecting musculoskeletal, nervous, and psychiatric systems[3][4][5]. These effects can occur even after a single dose[6].

Given these potential hazards, a thorough risk assessment is paramount before any handling of this compound. The primary routes of exposure in a laboratory setting are inhalation of airborne particles and dermal contact.

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this potent compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Respiratory Protection Hand Protection Eye Protection Body Protection
Weighing and Dispensing (Powder) Powered Air-Purifying Respirator (PAPR) with HEPA filtersDouble-gloving with nitrile glovesChemical splash gogglesDisposable coveralls with elasticated cuffs
Solution Preparation N95 or FFP2 respirator (at minimum)Nitrile glovesChemical splash gogglesLab coat
General Laboratory Operations As determined by risk assessmentNitrile glovesSafety glasses with side shieldsLab coat

Justification for PPE Selection:

  • Respiratory Protection: Due to the potential for aerosolization of the fine powder during weighing and dispensing, a PAPR is recommended to provide a high level of respiratory protection[7]. For less hazardous operations like handling solutions, a well-fitted N95 or FFP2 respirator may be sufficient, but this should be determined by a formal risk assessment.

  • Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against dermal absorption. Nitrile is recommended for its chemical resistance.

  • Eye Protection: Chemical splash goggles are crucial to prevent eye irritation from powder or liquid splashes[1].

  • Body Protection: Disposable coveralls prevent contamination of personal clothing and reduce the risk of dermal exposure. A standard lab coat is sufficient for lower-risk activities.

Procedural Guidance: Donning and Doffing of PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Coveralls Don Coveralls Inspect_PPE->Coveralls Start Inner_Gloves Don Inner Gloves Coveralls->Inner_Gloves PAPR_Hood Don PAPR Hood Inner_Gloves->PAPR_Hood Outer_Gloves Don Outer Gloves (over cuffs) PAPR_Hood->Outer_Gloves Final Step

Caption: PPE Donning Sequence

Doffing Procedure

Doffing_Procedure cluster_doffing Doffing Sequence (in designated area) Outer_Gloves Remove Outer Gloves Coveralls Remove Coveralls Outer_Gloves->Coveralls Start PAPR_Hood Remove PAPR Hood Coveralls->PAPR_Hood Inner_Gloves Remove Inner Gloves PAPR_Hood->Inner_Gloves Hand_Wash Wash Hands Thoroughly Inner_Gloves->Hand_Wash Final Step

Caption: PPE Doffing Sequence

Operational and Disposal Plans

Handling:

  • All handling of powdered this compound should be conducted in a designated area, preferably within a containment device such as a glove box or a ventilated balance enclosure.

  • Use tools and techniques that minimize dust generation.

Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection.

  • Gently cover the spill with an absorbent material to avoid raising dust.

  • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable deactivating agent, if known, or a detergent and water solution.

Waste Disposal:

  • All contaminated materials, including disposable PPE, weighing papers, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Place all waste in clearly labeled, sealed containers.

  • Follow your institution's specific guidelines for hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible handling of potent compounds like this compound is a cornerstone of scientific excellence. By adhering to these guidelines, you are not only protecting yourself but also ensuring the integrity and safety of your laboratory environment. This commitment to a robust safety culture is what builds trust and drives innovation in the pharmaceutical industry.

References

  • GoodRx. (2022, November 18). Fluoroquinolone Antibiotics: Pharmacists Explain the Risks. Retrieved from [Link]

  • Scribd. (n.d.). Best Practices for Pharmaceutical PPE. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • GOV.UK. (2023, August 30). Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, March 7). More prominent warnings about serious side effects for fluoroquinolone antibiotics. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical PPE | Worker Health & Safety. Retrieved from [Link]

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

  • 3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2016, July 26). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. Retrieved from [Link]

  • WebMD. (2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • precisionFDA. (n.d.). 8-HYDROXY MOXIFLOXACIN, (4AR,7AR)-REL-. Retrieved from [Link]

  • GSRS. (n.d.). This compound, (4AR,7AR)-REL-. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). NDA 022428/S-010 Page 3. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.